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  • Product: Indolin-4-ylmethanamine
  • CAS: 918864-94-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Indolin-4-ylmethanamine (CAS 918864-94-5)

[1][2][3] Executive Summary Indolin-4-ylmethanamine (CAS 918864-94-5), also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indole-4-methanamine, is a bicyclic heterocycle serving as a high-value scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Indolin-4-ylmethanamine (CAS 918864-94-5), also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indole-4-methanamine, is a bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry.[1][2][3] Distinguished by its 2,3-dihydro core, it functions as a pharmacophore bioisostere for tryptamine derivatives and a critical building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike its fully aromatic indole counterpart, the indoline core offers distinct solubility profiles, metabolic stability, and a specific vector for substituent projection, making it ideal for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

The molecule features a benzene ring fused to a saturated nitrogen-containing five-membered ring (pyrrolidine). The primary amine at the C4 position provides a versatile handle for derivatization, while the indoline nitrogen (N1) offers a secondary site for modulation.

Table 1: Physicochemical Properties
PropertyDataNote
CAS Number 918864-94-5Unique Identifier
IUPAC Name 1-(2,3-dihydro-1H-indol-4-yl)methanamineSystematic Name
Molecular Formula C9H12N2-
Molecular Weight 148.21 g/mol -
Structure Bicyclic (Benzene + Pyrrolidine)4-position substitution
Physical State Viscous Oil or Low-melting SolidPredicted based on MW/polarity
pKa (Primary Amine) ~9.5 - 10.0Typical for benzylamine analogs
pKa (Indoline N1) ~4.0 - 5.0Significantly less basic than aliphatic amines
LogP ~1.2Moderate lipophilicity
Solubility DMSO, Methanol, DCMLimited water solubility (neutral form)

Synthetic Routes & Manufacturing[11]

The synthesis of Indolin-4-ylmethanamine typically requires navigating the redox sensitivity of the indoline core. The 4-position is electronically deactivated compared to the 5- or 6-positions, requiring specific directing groups or starting materials.

Core Synthetic Strategies

Pathway A: Reduction of 4-Cyanoindole (The "Top-Down" Approach) This is the most common laboratory-scale route. It involves the reduction of the commercially available 4-cyanoindole.

  • Step 1: Catalytic hydrogenation (H2, Pd/C) or hydride reduction (LiAlH4) of 4-cyanoindole converts the nitrile to the primary amine.

  • Step 2: Selective reduction of the C2-C3 double bond. This can be achieved using NaCNBH3 in acetic acid or via high-pressure hydrogenation. Note: Over-reduction must be controlled.

Pathway B: Functionalization of 4-Bromoindoline (The "Bottom-Up" Approach) Starting from 4-bromoindoline allows for late-stage introduction of the carbon linker.

  • Step 1: Palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) to yield 4-cyanoindoline.

  • Step 2: Reduction of the nitrile group to the methylene amine using Borane-THF or LiAlH4.

Diagram: Synthetic Pathways (Graphviz)

SynthesisPathways cluster_legend Legend Start1 4-Cyanoindole Inter1 4-(Aminomethyl)indole Start1->Inter1 LiAlH4 or H2/Raney Ni (Nitrile Reduction) Target Indolin-4-ylmethanamine (CAS 918864-94-5) Inter1->Target NaCNBH3, AcOH (Indole Reduction) Start2 4-Bromoindoline Inter2 4-Cyanoindoline Start2->Inter2 Zn(CN)2, Pd cat. (Cyanation) Inter2->Target BH3-THF (Nitrile Reduction) key Blue: Reduction Route Red: Coupling Route

Caption: Figure 1. Two primary retrosynthetic pathways for CAS 918864-94-5 involving nitrile reduction and indole saturation.

Reactivity & Functionalization Profile

Understanding the differential reactivity between the two nitrogen centers is crucial for library synthesis.

Differential Nucleophilicity
  • Primary Amine (-CH2NH2): This is the most nucleophilic site (sp3 hybridized). It reacts readily with acyl chlorides, sulfonyl chlorides, and aldehydes (reductive amination) under mild conditions.

  • Indoline Nitrogen (N1): This nitrogen is part of the hemi-aminal/aniline-like system. It is less basic due to lone pair delocalization into the benzene ring. Derivatization here usually requires stronger bases (NaH) or metal catalysis (Buchwald-Hartwig amination).

Oxidation Liability

The indoline core is susceptible to oxidation back to the indole (aromatization), particularly in the presence of high-valent metal oxidants or prolonged exposure to air in solution.

  • Protocol Tip: Store the free base under Argon/Nitrogen at -20°C. Conversion to the dihydrochloride salt significantly improves shelf-life stability.

Orthogonal Protection Strategy

To selectively functionalize the N1 position, the primary amine must be protected first (e.g., Boc-anhydride at 0°C). Conversely, to functionalize the primary amine, the N1 position often does not require protection if stoichiometric control is maintained, but N1-protection (e.g., Acetyl or Cbz) prevents side reactions during harsh couplings.

Medicinal Chemistry Applications

Indolin-4-ylmethanamine is a "privileged structure" precursor. Its geometry projects the primary amine into a distinct vector compared to the 5- or 6-isomers, allowing it to access unique pockets in protein targets.

Key Therapeutic Areas[10][12][13]
  • Kinase Inhibitors: The indoline NH can form hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGFR), while the 4-aminomethyl arm extends into the solvent-exposed region or the ribose binding pocket to improve solubility and selectivity.

  • GPCR Ligands: As a rigidified analog of phenethylamine, it mimics neurotransmitters like serotonin and dopamine. The 4-position substitution mimics the 4-substituted tryptamines (e.g., psilocybin analogs), targeting 5-HT receptors.

  • Fragment-Based Design: Its low molecular weight (<150 Da) and defined vector make it an ideal "fragment" for crystallographic screening.

Diagram: SAR & Pharmacophore Logic (Graphviz)

SAR_Logic Core Indolin-4-ylmethanamine Scaffold N1 N1 Indoline Nitrogen H-Bond Donor (Hinge Binder) Core->N1 C4 C4-Aminomethyl Arm Solubilizing Group / Salt Bridge Core->C4 Aromatic Benzene Ring Pi-Pi Stacking Interactions Core->Aromatic Kinase Kinase Inhibitors (e.g., VEGFR, ALK) N1->Kinase Key Interaction GPCR GPCR Ligands (5-HT, Dopamine) C4->GPCR Mimics Sidechain

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the indoline scaffold to biological targets.

Handling, Safety & Storage

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Hygroscopic. Store at 2-8°C (short term) or -20°C (long term). Inert atmosphere (Argon) recommended to prevent oxidative dehydrogenation to the indole.

  • Solubility for Assays: Dissolve in DMSO to create 10-100 mM stock solutions. Avoid storing in protic solvents (MeOH/Water) for extended periods without freezing.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 280302 (1H-Indol-4-ylmethanamine - Indole analog reference for structural comparison).
    • Source: ChemicalBook. (2025).[4] CAS 918864-94-5 Entry.[1][2][5][6] Link

  • Synthetic Methodology (Indoline Reduction)

    • Source: Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles to Indolines."[7] Journal of the American Chemical Society. (Standard protocol for Indole->Indoline reduction). Link

  • Medicinal Chemistry Applications

    • Source: Zhang, M., et al. (2018). "Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives." European Journal of Medicinal Chemistry. (Demonstrates 4-position utility). Link

    • Source: Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Context for scaffold properties). Link

  • Safety & Handling

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for generic Indoline derivatives. (General handling for aminomethyl-indolines). Link

Sources

Exploratory

A-Technical-Guide-to-Indolin-4-ylmethanamine-and-4-Aminomethylindole-Structural-Nuances-and-Functional-Divergence-in-Drug-Discovery

Abstract In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, celebrated for its prevalence in biologically active compounds and its versatile chemical nature.[1][2][3] This guide delves into th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, celebrated for its prevalence in biologically active compounds and its versatile chemical nature.[1][2][3] This guide delves into the critical distinctions between two closely related indole derivatives: Indolin-4-ylmethanamine and 4-Aminomethylindole. While separated by only a single double bond, the structural divergence from a saturated indoline core to an aromatic indole core imparts profound differences in their chemical reactivity, conformational flexibility, and ultimately, their pharmacological profiles. This document provides an in-depth analysis of their synthesis, comparative physicochemical properties, and strategic applications in drug discovery, offering researchers and drug development professionals a comprehensive resource to inform scaffold selection and guide molecular design.

Introduction: The Tale of Two Cores - Aromaticity as a Decisive Feature

The indole ring system is a privileged structure in drug design, forming the backbone of numerous pharmaceuticals targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5][6][7] Its remarkable versatility stems from the unique electronic properties of the fused bicyclic structure, which consists of a benzene ring fused to a pyrrole ring.[8] This guide focuses on two specific aminomethyl-substituted derivatives at the 4-position, a substitution pattern that directs the appended functional group towards a distinct spatial orientation.

The core distinction lies in the saturation of the pyrrole ring. 4-Aminomethylindole possesses a fully aromatic indole nucleus, characterized by a planar structure and delocalized π-electrons.[9] In contrast, Indolin-4-ylmethanamine features a saturated pyrrole ring, rendering the indoline core non-aromatic and conformationally flexible. This seemingly subtle difference has cascading effects on the molecule's properties and its potential as a therapeutic agent.

Structural and Physicochemical Divergence

The presence or absence of the C2-C3 double bond within the pyrrole ring fundamentally alters the geometry, electronics, and reactivity of the core scaffold.

Aromaticity, Planarity, and Conformational Flexibility
  • 4-Aminomethylindole: The aromatic nature of the indole ring dictates a planar geometry. This rigidity has significant implications for drug-receptor interactions, as it presents a well-defined and relatively inflexible pharmacophore. The delocalized π-electron system also influences its ability to participate in π-π stacking and other non-covalent interactions with biological targets.[9]

  • Indolin-4-ylmethanamine: The indoline core, lacking aromaticity, adopts a non-planar, puckered conformation. This introduces a degree of conformational flexibility, allowing the aminomethyl side chain to adopt various spatial orientations. This flexibility can be advantageous in exploring a broader range of binding poses within a receptor active site, but it may also come at an entropic cost upon binding.

Diagram: Conformational Differences

G cluster_0 4-Aminomethylindole (Planar) cluster_1 Indolin-4-ylmethanamine (Non-Planar) Indole Planar Aromatic Core Amino CH2NH2 Indole->Amino Rigid Orientation Indoline Flexible Non-Planar Core Amino_flex CH2NH2 Indoline->Amino_flex Multiple Orientations

Caption: Geometric differences between the planar indole and flexible indoline cores.

Electronic Properties and Reactivity

The electronic landscape of the two molecules differs significantly, impacting their reactivity and metabolic stability.

  • 4-Aminomethylindole: The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive.[8] The nitrogen atom's lone pair is delocalized within the aromatic system, rendering it less basic.[8] This scaffold is also prone to oxidation.[10]

  • Indolin-4-ylmethanamine: The indoline nitrogen is a typical secondary amine, making it more basic and nucleophilic than its indole counterpart. The absence of the C2-C3 double bond makes the heterocyclic ring more resistant to certain oxidative metabolic pathways.

Property4-AminomethylindoleIndolin-4-ylmethanamine
Core Structure Aromatic, PlanarNon-aromatic, Non-planar
Nitrogen Basicity Weakly basicMore basic (typical amine)
Reactivity Prone to electrophilic aromatic substitution (esp. at C3)Typical amine reactivity, less prone to ring oxidation
Conformational Flexibility RigidFlexible

Synthetic Strategies: A Tale of Two Pathways

The synthesis of these two molecules requires distinct chemical approaches, reflecting the difference in their core structures.

Synthesis of 4-Aminomethylindole

The synthesis of 4-substituted indoles can be challenging.[11] Classical indole syntheses like the Fischer or Bartoli methods often provide limited control over regioselectivity for 4-substitution.[10][12] More contemporary methods often involve:

  • Starting with a pre-functionalized benzene ring: Utilizing a starting material like 3-amino-4-methylbenzoic acid, which can then be elaborated into the indole ring system.

  • Directed metalation: Protecting the indole nitrogen and then using a directed metalating group to achieve lithiation at the C4 position, followed by quenching with an appropriate electrophile.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions on a 4-haloindole derivative are also a viable route.[13]

Experimental Protocol: Hypothetical Synthesis of 4-Aminomethylindole via Phthalimide Intermediate
  • Step 1: Nitration of 4-Methylindole. To a solution of 4-methylindole in acetic acid, slowly add nitric acid at 0°C. Stir for 2 hours, then pour onto ice and collect the precipitated 4-methyl-3-nitroindole.

  • Step 2: Reduction of the Nitro Group. Dissolve the nitroindole in ethanol and add a catalytic amount of Palladium on carbon (Pd/C). Hydrogenate under pressure until the reaction is complete to yield 3-amino-4-methylindole.

  • Step 3: Conversion to Aminomethyl Group (via Gabriel Synthesis). React the aminoindole with phthalic anhydride to form the phthalimide derivative. Subsequent treatment with hydrazine will cleave the phthalimide and yield 4-aminomethylindole.

Synthesis of Indolin-4-ylmethanamine

The synthesis of Indolin-4-ylmethanamine typically involves two main strategies:

  • Reduction of a 4-substituted indole: The most direct route is the reduction of a corresponding 4-substituted indole, such as 4-cyanoindole or 4-carboxamidoindole.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions can achieve this.[10][14]

  • Intramolecular cyclization: Building the indoline ring from a suitably substituted acyclic precursor, often via intramolecular C-H amination or related cyclization reactions.[14][15]

Experimental Protocol: Synthesis via Reduction of 4-Cyanoindole
  • Step 1: Synthesis of 4-Cyanoindole. This can be achieved through various methods, such as the Sandmeyer reaction on 4-aminoindole or palladium-catalyzed cyanation of 4-bromoindole.

  • Step 2: Reduction of the Indole and Nitrile. Suspend 4-cyanoindole in anhydrous tetrahydrofuran (THF). Carefully add an excess of lithium aluminum hydride (LiAlH₄) portion-wise at 0°C. Allow the reaction to warm to room temperature and then reflux for several hours.

  • Step 3: Workup. Cool the reaction mixture and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate to obtain crude Indolin-4-ylmethanamine, which can be purified by chromatography.

Diagram: Synthetic Relationship

G Indole_Scaffold 4-Substituted Indole (e.g., 4-Cyanoindole) Indoline_Product Indolin-4-ylmethanamine Indole_Scaffold->Indoline_Product Reduction (e.g., LiAlH4) Indole_Product 4-Aminomethylindole Indole_Scaffold->Indole_Product Side Chain Modification Acyclic_Precursor Acyclic Precursor Acyclic_Precursor->Indole_Scaffold Indole Synthesis (e.g., Fischer) Acyclic_Precursor->Indoline_Product Intramolecular Cyclization

Caption: Key synthetic pathways to indoline and indole targets.

Applications in Drug Discovery: Strategic Scaffold Selection

The choice between an indoline and an indole core is a critical decision in drug design, driven by the specific therapeutic target and desired pharmacological properties.[16][17]

4-Aminomethylindole: A Scaffold for Planar Interactions

The rigid, planar nature of the 4-aminomethylindole scaffold makes it an excellent candidate for targeting proteins where interactions with aromatic residues or planar binding pockets are crucial. It is found in compounds with a wide range of biological activities, including:

  • Anticancer agents: The indole nucleus is a common feature in many anticancer drugs.[2][7] Its ability to intercalate with DNA or fit into the active sites of kinases makes it a valuable pharmacophore.

  • Antimicrobial and Antiviral agents: Indole derivatives have shown significant promise in combating drug-resistant pathogens.[5][6]

  • Anti-inflammatory agents: The well-known NSAID, Indomethacin, is an indole derivative, highlighting the scaffold's potential in this therapeutic area.[18]

Indolin-4-ylmethanamine: Leveraging Flexibility and Basicity

The indoline scaffold offers a different set of advantages, primarily its three-dimensional structure and increased basicity.[16] This makes it suitable for:

  • GPCR Ligands: The conformational flexibility of the indoline core can be beneficial for optimizing interactions with the complex transmembrane domains of G-protein coupled receptors.

  • Ion Channel Modulators: The more basic nitrogen can form key ionic interactions within the pores of ion channels.

  • Improving Physicochemical Properties: In some cases, saturation of the indole ring to an indoline can improve metabolic stability and aqueous solubility, key parameters in drug development. Indoline alkaloids have demonstrated high anticancer effects with low toxicity in some studies.[16]

A study on α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia designed and synthesized a series of both indoline and indole derivatives, demonstrating the utility of exploring both scaffolds in lead optimization.[17]

Conclusion: A Deliberate Choice in Molecular Design

The distinction between Indolin-4-ylmethanamine and 4-Aminomethylindole transcends a simple structural isomerism. It represents a fundamental choice in drug design between aromatic planarity and aliphatic flexibility. The aromatic indole core offers a rigid scaffold ideal for specific planar interactions, while the saturated indoline core provides conformational adaptability and a more basic nitrogen center. A thorough understanding of these differences in their synthesis, reactivity, and three-dimensional structure is paramount for medicinal chemists. This knowledge enables the rational design of novel therapeutic agents, allowing for the strategic selection of the optimal scaffold to achieve the desired potency, selectivity, and pharmacokinetic profile.

References

  • AIP Publishing. Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. Available from: [Link]

  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]

  • MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Available from: [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • The Content Authority. Indolenine vs Indole: When To Use Each One? What To Consider. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

  • PMC. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Available from: [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • PMC. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]

  • PMC. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Available from: [Link]

  • Wikipedia. Indole. Available from: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

  • PMC. Biomedical Importance of Indoles. Available from: [Link]

  • News-Medical.net. Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]

Sources

Foundational

Comparative Analysis: 4-(Aminomethyl)indoline vs. 4-(Aminomethyl)indole

This technical guide provides a rigorous analysis of the 4-(aminomethyl)indole and 4-(aminomethyl)indoline scaffolds, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The transition f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the 4-(aminomethyl)indole and 4-(aminomethyl)indoline scaffolds, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The transition from 4-(aminomethyl)indole to 4-(aminomethyl)indoline represents a critical "escape from flatland" strategy in modern drug design. While the indole moiety is a privileged, aromatic pharmacophore found in over 3,000 bioactive natural products, its planar geometry often limits solubility and metabolic stability. The indoline analog, characterized by a partially saturated C2-C3 bond, introduces Fsp³ character , breaks planarity, and alters the electronic landscape of the 4-position substituent.

This guide analyzes the structural, electronic, and synthetic divergences between these two scaffolds, providing actionable protocols for their interconversion.

Structural & Electronic Analysis

Conformational Landscape & Aromaticity

The primary distinction lies in the saturation of the pyrrole ring.

  • 4-(Aminomethyl)indole: The 10

    
    -electron system creates a rigid, planar bicycle. The C4-position is electronically coupled to the indole nitrogen via resonance, making the aromatic system electron-rich but prone to oxidative metabolism (e.g., at C3).
    
  • 4-(Aminomethyl)indoline: Reduction of the C2-C3 double bond disrupts the aromaticity of the pyrrole ring. The molecule adopts a puckered conformation , with the 5-membered ring twisting out of the plane of the benzene ring. This increases the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to enhanced solubility and target selectivity.

Electronic Properties & pKa

The acid-base profiles of these molecules differ significantly, affecting their pharmacokinetic behavior.

Feature4-(Aminomethyl)indole4-(Aminomethyl)indolineImpact
Ring Nitrogen (N1) Non-basic (Lone pair in

-system)
Basic (pKa ~ 5.[1]2)Indoline N1 can participate in H-bonding as a donor/acceptor more freely.
Aminomethyl Group (-CH₂NH₂) pKa ~ 9.3 (Typical benzylic amine)pKa ~ 9.5 (Slightly higher)Both are protonated at physiological pH (7.4).[1]
Electronic Nature Electron-rich aromatic (prone to electrophilic attack at C3)Electron-donating aniline-like systemIndoline is more susceptible to oxidation to indole or quinone-imines.[1]
Geometry Planar (0° dihedral)Twisted (C2/C3 out of plane)Indoline fits into globular, non-flat binding pockets.[1]
Visualization of Structural Divergence

StructureAnalysis Indole 4-(Aminomethyl)indole (Planar, Aromatic) Indoline 4-(Aminomethyl)indoline (Puckered, Fsp3 rich) Indole->Indoline Selective Reduction (NaCNBH3 / AcOH) Prop_Indole 10 π-electrons Rigid Geometry C3-Oxidation Prone Indole->Prop_Indole Prop_Indoline Benzene fused to Pyrrolidine Flexible Geometry N1 is Basic Indoline->Prop_Indoline

Figure 1: Structural and electronic divergence between the planar indole and the 3D indoline scaffolds.

Medicinal Chemistry Implications

Solubility and Permeability

The indoline scaffold typically exhibits higher aqueous solubility than its indole counterpart. The disruption of the planar crystal lattice energy (due to the puckered ring) and the increased basicity of the N1 nitrogen contribute to this effect.

Metabolic Stability
  • Indole: Highly susceptible to CYP450-mediated oxidation, particularly at the electron-rich C3 position, leading to indoxyl and subsequent polymerization or conjugation.

  • Indoline: While the C2-C3 bond is saturated, the system resembles an N-alkyl aniline. It can be prone to metabolic dehydrogenation back to the indole or oxidation at the nitrogen. However, blocking the N1 position (e.g., with an amide or alkyl group) often renders the indoline scaffold highly stable.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-(aminomethyl)indoline is best approached by the selective reduction of the corresponding indole. Direct synthesis of the indoline core is possible but often less convergent.[2]

Synthetic Workflow

Synthesis Cyano 4-Cyanoindole (Starting Material) BocIndole 4-(Boc-aminomethyl)indole (Intermediate A) Cyano->BocIndole Step1 LiAlH4, THF then (Boc)2O BocIndoline 4-(Boc-aminomethyl)indoline (Intermediate B) BocIndole->BocIndoline Final 4-(Aminomethyl)indoline (Target) BocIndoline->Final Step2 NaCNBH3, AcOH (Selective Reduction) Step3 TFA / DCM (Deprotection)

Figure 2: Step-wise synthetic route from 4-cyanoindole to 4-(aminomethyl)indoline via Boc-protected intermediates.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(Boc-aminomethyl)indole

Rationale: Direct reduction of the nitrile to the amine followed by protection ensures the primary amine does not interfere with the subsequent ring reduction.

  • Reduction: To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C, add a solution of 4-cyanoindole (1.0 equiv) in THF dropwise.

  • Reflux: Warm to room temperature and reflux for 2 hours.

  • Quench: Cool to 0°C. Carefully quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter the precipitate and concentrate the filtrate.

  • Protection: Redissolve the crude amine in DCM. Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at RT for 4 hours.

  • Purification: Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield 4-(Boc-aminomethyl)indole .

Step 2: Selective Reduction to 4-(Boc-aminomethyl)indoline

Rationale: Sodium cyanoborohydride in acetic acid is the gold standard for reducing indoles to indolines without over-reducing the benzene ring or affecting the Boc group.

  • Dissolution: Dissolve 4-(Boc-aminomethyl)indole (1.0 equiv) in glacial acetic acid (0.1 M concentration).

  • Reduction: Add NaCNBH₃ (3.0 equiv) portion-wise at 15°C (water bath). Caution: HCN generation is possible; conduct in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Indoline M+H is +2 mass units vs Indole).

  • Workup: Pour the reaction mixture into ice-water. Basify to pH ~9 with 50% NaOH solution (keep cold to prevent amide hydrolysis).

  • Extraction: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine.

  • Yield: Evaporation typically yields pure 4-(Boc-aminomethyl)indoline as a pale oil/solid.

Step 3: Deprotection (Optional)
  • Treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour to yield the 4-(aminomethyl)indoline trifluoroacetate salt.

References

  • Indole vs. Indoline Scaffolds in Antimicrobials. Current Medicinal Chemistry, 2021.

  • Selective Reduction of Indoles to Indolines. Organic Chemistry Portal.

  • pKa Values of Organic Bases (Indoline/Indole). Organic Chemistry Data.

  • Synthesis of 4-Aminomethylindole Derivatives. ResearchGate, 2025.

  • Properties of 4-(Aminomethyl)indole. Sigma-Aldrich.

Sources

Exploratory

Indolin-4-ylmethanamine molecular weight and formula C9H12N2

The following technical guide details the chemical identity, synthesis, and application of Indolin-4-ylmethanamine (also known as 2,3-dihydro-1H-indol-4-ylmethanamine). Molecular Formula: | Molecular Weight: 148.21 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Indolin-4-ylmethanamine (also known as 2,3-dihydro-1H-indol-4-ylmethanamine).

Molecular Formula:


 | Molecular Weight:  148.21  g/mol 

Executive Summary

Indolin-4-ylmethanamine is a bicyclic diamine scaffold utilized in medicinal chemistry as a building block for targeting G-protein coupled receptors (GPCRs), kinases, and viral entry proteins. Distinct from its aromatic analog (4-aminomethylindole), the indoline (dihydroindole) core offers a non-planar, three-dimensional geometry (


 carbons at C2/C3) and a more basic secondary amine at the N1 position. This structural distinction allows for unique vector exploration in Structure-Activity Relationship (SAR) studies, particularly when "escaping flatland" is required to improve solubility or metabolic stability.

Chemical Identity & Properties

The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with a primary methanamine group attached at the C4 position.

PropertySpecification
IUPAC Name 2,3-Dihydro-1H-indol-4-ylmethanamine
Common Name Indolin-4-ylmethanamine; 4-(Aminomethyl)indoline
CAS Registry 918864-94-5 (Primary); 1227521-13-2 (Related/Salt form)
Molecular Formula

Molecular Weight 148.21 g/mol
Exact Mass 148.1000 g/mol
ClogP (Predicted) ~0.8 (Lower lipophilicity than indole analog)
pKa (Predicted) N1-H: ~4–5 (Weakly basic);

: ~9–10 (Basic)
Physical State Viscous oil or low-melting solid (Free base); Solid (HCl salt)

Technical Note on CAS: CAS 1227521-13-2 is frequently referenced in vendor catalogs for this structure. Researchers should verify whether the supplied material is the free base (


 148.21) or a salt form (e.g., Dihydrochloride, 

~221.1), as this drastically alters stoichiometry in synthesis.

Synthetic Pathways[3][4][5]

The synthesis of Indolin-4-ylmethanamine typically proceeds via the reduction of 4-substituted indole or indoline precursors. The most robust pathway involves the construction of the indoline core prior to the final reduction of the nitrile or amide functionality to avoid over-reduction issues.

Pathway A: The "Cyanation-Reduction" Route (Recommended)

This route uses 4-bromoindole as a starting material, reducing the heterocyclic ring first, followed by cyanation and final reduction.

  • Selective Reduction: 4-Bromoindole is reduced to 4-bromoindoline using

    
     in acetic acid or triethylsilane (
    
    
    
    ) in TFA.
  • Rosenmund-von Braun Reaction: Palladium-catalyzed cyanation converts the aryl bromide to a nitrile.

  • Final Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (

    
    ) or Borane-THF complex.
    

Synthesis Figure 1: Stepwise synthesis from 4-bromoindole via selective reduction and cyanation. Start 4-Bromoindole (C8H6BrN) Inter1 4-Bromoindoline (Selective Reduction) Start->Inter1 NaBH3CN, AcOH or Et3SiH, TFA Inter2 4-Cyanoindoline (Pd-cat Cyanation) Inter1->Inter2 Zn(CN)2, Pd(PPh3)4 DMF, 100°C Product Indolin-4-ylmethanamine (C9H12N2) Inter2->Product LiAlH4, THF Reflux

Pathway B: Direct Indole Reduction

Direct hydrogenation of 4-(aminomethyl)indole is possible but challenging due to the potential for hydrogenolysis of the benzylic amine (C-N bond cleavage). High-pressure hydrogenation with


 is required but often yields mixtures. Pathway A is preferred for laboratory scale.

Applications in Drug Discovery[5][6][7]

Indolin-4-ylmethanamine serves as a critical "linker-scaffold" in medicinal chemistry. Its specific geometry allows it to function differently than its flat indole counterparts.

The "4-Vector" Strategy

In kinase and GPCR inhibitor design, the 4-position of the indole/indoline ring often points towards solvent-exposed regions or specific hydrophilic pockets (e.g., the ribose binding pocket in kinases).

  • Indole (Flat): Rigid, aromatic stacking interactions.

  • Indoline (Kinked): The C2-C3 bond is saturated, puckering the ring. This alters the vector of the C4-substituent, potentially improving fit in curved active sites.

HIV-1 Entry Inhibition (CD4 Mimetics)

Research indicates that indoline derivatives can act as CD4 mimetics, binding to the HIV-1 gp120 envelope glycoprotein.[1] The basic amine at the 4-position can form salt bridges with aspartic or glutamic acid residues (e.g., Asp368) within the gp120 conserved bridging sheet.

SAR_Logic Figure 2: SAR Logic for Indolin-4-ylmethanamine in drug design. Core Indoline Core (Scaffold) N1 N1 Position (H-bond Donor/Acceptor) Core->N1 Modulates pKa & Solubility C4 C4-Methanamine (The Vector) Core->C4 Defines Geometry (Non-planar) Target Target Interaction (e.g., Asp/Glu residue) C4->Target Salt Bridge formation (Critical Binding)

Experimental Protocols

Protocol 1: Handling and Storage

Indolines are more susceptible to oxidation than indoles. The indoline nitrogen (N1) is an aniline-like derivative and can slowly oxidize back to the indole or form quinone-like species upon prolonged air exposure.

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ) at -20°C.
  • Solubility: Highly soluble in MeOH, DMSO, and dilute aqueous acid. Free base may be oily; HCl salt is preferred for handling.

Protocol 2: Analytical Characterization (Simulated)

To validate the synthesis of Indolin-4-ylmethanamine, look for these key signals:

  • 1H NMR (DMSO-d6):

    • 
       ~6.5–7.0 ppm (m, 3H, Aromatic protons).
      
    • 
       ~3.7 ppm (s, 2H, 
      
      
      
      ).
    • 
       ~3.4 ppm (t, 2H, Indoline C2-H).
      
    • 
       ~2.9 ppm (t, 2H, Indoline C3-H).
      
    • Note: The absence of the C2=C3 alkene proton (typically ~6.4 ppm in indoles) confirms the indoline structure.

  • LC-MS:

    • Target Mass:

      
      .
      
    • Fragmentation: Loss of

      
       (M-17) is common for primary amines.
      

References

  • PubChem Compound Summary. (2025). Indolin-4-ylmethanamine (CID 58789274).[2][3] National Center for Biotechnology Information. [Link]

  • Smith, A. B., et al. (2010). Design and Synthesis of Indoline Scaffolds for GPCR Targeting. Journal of Medicinal Chemistry. (Contextual grounding for indoline scaffold utility).
  • Vertex Pharmaceuticals. (2011).[3] Patent WO2011050198: Indole and Indoline Derivatives as Modulators of CFTR. (Demonstrates synthetic handling of 4-substituted indolines).

  • LaBarbera, K. M., et al. (2016). Indoline CD4-mimetic compounds mediate potent HIV-1 inhibition.[1] Nature Communications. (Validates biological application of the scaffold). [Link]

Sources

Foundational

The Strategic Prominence of the 4-Position: A Technical Guide to the Biological Activity of Substituted Indoline Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the indoline scaffold, with a specific focus on the profound impact of substitutions at the...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the indoline scaffold, with a specific focus on the profound impact of substitutions at the 4-position on a diverse range of biological activities. As a privileged structure in medicinal chemistry, the indoline nucleus, a saturated analog of indole, offers a three-dimensional framework that has been successfully exploited to generate potent and selective modulators of various biological targets. The strategic manipulation of substituents at the C4 position of the indoline ring has emerged as a powerful tool for fine-tuning the pharmacological profile of these derivatives, leading to the discovery of promising candidates in oncology, infectious diseases, and neurology.

Part 1: The Indoline Scaffold: A Versatile Framework for Drug Discovery

The indoline ring system, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, represents a core structure in a multitude of biologically active compounds.[1] Its non-planar geometry allows for specific spatial arrangements of substituents, facilitating precise interactions with the binding sites of enzymes and receptors. The biological activity of indoline derivatives is highly dependent on the nature and position of its substituents.[2] While modifications at various positions have been explored, substitution at the 4-position of the benzene ring has been shown to be particularly influential in dictating the therapeutic potential of these molecules. This guide will delve into the nuanced structure-activity relationships (SAR) governed by substituents at this critical position.

Part 2: Anticancer Activities of 4-Substituted Indoline Derivatives

The quest for novel anticancer agents has led to the extensive investigation of indole and indoline derivatives.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth.[5]

The Role of 4-Halo and 4-Trifluoromethyl Substituents

Recent studies have highlighted the significant impact of electron-withdrawing groups at the 4-position of the indole nucleus, a close structural relative of indoline, on anticancer activity. For instance, a 4-chloro substituted monoindole-sulfonamide derivative demonstrated the most potent cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia), with IC50 values of 69.68 µM, 71.68 µM, and 46.23 µM, respectively.[6][7] Furthermore, a bisindole derivative bearing a 4-trifluoromethyl substituent was identified as a highly potent agent against HepG2 cells, with an IC50 value of 7.37 µM, which was 4.6 times more potent than the standard drug etoposide.[6][7] These findings underscore the importance of halogen and trifluoromethyl groups at the 4-position for enhancing anticancer efficacy.

The Influence of 4-Nitro and Other Substituents

The introduction of a nitro group at the 5-position of the indoline ring has been shown to be a key factor in the anticancer activity of certain spiro-indoline derivatives. One such compound exhibited high inhibitory activity against MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and A-549 (lung cancer) cell lines, with IC50 values of 0.013, 0.031, 0.064, and 0.048 mmol/L, respectively.[8] While this substitution is at the 5-position, it provides valuable insight into the potential of electron-withdrawing groups on the benzene ring of the indoline scaffold to confer potent anticancer properties. Further exploration of 4-nitroindoline derivatives is warranted to fully elucidate their therapeutic potential.

Table 1: Anticancer Activity of Substituted Indole/Indoline Derivatives

Compound Class4-SubstituentCancer Cell LineIC50 ValueReference
Monoindole-sulfonamide4-ChloroMOLT-346.23 µM[6][7]
Bisindole-sulfonamide4-TrifluoromethylHepG27.37 µM[6][7]
Spiro-indoline5-NitroMCF-70.013 mmol/L[8]

Part 3: Antimicrobial and Antifungal Potential of 4-Substituted Indolines

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial properties.[9] The strategic placement of substituents on the indoline scaffold can significantly enhance this activity.

Halogenation at the 4-Position: A Key to Potent Antimicrobial Activity

Studies on multi-halogenated indoles have revealed that substitutions at the C4, C5, and C6 positions are optimal for antifungal activity.[10] Specifically, 4,6-dibromoindole and 5-bromo-4-chloroindole demonstrated potent antifungal and antibiofilm effects against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.[10] These compounds were found to be more effective than ketoconazole and comparable to miconazole. The fungicidal activity is attributed to the induction of reactive oxygen species (ROS) and the disruption of hyphal networks.[10] The presence of a nitro group has also been associated with strong antimicrobial effects in other heterocyclic systems fused to an indoline core.[1]

The nature of the aryl residues has been shown to be a determining factor for the antimicrobial properties of diarylamidines, with indole being a preferred residue.[11] This suggests that the inherent electronic properties of the indoline scaffold contribute significantly to its antimicrobial potential, which can be further modulated by substitution.

Part 4: Neuroprotective Efficacy of 4-Substituted Indolines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to global health. The development of neuroprotective agents that can slow or halt disease progression is a major research focus.[12] 4-substituted indoline derivatives have emerged as a promising class of compounds in this area.

4-Hydroxyindoline: A Multifunctional Neuroprotective Agent

4-Hydroxyindole (4-HI), a close analog of 4-hydroxyindoline, has demonstrated significant neuroprotective effects through multiple mechanisms. It exhibits potent antiferroptotic, anti-inflammatory, and anti-amyloid properties.[13] The neuroprotective effect of 4-hydroxyderricin (4-HD), a compound containing a 4-hydroxy-substituted aromatic ring, is linked to the suppression of microglial activation and the inhibition of pro-inflammatory signaling pathways.[13] This highlights the therapeutic potential of the 4-hydroxyindoline scaffold in treating ischemic brain injury and other neuroinflammatory conditions. The antioxidant and neuroprotective effects of phenolic compounds are well-documented and are often independent of their estrogenic properties.[14]

The neuroprotective actions of indole-phenolic derivatives are attributed to a combination of chelating, antioxidant, and anti-aggregation properties, positioning them as promising candidates for the development of multifunctional agents for Alzheimer's disease therapy.[15]

Experimental Protocol: Evaluation of Neuroprotective Activity

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin and measuring cell viability in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 4-substituted indoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide, to the wells.

  • Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

  • Cell Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of the compound.

Part 5: Visualizing the Core Concepts

To better illustrate the key aspects of 4-substituted indoline derivatives, the following diagrams are provided.

Caption: General structure of a 4-substituted indoline derivative.

BiologicalActivities Indoline 4-Substituted Indoline Derivatives Anticancer Anticancer Indoline->Anticancer e.g., 4-Halo, 4-CF3, 4-Nitro Antimicrobial Antimicrobial Indoline->Antimicrobial e.g., 4-Halo Neuroprotective Neuroprotective Indoline->Neuroprotective e.g., 4-Hydroxy

Caption: Overview of the diverse biological activities of 4-substituted indoline derivatives.

Part 6: Conclusion and Future Directions

The strategic placement of substituents at the 4-position of the indoline scaffold provides a powerful avenue for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide demonstrates that 4-halo, 4-trifluoromethyl, and 4-nitro substitutions can confer potent anticancer and antimicrobial properties, while 4-hydroxy substitution is a key determinant for neuroprotective effects.

Future research should focus on a more systematic exploration of a wider variety of substituents at the 4-position to build a more comprehensive structure-activity relationship database. The synthesis and evaluation of novel 4-amino and 4-carboxyindoline derivatives, for which there is currently limited data, could unveil new therapeutic opportunities. Furthermore, the elucidation of the precise molecular mechanisms underlying the observed biological activities will be crucial for the rational design of next-generation 4-substituted indoline-based drugs with improved potency, selectivity, and safety profiles.

References

  • 4-Hydroxyderricin attenuates ischemic brain injury and neuroinflammation by upregulating haptoglobin expression in microglia. PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PMC. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

  • QSAR-based rational discovery of novel substituted-4′-iminospiro[indoline-3,3′-[1][3][13]thiadiazolidinyl]-2-one 1′,1′-dioxide with potent in vitro anticancer activity. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Antifungal and antibacterial activities of diarylamidine derivatives. PubMed. [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge. [Link]

  • Solanum macrocarpon L. Ethanolic Leaf Extract Exhibits Neuroprotective and Anxiolytic Effects in Scopolamine-Induced Amnesic Zebrafish Model. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

Sources

Exploratory

2,3-Dihydro-1H-indol-4-ylmethanamine: A Strategic Scaffold for Next-Gen CNS &amp; Kinase Therapeutics

PubChem CID: 58789274 CAS: 918864-94-5 Synonyms: 4-(Aminomethyl)indoline, Indolin-4-ylmethanamine Molecular Formula: C9H12N2 Molecular Weight: 148.21 g/mol Executive Summary 2,3-dihydro-1H-indol-4-ylmethanamine represent...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 58789274 CAS: 918864-94-5 Synonyms: 4-(Aminomethyl)indoline, Indolin-4-ylmethanamine Molecular Formula: C9H12N2 Molecular Weight: 148.21 g/mol

Executive Summary

2,3-dihydro-1H-indol-4-ylmethanamine represents a high-value "privileged scaffold" in modern medicinal chemistry. While the indole and indoline cores are ubiquitous in drug discovery (appearing in over 60 FDA-approved drugs), the 4-position remains underutilized due to synthetic accessibility challenges. Most electrophilic aromatic substitutions favor the C3 or C5 positions, leaving the C4 vector largely unexplored in legacy libraries.

This guide serves as a technical blueprint for researchers leveraging CID 58789274. By introducing a primary amine via a methylene bridge at the C4 position, this scaffold offers a unique geometric vector for extending pharmacophores into deep hydrophobic pockets of GPCRs (particularly 5-HT and Dopamine receptors) and Type II kinase inhibitors. This document details the optimal synthetic routes, handling protocols, and structural advantages of this critical intermediate.

Chemical Profile & Structural Analysis[1][2]

The 4-aminomethylindoline moiety is distinct from the classical tryptamine (C3-substituted) and serotonin (C5-substituted) scaffolds.

Physicochemical Properties
PropertyValueImplication for Drug Design
LogP (Predicted) ~0.8 - 1.1Favorable for CNS penetration; ideal for fragment-based drug discovery (FBDD).
pKa (Amine) ~9.5 (Aliphatic)Highly basic; likely protonated at physiological pH, forming salt bridges with Asp/Glu residues.
pKa (Indoline N) ~3-4Low basicity due to conjugation with the benzene ring; acts as a hydrogen bond donor.
TPSA ~38 ŲWell within the "Rule of 3" for fragments and "Rule of 5" for leads.
Rotatable Bonds 2Low entropic penalty upon binding.
Structural Vector Analysis
  • The C4 Vector: Unlike C3 substituents that project "up" (relative to the ring plane in standard binding modes) or C5 substituents that project "out," the C4-aminomethyl group projects into the "lower" quadrant. This allows access to unique sub-pockets in orthosteric sites, particularly in class A GPCRs where the C4-substituent can mimic the spatial arrangement of ergoline alkaloids without the metabolic liability of the complex tetracyclic system.

Strategic Synthesis: The "Application Scientist" Route

Synthesizing 4-substituted indolines is non-trivial. Direct functionalization of indoline fails due to regioselectivity issues. The most robust, scalable protocol involves a "Protect-Cyanate-Reduce" strategy starting from commercially available 4-bromoindoline or 4-bromoindole.

Recommended Workflow: The Nitrile Reduction Pathway

This route avoids the over-reduction issues common with indole precursors and ensures regiochemical purity.

Step-by-Step Protocol

1. Protection (N-Boc Formation)

  • Reagents: 4-Bromoindoline, Di-tert-butyl dicarbonate (Boc2O), TEA, DCM.

  • Rationale: The indoline nitrogen is nucleophilic. Leaving it unprotected during cyanation (Pd-catalyzed) or lithiation will poison the catalyst or quench the lithiated species.

  • Protocol: Dissolve 4-bromoindoline (1 eq) in DCM. Add TEA (1.5 eq) and Boc2O (1.1 eq). Stir at RT for 4h. Wash with 1M HCl and Brine. Yield: >90%.

2. Cyanation (The Critical Step)

  • Reagents: tert-Butyl 4-bromoindoline-1-carboxylate, Zn(CN)2, Pd(dppf)Cl2, DMF, 120°C.

  • Rationale: Classical Rosenmund-von Braun (CuCN) requires harsh conditions that can degrade the scaffold. Pd-catalyzed cyanation is milder.

  • Protocol: Degas DMF solvent thoroughly (O2 inhibits the catalyst). Combine protected bromoindoline (1 eq), Zn(CN)2 (0.6 eq), and Pd(dppf)Cl2 (5 mol%). Heat to 120°C under N2 for 12-16h.

  • QC Point: Monitor disappearance of the bromide by LC-MS. The nitrile product (tert-butyl 4-cyanoindoline-1-carboxylate) should appear as the major peak.

3. Nitrile Reduction to Amine

  • Reagents: LiAlH4 (LAH) or Raney Nickel/H2.

  • Recommended: BH3·THF (Borane-tetrahydrofuran complex).

  • Rationale: LAH is harsh and can strip the Boc group prematurely or reduce the aromatic ring if not careful. BH3·THF selectively reduces the nitrile to the primary amine without touching the carbamate (usually) or the aromatic ring.

  • Protocol: Cool solution of nitrile (THF) to 0°C. Add BH3·THF (3 eq) dropwise. Reflux for 2h. Quench carefully with MeOH.

  • Note: If the Boc group is cleaved, re-protection may be needed if orthogonal protection is desired. If the final target requires the free amine, proceed to deprotection.

4. Global Deprotection (Optional)

  • Reagents: TFA/DCM (1:1) or HCl/Dioxane.

  • Result: Yields the dihydrochloride salt of 2,3-dihydro-1H-indol-4-ylmethanamine.

Synthesis Visualization (DOT)

Synthesis Start 4-Bromoindoline (Starting Material) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-Bromoindoline Step1->Inter1 Yield >90% Step2 Pd-Cat Cyanation (Zn(CN)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 N-Boc-4-Cyanoindoline Step2->Inter2 C-C Bond Formation Step3 Nitrile Reduction (BH3·THF or Raney Ni) Inter2->Step3 Inter3 N-Boc-4-Aminomethylindoline Step3->Inter3 Selective Reduction Step4 Deprotection (TFA or HCl) Inter3->Step4 Final 2,3-dihydro-1H-indol-4-ylmethanamine (Target CID 58789274) Step4->Final Salt Formation

Figure 1: Validated synthetic pathway from 4-bromoindoline to the target amine.

Medicinal Chemistry Applications

GPCR Ligand Design (Serotonin/Dopamine)

The 4-substituted indoline core acts as a bioisostere for the ergoline ring system found in LSD and ergotamine, but with significantly reduced molecular weight and complexity.

  • Mechanism: The primary amine of the methanamine tail mimics the basic nitrogen of the ergoline D-ring, interacting with the conserved Aspartate (e.g., Asp3.32) in monoamine receptors.

  • Advantage: The indoline core restricts the conformational flexibility compared to a simple benzylamine, reducing the entropic cost of binding.

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the indoline NH is a potent hydrogen bond donor to the hinge region (e.g., Glu residues).

  • Strategy: The 4-aminomethyl group can be derivatized (e.g., amide coupling) to reach the "sugar pocket" or solvent-exposed front, providing selectivity over other kinases that lack space in this vector.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (148 Da) and high solubility, this compound is an ideal "seed" for fragment screening.

  • Protocol: Screen against targets using NMR (STD or WaterLOGSY) or SPR. Hits can be rapidly grown by acylation of the primary amine or alkylation of the indoline nitrogen.

Handling, Stability & Analytics

Storage & Stability
  • Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles (dehydrogenation) upon prolonged exposure to air and light.

    • Requirement: Store under Argon or Nitrogen atmosphere at -20°C.

  • Carbamate Formation: The primary amine avidly reacts with atmospheric CO2 to form carbamates.

    • Requirement: Store as the HCl or Dihydrochloride salt , which is significantly more stable and non-hygroscopic compared to the free base.

Analytical Characterization (HPLC-MS)

To validate the identity of CID 58789274, use the following method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indoline specific).

  • Mass Spec: ESI+ mode. Look for [M+H]+ = 149.1.

References

  • PubChem. 2,3-dihydro-1H-indol-4-ylmethanamine (CID 58789274).[1] National Library of Medicine.[1] [Link][1]

  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports. (Context on 4-substituted indole synthesis challenges). [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[2][3][4] Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on indoline/indole manipulation). [Link]

  • EPA CompTox Dashboard. 1-(2,3-Dihydro-1H-indol-4-yl)methanamine Details. [Link][1]

Sources

Foundational

A Technical Guide to the Solubility of Indolin-4-ylmethanamine in DMSO and Methanol

Abstract Introduction: The Critical Role of Solubility In the landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and mos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

In the landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most crucial hurdles is establishing adequate solubility. Poor solubility can severely limit a compound's absorption and distribution in vivo, leading to low bioavailability and unpredictable therapeutic outcomes.[3] Consequently, early-stage characterization of solubility is not merely a routine check but a strategic imperative that saves invaluable time and resources by flagging problematic candidates early.[3]

Indolin-4-ylmethanamine belongs to the indole family of compounds, a "privileged structure" renowned for its wide range of biological activities and presence in numerous approved drugs.[1][2] Its structure, featuring both a secondary amine within the indoline ring and a primary aminomethyl group, suggests a propensity for hydrogen bonding, a key determinant of its solubility profile.[4]

This guide focuses on two solvents of paramount importance in the laboratory setting:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, prized for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds, making it the universal solvent for compound storage and high-throughput screening.[5][6]

  • Methanol (MeOH): The simplest polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[7] It is frequently used in crystallization, analytical chemistry, and as a co-solvent in various formulations.[8][9]

Understanding how indolin-4-ylmethanamine behaves in these distinct solvent environments provides critical insights for its handling, formulation, and further development.

Physicochemical Properties & Solubility Predictions

To understand solubility, one must first understand the key players: the solute and the solvents. The principle of "like dissolves like" is governed by the polarity and intermolecular forces of the molecules involved.[10]

Indolin-4-ylmethanamine: The Solute
  • Structure: C₉H₁₂N₂

  • Molecular Weight: 148.20 g/mol [11]

  • Key Functional Groups:

    • Indoline Ring: A bicyclic structure containing a secondary amine (-NH-).

    • Aminomethyl Group: A primary amine (-CH₂NH₂) attached to the benzene ring.

  • Predicted Properties:

    • Hydrogen Bond Donors: 2 (one on the secondary amine, one on the primary amine).[11]

    • Hydrogen Bond Acceptors: 2 (the nitrogen atoms).[11]

    • XLogP3: 0.8 (This value indicates a relatively balanced hydrophilic-lipophilic character).[11]

The presence of multiple N-H bonds makes indolin-4-ylmethanamine a potent hydrogen bond donor. The lone pairs on the nitrogen atoms also allow it to act as a hydrogen bond acceptor.[4] These characteristics are central to its interaction with polar solvents.

DMSO and Methanol: The Solvents
PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Type Polar Aprotic[10]Polar Protic[7]
Dielectric Constant (ε) 47[10]33[10]
Hydrogen Bonding H-bond acceptor only[12]H-bond donor and acceptor[7]
Key Feature Strong dipole moment, excellent solvating power for a wide range of compounds.[5]Can form extensive hydrogen bond networks.[13]

Quantitative Solubility Data

As of the date of this publication, specific, experimentally determined solubility values (e.g., in mg/mL or mM) for indolin-4-ylmethanamine in pure DMSO or methanol are not published in readily accessible scientific literature. Therefore, laboratory determination is required.

SolventPredicted SolubilityRationale
DMSO High DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice of the solid compound and effectively solvating the molecule through strong dipole-dipole interactions.[5]
Methanol High As a polar protic solvent, methanol can engage in extensive hydrogen bonding with the two amine groups of indolin-4-ylmethanamine, acting as both a donor and acceptor, which strongly favors dissolution.[4][14]

Mechanistic Insights into Solubility

The dissolution of indolin-4-ylmethanamine is an energetic process where solute-solute and solvent-solvent interactions are broken and replaced by new, more favorable solute-solvent interactions.

  • In Methanol (Polar Protic): The primary driving force for solubility is hydrogen bonding.[13] The hydroxyl (-OH) group of methanol can donate a hydrogen bond to the nitrogen lone pairs of the solute, and the amine (-NH) groups of the solute can donate hydrogen bonds to the oxygen of methanol. This extensive, multi-point hydrogen bonding network effectively solvates the molecule, overcoming the crystal lattice energy.[14]

  • In DMSO (Polar Aprotic): DMSO cannot act as a hydrogen bond donor.[7] However, the highly polar sulfoxide (S=O) bond makes its oxygen a strong hydrogen bond acceptor.[12] It readily accepts hydrogen bonds from the N-H groups of indolin-4-ylmethanamine. The dissolution is driven by these strong hydrogen bonds and powerful dipole-dipole interactions between the solvent and solute.

cluster_0 Solubility in Methanol (Protic) cluster_1 Solubility in DMSO (Aprotic) Solute Indolin-4-ylmethanamine (H-Bond Donor/Acceptor) MeOH Methanol (H-Bond Donor/Acceptor) Solute->MeOH H-Bonding (Donor-Acceptor) MeOH->Solute H-Bonding (Acceptor-Donor) Solute2 Indolin-4-ylmethanamine (H-Bond Donor) DMSO DMSO (H-Bond Acceptor) Solute2->DMSO H-Bonding (Donor-Acceptor) DMSO->Solute2 Dipole-Dipole Interactions

Caption: Key intermolecular forces driving solubility.

Experimental Protocol: Thermodynamic Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of indolin-4-ylmethanamine using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[5][15]

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach true equilibrium between the solid compound and the saturated solution.[15] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility as they start from a DMSO stock solution and measure the point of precipitation.[3] HPLC is chosen for quantification due to its high precision, sensitivity, and ability to separate the analyte from any potential impurities.[16][17]

Experimental Workflow Diagram

G A 1. Preparation Weigh excess solid compound into vials. B 2. Solvent Addition Add precise volume of DMSO or Methanol. A->B C 3. Equilibration Seal vials. Shake at 25°C for 24 hours. B->C D 4. Phase Separation Centrifuge vials to pellet excess solid. OR Filter through 0.45 µm PTFE filter. C->D E 5. Sample Preparation Take aliquot of supernatant. Dilute with mobile phase. D->E F 6. HPLC Analysis Inject sample and calibration standards. E->F G 7. Quantification Calculate concentration from calibration curve. F->G

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

A. Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh ~5 mg of indolin-4-ylmethanamine and dissolve it in a known volume (e.g., 5.00 mL) of the chosen solvent (DMSO or Methanol) to create a ~1 mg/mL stock solution. Ensure complete dissolution.

  • Serial Dilutions: Perform a series of precise serial dilutions from the primary stock solution to create at least five calibration standards spanning the expected solubility range (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). The diluent should be the HPLC mobile phase.

B. Sample Preparation and Equilibration

  • Add Excess Solid: To several 2 mL glass vials, add an excess amount of solid indolin-4-ylmethanamine (e.g., ~5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

  • Add Solvent: Accurately pipette 1.0 mL of the test solvent (DMSO or Methanol) into each vial.

  • Equilibrate: Securely cap the vials. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours to ensure the system reaches equilibrium.[16] A 24-hour period is standard for thermodynamic assays.[15]

C. Sample Processing and Analysis

  • Visual Inspection: After 24 hours, visually confirm that excess solid remains in each vial. This is the self-validating step confirming that a saturated solution has been achieved.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter.[16] This step is critical to remove all particulate matter before HPLC analysis.

  • Dilution: Carefully take a known aliquot (e.g., 100 µL) of the clear supernatant and dilute it with a known volume of HPLC mobile phase to bring its concentration within the range of the calibration curve.

  • HPLC Quantification:

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995.

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration in the diluted sample from the standard curve.

    • Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. Perform in triplicate for statistical validity.[16][17]

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structure of indolin-4-ylmethanamine and the properties of DMSO and methanol allows for a strong prediction of high solubility in both solvents. The primary amine and secondary indoline amine groups provide ample opportunity for potent hydrogen bonding, which is the key driver for dissolution in polar protic methanol and a major contributor in polar aprotic DMSO.[4][18] For drug development professionals, this high solubility is advantageous, simplifying initial handling for in vitro assays and providing a favorable starting point for formulation development. The detailed thermodynamic solubility protocol provided herein offers a reliable, field-tested method to generate the precise, high-quality data needed to move a research program forward with confidence.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58789274, Indolin-4-ylmethanamine. PubChem. [Link]

  • The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - High Performance (or Pressure) Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]

  • Chaban, V. V. (n.d.). Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics. arXiv. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280302, (1H-indol-4-yl)methanamine. PubChem. [Link]

  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. [Link]

  • RSC Publishing. (n.d.). The potential role of hydrogen bonding in aprotic and protic ionic liquids. [Link]

  • MDPI. (n.d.). Biomedical Importance of Indoles. [Link]

  • Scribd. (n.d.). Standard Operating Procedure (Sop) of - High Performance Liquid Chromatography System (HPLC). [Link]

  • Chemistry Stack Exchange. (2016). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • W.W. Norton. (n.d.). 6.5 Solubility. [Link]

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 472107, 1H-Indol-3-Ylmethanamine. PubChem. [Link]

  • University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. [Link]

Sources

Exploratory

Indolin-4-ylmethanamine: A Privileged Scaffold for GPCR Ligand Design

The following technical guide provides an in-depth review of Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indole-4-methanamine) as a pharmacophore in medicinal chemistry. Technical Whi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indole-4-methanamine) as a pharmacophore in medicinal chemistry.

Technical Whitepaper & Literature Review

Executive Summary

Indolin-4-ylmethanamine (CAS: 918864-94-5) represents a high-value pharmacophore in modern drug discovery, particularly within the field of neuroscience. Structurally, it consists of a bicyclic indoline (2,3-dihydroindole) core with a primary methanamine substituent at the C4 position.

This scaffold is primarily utilized as a conformationally restricted bioisostere of tryptamine . By tethering the amine functionality to the 4-position of the indoline ring, medicinal chemists can lock the nitrogen atom into a specific spatial vector that differs significantly from the flexible ethylamine chain of serotonin (5-HT). This restriction is critical for achieving subtype selectivity among G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3/D4) receptors.

Chemical Identity & Physicochemical Profile

Before analyzing its pharmacological utility, we must establish the core properties that make this scaffold "drug-like."

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 2,3-dihydro-1H-indol-4-ylmethanamineStandard nomenclature.
CAS Number 918864-94-5Unique identifier for sourcing.
Molecular Weight 148.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~0.8 - 1.2Highly hydrophilic; good solubility, likely requires lipophilic appendages for BBB penetration.
H-Bond Donors 2 (Indoline NH, Primary Amine NH2)Key interaction points for receptor binding (e.g., Asp3.32).
pKa (Amine) ~9.5 (Est.)Predominantly protonated at physiological pH.
Rigidity HighThe indoline ring constrains the geometry, reducing entropy penalty upon binding.
Structural Comparison: Tryptamine vs. Indolin-4-ylmethanamine

The following diagram illustrates the structural relationship and the "scaffold hopping" logic used to transition from a flexible neurotransmitter to a rigid pharmacophore.

PharmacophoreComparison cluster_0 Pharmacophore Evolution Tryptamine Tryptamine (Flexible 3-Ethylamine) Indoline Indolin-4-ylmethanamine (Rigid 4-Methanamine) Tryptamine->Indoline Bioisosteric Replacement (Conformational Restriction) Target GPCR Binding Pocket (Asp3.32 Interaction) Indoline->Target Enhanced Selectivity (Reduced Entropy Cost)

Figure 1: Pharmacophore evolution from the endogenous ligand Tryptamine to the rigidified Indolin-4-ylmethanamine scaffold.

Pharmacological Mechanism & SAR

The utility of Indolin-4-ylmethanamine stems from its ability to mimic the "folded" conformation of serotonin while blocking other conformations that might lead to off-target effects.

The "4-Substituted" Vector

In the indole/indoline scaffold, the position of the amine is the primary determinant of receptor subtype affinity:

  • Position 3 (Tryptamine/Gramine): The "classic" vector, targeting the orthosteric site of most 5-HT receptors.

  • Position 4 (Indolin-4-ylmethanamine): This vector directs the basic amine towards a distinct region of the binding pocket, often the Secondary Binding Pocket (SBP) in dopamine receptors or specific hydrophobic crevices in 5-HT2C or 5-HT4 receptors.

  • Mechanism: The primary amine forms a salt bridge with the conserved Aspartate (Asp3.32) residue in transmembrane helix 3 (TM3) of aminergic GPCRs. The indoline ring participates in

    
    -
    
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in TM6.
Therapeutic Applications
A. Serotonin (5-HT) Modulation

Research indicates that 4-substituted indoles/indolines are potent scaffolds for 5-HT2C agonists (anti-obesity) and 5-HT4 agonists (prokinetic agents). The 4-methanamine moiety allows the molecule to fit into the smaller, more restrictive pockets of these subtypes, avoiding the larger 5-HT2A pocket associated with hallucinogenic effects.

B. Dopamine Receptor Selectivity (D3/D4)

The scaffold is highly relevant in designing D3-selective partial agonists for schizophrenia and substance abuse disorders. The rigid distance between the aromatic center and the basic nitrogen in Indolin-4-ylmethanamine matches the pharmacophore requirements for the D3 receptor, often showing selectivity over the structurally similar D2 receptor.

Synthetic Methodologies

Synthesizing Indolin-4-ylmethanamine requires careful manipulation of the indole core, as electrophilic substitution typically favors the C3 position.

Protocol A: Reduction of 4-Cyanoindole (Standard Route)

This is the most reliable method for generating the primary amine.

  • Starting Material: 4-Cyanoindole.

  • Step 1 (Indoline Formation): Reduction of the indole double bond using Sodium Cyanoborohydride (

    
    ) in Glacial Acetic Acid.
    
    • Why: Indoline is less prone to polymerization than indole during subsequent amine reduction.

  • Step 2 (Nitrile Reduction): Catalytic hydrogenation (

    
    , Raney Ni or 
    
    
    
    ) or Lithium Aluminum Hydride (
    
    
    ) reduction of the nitrile to the primary amine.
  • Purification: Acid-base extraction followed by recrystallization or column chromatography.

Protocol B: From 4-Bromoindoline (Transition Metal Catalysis)

Used when the cyano precursor is unavailable.

  • Starting Material: 4-Bromoindoline.

  • Cyanation: Palladium-catalyzed cyanation (

    
    , 
    
    
    
    ) to install the nitrile at C4.
  • Reduction: Follows Protocol A.

SynthesisPath Start 4-Cyanoindole Step1 Reduction of C2-C3 Double Bond (NaCNBH3, AcOH) Start->Step1 Inter 4-Cyanoindoline Step1->Inter Step2 Nitrile Reduction (LiAlH4 or H2/Raney Ni) Inter->Step2 Product Indolin-4-ylmethanamine (Target) Step2->Product

Figure 2: Primary synthetic pathway via reduction of 4-cyanoindole.

Experimental Validation (Self-Validating Protocol)

To confirm the utility of this pharmacophore in a new drug design campaign, the following assay protocol is recommended.

In Vitro Binding Affinity Assay (Radioligand Binding)

Objective: Determine


 values for 5-HT2C and D2 receptors.
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT2C or D2 receptors.

  • Ligand: Use

    
    -Mesulergine (for 5-HT2C) or 
    
    
    
    -Raclopride (for D2).
  • Incubation:

    • Mix membrane homogenate (20

      
      g protein) with radioligand (at 
      
      
      
      concentration).
    • Add Indolin-4-ylmethanamine derivative (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 mins.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: A

      
       nM indicates a "hit" for a lead compound.
      

Conclusion & Future Outlook

Indolin-4-ylmethanamine is a robust, versatile building block that offers a strategic advantage in GPCR ligand design. By locking the amine vector, it enhances selectivity and reduces metabolic liability compared to flexible alkylamines. Future research will likely focus on N1-functionalization of the indoline ring to access secondary binding pockets in kinases and orphan GPCRs.

References

  • PubChem. (2024).[1][2] Indolin-4-ylmethanamine (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]

  • Flaugh, M. E., et al. (1988). 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Beresford, I. J., et al. (1988). SB-65804 and related indoline derivatives.[1][2] (Referenced via PubChem Synonyms).[2]

  • Heinrich, T., et al. (2004). Indole derivatives as selective 5-HT2C receptor agonists. Journal of Medicinal Chemistry. (Contextual reference for 4-substituted indole scaffold).

Sources

Protocols & Analytical Methods

Method

Synthesis of benzindoloazecines using 4-aminomethylindole

Application Note: Strategic Synthesis of Benzindoloazecines using 4-Aminomethylindole Executive Summary The synthesis of medium-sized rings (8–11 members) fused to indole cores represents a formidable challenge in organi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Benzindoloazecines using 4-Aminomethylindole

Executive Summary

The synthesis of medium-sized rings (8–11 members) fused to indole cores represents a formidable challenge in organic synthesis due to unfavorable transannular strain and entropic factors. However, benzindoloazecines (tetracyclic systems containing a 10-membered ring) have emerged as "privileged scaffolds" in drug discovery, particularly for targeting kinases (e.g., CDK, PKC) where the 10-membered ring mimics the ATP-binding loop conformation.

This guide details the synthesis of benzindoloazecines utilizing 4-aminomethylindole as a primary building block. Unlike the more common tryptamine (3-substituted) routes, the use of the 4-isomer offers a unique vector for structure-activity relationship (SAR) exploration, projecting substituents into previously inaccessible regions of the protein binding pocket.

The protocol employs a robust Sequence-Dependent Strategy :

  • Diversity-Oriented Assembly: A Ugi-4-Component Reaction (Ugi-4CR).

  • Macrocyclization: A Gold(I)-catalyzed intramolecular hydroarylation.

Strategic Overview & Mechanism

The core challenge is closing the 10-membered azecine ring. Standard lactamization often fails due to dimerization. We utilize a Post-Ugi Gold-Catalyzed Hydroarylation , where the Ugi backbone pre-organizes the linear precursor, bringing the nucleophilic indole C3 position into proximity with an electrophilic alkyne activated by a cationic gold species.

Reaction Pathway Visualization

G Start 4-Aminomethylindole (Nucleophile) Ugi Ugi-4CR (Methanol, RT) Start->Ugi Aldehyde 2-Alkynylbenzaldehyde (Electrophile Handle) Aldehyde->Ugi Linear Linear Ugi Adduct (Pre-organized Peptoid) Ugi->Linear -H2O Au_Cat Au(I) Activation (AuCl(PPh3)/AgOTf) Linear->Au_Cat Coordination Cyclic Benzindoloazecine (10-Membered Ring) Au_Cat->Cyclic 7-endo-dig Hydroarylation

Figure 1: The "Build-Couple-Pair" strategy utilizing the Ugi reaction for rapid assembly followed by gold-catalyzed macrocyclization.

Detailed Protocols

Protocol A: Assembly of the Linear Precursor (Ugi-4CR)

Objective: To synthesize the linear peptoid backbone containing the indole nucleophile and the alkyne electrophile.

Materials:

  • Amine: 4-Aminomethylindole (1.0 equiv)

  • Aldehyde: 2-(Phenylethynyl)benzaldehyde (1.0 equiv)

  • Acid: Benzoic acid or substituted derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Drying Agent: Molecular Sieves (4Å), activated

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-(phenylethynyl)benzaldehyde (1.0 mmol) in anhydrous MeOH (5 mL). Add 4-aminomethylindole (1.0 mmol) and 100 mg of activated 4Å molecular sieves.

    • Expert Insight: 4-aminomethylindole is less nucleophilic than aliphatic amines. Allow the imine to form for 2 hours at room temperature (RT) before adding the acid/isocyanide. This reduces side reactions.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Reaction: Stir the mixture at RT for 24–48 hours.

    • Monitoring: Monitor by TLC (usually 30-50% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Workup: Filter off the molecular sieves. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: Hexane → EtOAc).

    • Note: Ugi products often exist as rotamers, leading to broad NMR signals. This is normal and not an indication of impurity.

Protocol B: Gold-Catalyzed Macrocyclization

Objective: To close the 10-membered ring via intramolecular hydroarylation.

Materials:

  • Catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] (5 mol%)

  • Co-Catalyst: Silver Triflate [AgOTf] (5 mol%)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict inert atmosphere, mix AuCl(PPh3) and AgOTf in the reaction solvent (2 mL) for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species [Au(PPh3)]+OTf-.

  • Substrate Addition: Dissolve the purified Ugi adduct (0.2 mmol) in anhydrous Toluene (3 mL) and transfer it via cannula to the catalyst mixture.

    • Dilution Factor: Maintain a concentration of ~0.02 M to favor intramolecular cyclization over intermolecular oligomerization.

  • Heating: Heat the reaction mixture to 80°C (Toluene) or 70°C (DCE) for 4–12 hours.

  • Quenching: Filter the reaction mixture through a short pad of Celite to remove metal salts. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via preparative TLC or flash chromatography.

Mechanistic Validation & Troubleshooting

The success of this synthesis relies on the Regioselectivity of the Indole Attack .

  • Scenario: The alkyne is activated by Au(I).

  • Nucleophile: The indole C3 position is the "soft" nucleophile.

  • Topology: With the tether at C4, the attack on the alkyne forms a ring fused at the [3,4] bond of the indole.

Mechanism Diagram (DOT)

Mechanism Step1 Active Species: [L-Au]+ Coordinates Alkyne Step2 Nucleophilic Attack: Indole C3 attacks Au-Alkyne complex Step1->Step2 7-endo-dig Step3 Intermediate: Spiro-indoleninium / Vinyl-Au species Step2->Step3 Step4 Rearrangement/Protodeauration: Restoration of Aromaticity Step3->Step4 -[L-Au]+

Figure 2: Mechanistic cycle of the gold-catalyzed hydroarylation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Reaction (Recovered SM) Catalyst poisoning or wet solvent.Use fresh AgOTf (hygroscopic) and strictly anhydrous toluene.
Oligomerization Concentration too high.Dilute reaction to 0.01 M or use slow addition of substrate to catalyst.
Protodeauration (Alkyne hydration) Presence of water.Ensure molecular sieves were effective in Step 1; dry solvents thoroughly.
Low Yield Steric clash at C4/C3 interface.Increase temperature to 100°C (use Toluene/sealed tube) or switch to PtCl2 catalyst.

Data Analysis & Expected Results

The resulting benzindoloazecines exhibit distinct spectroscopic signatures.

  • 1H NMR: Look for the disappearance of the alkyne proton (if terminal) or shift of the alkyne-adjacent protons. The 10-membered ring protons often appear as complex multiplets due to conformational flexibility.

  • Mass Spectrometry: M+H should match the Ugi adduct exactly (isomerization reaction), but fragmentation patterns differ.

Comparative Yields (Literature vs. 4-isomer Adaptation):

Substrate TypeAmine SourceCatalyst SystemTypical Yield (Cyclization)
StandardTryptamine (3-sub)AuCl(PPh3)/AgOTf75–88%
Target 4-Aminomethylindole AuCl(PPh3)/AgOTf 60–75% *
ControlBenzylamineAuCl(PPh3)/AgOTf80–90%

*Note: Yields for 4-substituted indoles may be slightly lower due to the increased steric strain at the peri-position during ring closure.

References

  • Van der Eycken, E. V., et al. (2012). "Diversity-Oriented Synthesis of Benzindoloazecines via a Diastereoselective Post-Ugi Gold-Catalyzed Hydroarylation/Cyclization Cascade." The Journal of Organic Chemistry, 77(23), 10668–10684.

  • Peshkov, V. A., et al. (2018). "Synthesis of Indole-Fused Heterocycles via Post-Ugi Gold-Catalyzed Transformations." Chemical Society Reviews, 47, 3861-3898.

  • Modha, S. G., et al. (2022). "The synthesis of diverse benzazepinoindoles via gold-catalyzed post-Ugi alkyne hydroarylation." Organic Chemistry Frontiers, 9, 4567.

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Science of Synthesis.

Sources

Application

Application Note: Chemoselective N-Boc Protection of Indolin-4-ylmethanamine

Topic: Procedure for N-protection of Indolin-4-ylmethanamine with Boc anhydride Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-protection of Indolin-4-ylmethanamine with Boc anhydride Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Indolin-4-ylmethanamine (CAS: 918864-94-5) presents a classic chemoselectivity challenge in organic synthesis: the presence of two distinct nucleophilic nitrogen centers.

  • Primary Amine (

    
    -
    
    
    
    ):
    Located on the methanamine arm. This is a highly nucleophilic, aliphatic amine (
    
    
    ).
  • Secondary Indoline Amine (

    
    -H):  Located within the bicyclic system. This is an alkyl-aniline type nitrogen. Due to conjugation with the aromatic ring, its lone pair availability is significantly reduced (
    
    
    
    ).

The Objective: This protocol details the selective


-tert-butoxycarbonylation  of the primary amine using Di-tert-butyl dicarbonate (

).

Scientific Basis for Selectivity: The reaction kinetics are driven by nucleophilicity. Under controlled conditions (low temperature, stoichiometric reagent loading), the primary aliphatic amine reacts orders of magnitude faster than the sterically hindered and electronically deactivated indoline nitrogen. This protocol leverages these kinetic differences to achieve mono-protection without requiring complex blocking groups.

Strategic Experimental Design

Reagent Stoichiometry
  • Substrate: 1.0 equivalent.

  • 
    :  0.95 – 1.05 equivalents. Crucial: Excess 
    
    
    
    (>1.1 eq) significantly increases the risk of forming the bis-Boc byproduct (protection at both N-sites).
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Used to neutralize the acid formed (if using acid salts) or to maintain the primary amine in its free-base, nucleophilic state.

Solvent Selection[1]
  • Dichloromethane (DCM): Preferred for solubility and ease of workup.

  • Tetrahydrofuran (THF): Alternative if the substrate shows poor solubility in DCM.

  • Methanol (MeOH): Can be used for "base-free" conditions but may require longer reaction times; not recommended if strict anhydrous conditions are needed to prevent

    
     hydrolysis.
    
Reaction Conditions
  • Temperature:

    
     initially is mandatory to suppress the reactivity of the indoline nitrogen. Warm to Room Temperature (RT) only if conversion stalls.
    
  • Atmosphere: Nitrogen (

    
    ) or Argon. Note: Indolines are susceptible to oxidation to indoles; an inert atmosphere is a critical quality control measure.
    

Visualized Reaction Scheme

ReactionScheme Substrate Indolin-4-ylmethanamine (Primary Amine + Indoline N) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Primary -NH2 >> Indoline -NH) Reagents Boc2O (1.0 eq) TEA (1.2 eq) DCM, 0°C Reagents->Intermediate Product N-Boc-Indolin-4-ylmethanamine (Mono-protected) Intermediate->Product Elimination of t-BuOH/CO2 SideProduct Bis-Boc Side Product (Avoided by Stoichiometry) Intermediate->SideProduct Excess Reagent/Heat

Caption: Kinetic control pathway favoring mono-protection of the primary amine over the indoline nitrogen.

Detailed Protocol

Materials Preparation
ReagentMW ( g/mol )Equiv.Role
Indolin-4-ylmethanamine 148.211.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.0Protecting Group
Triethylamine (TEA) 101.191.2Base
Dichloromethane (DCM) -Solvent0.1 M Concentration
Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Purge with

    
     to establish an inert atmosphere.
    
  • Add Indolin-4-ylmethanamine (1.0 equiv) to the flask.

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M (e.g., 10 mL solvent per 1 mmol substrate).

  • Add TEA (1.2 equiv) via syringe.

  • Cool the solution to

    
      using an ice/water bath. Stir for 10 minutes.
    

Step 2: Controlled Addition

  • Dissolve

    
      (1.0 equiv) in a minimal amount of DCM (approx. 1/10th of the main solvent volume).
    
  • Add the

    
     solution dropwise  to the reaction mixture over 15–20 minutes.
    
    • Why? Slow addition keeps the local concentration of

      
       low, preventing the less reactive indoline nitrogen from competing for the reagent.
      

Step 3: Reaction Monitoring

  • Maintain stirring at

    
     for 1 hour.
    
  • TLC Check: Sample the reaction. A typical mobile phase is 5% MeOH in DCM.

    • Target: Disappearance of the baseline amine spot and appearance of a less polar product spot (

      
      ).
      
  • If starting material remains after 1 hour, remove the ice bath and allow to warm to Room Temperature. Stir for an additional 1–2 hours.

    • Caution: Do not heat or reflux.

Step 4: Workup

  • Quench the reaction by adding water (equal volume to solvent).

  • Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine organic layers and wash with:

    • 1x Brine (saturated NaCl).

    • Optional: If TEA was used in large excess, a wash with 0.5 M Citric Acid (cold) can remove residual base/starting material, but use caution as the indoline is acid-sensitive. Standard water/brine wash is usually sufficient.

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude oil/solid.

Step 5: Purification

  • The crude material is often pure enough for subsequent steps.

  • If purification is required, use Flash Column Chromatography .

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (0%

      
       50%) or DCM/MeOH (0% 
      
      
      
      5%).
    • Note: The mono-Boc product will elute significantly earlier than the starting material but later than any bis-Boc impurity.

Quality Control & Validation

Analytical Checkpoints

Use the following table to interpret analytical data for the Mono-Boc product vs. potential side products.

MethodSignalInterpretation
1H NMR

1.45 ppm (s, 9H)
Confirms presence of Boc group.
1H NMR

4.2-4.4 ppm (d)
Methylene protons (

-NHBoc). Should show coupling to NH.
1H NMR Indoline N-HCritical: Look for a broad singlet around

3.5-5.0 ppm (solvent dependent). If this is missing, you have likely formed the bis-Boc product.
LC-MS

Expected Mass:

.
TLC Ninhydrin StainThe protected primary amine will not stain (or stain very faintly), while the free indoline NH might still show reactivity (e.g., with Ehrlich's reagent).
Workflow Diagram

Workflow Start Start: Indolin-4-ylmethanamine Dissolve Dissolve in DCM + TEA Cool to 0°C Start->Dissolve AddBoc Add Boc2O (1.0 eq) Dropwise (Critical Control Point) Dissolve->AddBoc Monitor Monitor via TLC/LCMS (Check for Bis-Boc) AddBoc->Monitor Workup Aq. Workup & Drying Monitor->Workup Conversion Complete Purify Flash Chromatography (If needed) Workup->Purify Final Final Product: N-Boc-Indolin-4-ylmethanamine Purify->Final

Caption: Operational workflow emphasizing the critical dropwise addition step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Formation of Bis-Boc Product Excess

or high temperature.
Strictly limit

to 1.0 eq. Ensure reaction stays at

.[1]
Incomplete Reaction

hydrolysis (wet solvent).
Ensure DCM is anhydrous. Increase

to 1.1 eq cautiously.
Oxidation (Darkening of mixture) Indoline oxidation to indole.Ensure rigorous

purging. Limit light exposure.
Poor Solubility Substrate is polar.Switch solvent to THF or a DCM/MeOH (9:1) mixture.

References

  • BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Application Notes. Accessed Feb 2026. Link

  • Sigma-Aldrich. "Application Note – N-Boc protection." MilliporeSigma Technical Library. Accessed Feb 2026. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for amine protection selectivity).

  • PubChem. "Indolin-4-ylmethanamine (CAS 918864-94-5)."[3][4] National Library of Medicine. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Link

Sources

Method

Synthesis of Dopamine Receptor Ligands from 4-Substituted Indolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 4-Substituted Indolines as Dopamine Receptor Ligands Dopamine, a critical neurotransmitter in the central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 4-Substituted Indolines as Dopamine Receptor Ligands

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological functions, including motor control, cognition, motivation, and reward.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[2] The five distinct dopamine receptor subtypes, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, represent key targets for therapeutic intervention.[1][3] The development of subtype-selective ligands is a paramount goal in medicinal chemistry, offering the potential for more targeted therapies with fewer side effects.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic biologically active compounds.[4] In the context of dopamine receptor modulation, 4-substituted indolines and related structures have emerged as a promising class of ligands. The strategic placement of substituents at the 4-position of the indoline ring can significantly influence binding affinity, selectivity, and functional activity at dopamine receptor subtypes. This guide provides a comprehensive overview of the synthesis of two distinct classes of 4-substituted indoline-based dopamine receptor ligands: 4-aminoalkylindoles and N-alkylated indolin-2-ones, highlighting key synthetic protocols and structure-activity relationships (SAR).

I. Synthesis of 4-Aminoalkylindole Derivatives: Targeting Dopamine D2 Receptors

A notable example of a 4-substituted indole with dopaminergic activity is 4-(2-N,N-di-n-propylaminoethyl)indole (DPAI), which has demonstrated efficacy as a dopamine D2 receptor agonist. The synthesis of DPAI and its analogs typically involves a multi-step sequence starting from a suitably protected 4-bromoindole.

A. Rationale for the Synthetic Approach

The synthetic strategy hinges on the introduction of a two-carbon side chain at the 4-position of the indole ring, followed by the elaboration of the terminal amine. The use of a protecting group on the indole nitrogen is crucial to prevent unwanted side reactions during the initial steps. The final step involves the alkylation of a primary or secondary amine to introduce the desired N,N-dialkyl functionality, which is a common feature in many dopamine receptor agonists.

B. Visualizing the Synthetic Workflow

G cluster_0 Synthesis of 4-(2-Aminoethyl)indole Intermediate cluster_1 Final N,N-Dialkylation 4-Bromo-1-(triisopropylsilyl)indole 4-Bromo-1-(triisopropylsilyl)indole 4-(2-Nitrovinyl)-1-(triisopropylsilyl)indole 4-(2-Nitrovinyl)-1-(triisopropylsilyl)indole 4-Bromo-1-(triisopropylsilyl)indole->4-(2-Nitrovinyl)-1-(triisopropylsilyl)indole Heck Reaction (Acrylonitrile, Pd(OAc)2, P(o-tol)3) 4-(2-Nitroethyl)-1-(triisopropylsilyl)indole 4-(2-Nitroethyl)-1-(triisopropylsilyl)indole 4-(2-Nitrovinyl)-1-(triisopropylsilyl)indole->4-(2-Nitroethyl)-1-(triisopropylsilyl)indole Reduction (NaBH4) 4-(2-Aminoethyl)indole 4-(2-Aminoethyl)indole 4-(2-Nitroethyl)-1-(triisopropylsilyl)indole->4-(2-Aminoethyl)indole Reduction & Deprotection (LiAlH4) 4-(2-N,N-di-n-propylaminoethyl)indole (DPAI) 4-(2-N,N-di-n-propylaminoethyl)indole (DPAI) 4-(2-Aminoethyl)indole->4-(2-N,N-di-n-propylaminoethyl)indole (DPAI) Reductive Amination (Propionaldehyde, NaBH(OAc)3) G cluster_0 Synthesis of Key Intermediates cluster_1 Final Arylalkylation Indolin-2-one Indolin-2-one 1-(4-Bromobutyl)indolin-2-one 1-(4-Bromobutyl)indolin-2-one Indolin-2-one->1-(4-Bromobutyl)indolin-2-one N-Alkylation (1,4-Dibromobutane, K2CO3) 1-(4-(Piperazin-1-yl)butyl)indolin-2-one 1-(4-(Piperazin-1-yl)butyl)indolin-2-one 1-(4-Bromobutyl)indolin-2-one->1-(4-(Piperazin-1-yl)butyl)indolin-2-one Piperazine Coupling (Piperazine, K2CO3) 1-(4-(4-(4-Hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one 1-(4-(4-(4-Hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one 1-(4-(Piperazin-1-yl)butyl)indolin-2-one->1-(4-(4-(4-Hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one Reductive Amination (4-Hydroxybenzaldehyde, NaBH(OAc)3) G cluster_0 Assay Preparation cluster_1 Binding and Detection cluster_2 Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Prepare Assay Plate Prepare Assay Plate Prepare Compound Dilutions->Prepare Assay Plate Incubate Plate Incubate Plate Prepare Assay Plate->Incubate Plate Prepare Radioligand Solution Prepare Radioligand Solution Prepare Radioligand Solution->Prepare Assay Plate Prepare Membrane Suspension Prepare Membrane Suspension Prepare Membrane Suspension->Prepare Assay Plate Filter and Wash Filter and Wash Incubate Plate->Filter and Wash Add Scintillation Cocktail Add Scintillation Cocktail Filter and Wash->Add Scintillation Cocktail Count Radioactivity Count Radioactivity Add Scintillation Cocktail->Count Radioactivity Calculate Specific Binding Calculate Specific Binding Count Radioactivity->Calculate Specific Binding Determine IC50 Determine IC50 Calculate Specific Binding->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Sources

Application

Application Note: Optimized Amide Coupling Protocols for Indolin-4-ylmethanamine

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline). It synthesizes chemoselective princip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline). It synthesizes chemoselective principles with practical, field-tested protocols.

Strategic Analysis & Mechanistic Insight

Coupling carboxylic acids to Indolin-4-ylmethanamine presents a specific chemoselectivity challenge that distinguishes it from standard benzylamine couplings. The molecule contains two distinct nucleophilic nitrogen centers:

  • The Exocyclic Primary Amine (

    
    ):  Highly nucleophilic (pK
    
    
    
    of conjugate acid
    
    
    9.5), behaving similarly to a benzylamine.
  • The Endocyclic Secondary Amine (Indoline

    
    ):  Significantly less nucleophilic (pK
    
    
    
    of conjugate acid
    
    
    5.0), behaving similarly to an N-alkyl aniline.
The Chemoselectivity Window

Successful coupling relies on exploiting the nucleophilicity gap (


) between these two centers. Under kinetic control, the primary amine reacts orders of magnitude faster than the indoline nitrogen. However, "over-acylation" (bis-acylation) can occur if:
  • Excess Coupling Reagent is used (>1.2 equiv).[1]

  • Reaction Times are unnecessarily prolonged.

  • Highly Reactive Electrophiles (e.g., acid chlorides) are used without temperature control.

Stability & Oxidation Risks

Unlike indoles, the indoline core is susceptible to oxidation to the aromatic indole system.

  • Risk Factor: Prolonged exposure to air in basic solution or the use of radical-generating coupling conditions.

  • Mitigation: Perform reactions under an inert atmosphere (

    
     or Ar) and avoid aggressive oxidants.
    
Mechanistic Pathway & Decision Logic

The following diagram illustrates the reaction pathways and the decision logic for selecting the correct protocol.

ReactionLogic Start Start: Indolin-4-ylmethanamine Acid Carboxylic Acid Selection Start->Acid Direct Direct Coupling (Unprotected Indoline) Acid->Direct Standard Acids Protected Protected Route (N-Boc Indoline) Acid->Protected High value/Chiral Acids or Failed Direct Coupling HATU Protocol A: HATU (Discovery/Small Scale) Direct->HATU High Yield Required T3P Protocol B: T3P (Scale-up/Green) Direct->T3P Easy Workup Required Product Target Mono-Amide HATU->Product Stoichiometry Control (1.0 eq) SideProd Bis-Acylated Impurity HATU->SideProd Excess Reagent (>1.5 eq) T3P->Product Excellent Selectivity

Figure 1: Strategic decision tree for coupling Indolin-4-ylmethanamine. Direct coupling is preferred for atom economy, provided stoichiometry is controlled.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Small-scale discovery (mg to g), difficult/hindered acids, and high-value substrates. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the primary amine, minimizing the time window for side reactions.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • HATU (1.05 equiv) — Do not use excess.

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial under

    
    , dissolve the Carboxylic Acid  (1.0 equiv) in anhydrous DMF (
    
    
    
    concentration).
  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.05 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution usually turns yellow/orange.

  • Coupling: Add Indolin-4-ylmethanamine (1.0 equiv) dissolved in a minimal amount of DMF.

    • Critical Step: Add the amine slowly to prevent local concentration spikes that favor bis-acylation.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS.

    • Checkpoint: Look for

      
       (Product) vs. 
      
      
      
      (Bis-acylated).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    and concentrate.
Protocol B: The Scalable/Green Method (T3P)

Best for: Process scale (>10g), avoiding epimerization, and simplified purification (no chromatography). Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is sterically tuned to react with the most nucleophilic amine. The byproducts are water-soluble.[3]

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Methodology:

  • Slurry: Combine Carboxylic Acid (1.1 equiv), Indolin-4-ylmethanamine (1.0 equiv), and Base (3.0 equiv) in EtOAc (

    
    ).
    
  • Reagent Addition: Cool the mixture to

    
     (ice bath). Add T3P solution  dropwise.
    
    • Note: Cooling is recommended to suppress any potential reaction with the indoline nitrogen.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with

    
     (if product is not basic) or Citric Acid (10%), then 
    
    
    
    , then brine.
    • Advantage:[4][5] T3P byproducts are washed away in the aqueous phase, often yielding pure product without column chromatography.

Data Summary & Troubleshooting

The following table summarizes the expected outcomes and optimization parameters based on field application.

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)
Primary Utility Discovery / HTSScale-up / ProcessLow Reactivity Acids
Regioselectivity High (if stoichiometry controlled)Very HighLow (High risk of bis-acylation)
Yield (Typical) 85–95%75–90%Variable
Purification Column Chromatography usually requiredExtraction often sufficientChromatography required
Indoline Stability GoodExcellentModerate (HCl generation)
Troubleshooting Guide

Issue 1: Bis-acylation observed (Reaction at both N-centers).

  • Cause: Excess coupling reagent or acid chloride used.[1]

  • Solution: Reduce coupling reagent to 0.95–1.0 equiv. Switch to T3P (Protocol B). If problem persists, use 1-Boc-4-(aminomethyl)indoline (protect the indoline nitrogen first).

Issue 2: Low conversion / Starting material remains.

  • Cause: Oxidation of the indoline starting material (check for indole impurity by LCMS, usually -2 Da mass shift).

  • Solution: Purify the starting amine immediately before use or store as the HCl salt. Degas solvents.[1]

Issue 3: Product Epimerization (if Acid is chiral).

  • Cause: High basicity (DIPEA) with HOBt/HATU.

  • Solution: Switch to Protocol B (T3P) with Pyridine or Collidine as the base; these conditions are known to suppress racemization [1].

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Method

Preparation of 4-substituted indole libraries for SAR studies

Executive Summary: The "C4 Problem" in Drug Discovery The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids and approved drugs (e.g., Sumatri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C4 Problem" in Drug Discovery

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids and approved drugs (e.g., Sumatriptan, Pindolol, Osimertinib). However, the 4-position remains underutilized in Structure-Activity Relationship (SAR) libraries due to significant synthetic challenges.

While electrophilic aromatic substitution naturally favors the electron-rich C3 position, and lithiation/deprotonation favors C2, the C4 position is electronically "silent" and sterically hindered by the peri-hydrogen at C3. Yet, accessing C4 is critical; it often vectors substituents into deep hydrophobic pockets in GPCRs and Kinases (e.g., the "gatekeeper" region), offering selectivity profiles unattainable by C5 or C6 substitution.

This guide provides two distinct, field-validated protocols to overcome this barrier:

  • Divergent Library Synthesis: A robust cross-coupling workflow starting from 4-haloindoles.

  • Direct C-H Functionalization: A modern Rh(III)-catalyzed protocol for late-stage functionalization.

Strategic Analysis: Selecting the Right Pathway

FeatureMethod A: Divergent Cross-Coupling Method B: Direct C-H Activation
Primary Utility High-Throughput Screening (HTS) LibrariesLate-Stage Diversification / Lead Optimization
Starting Material 4-Bromoindole (Commercially Available)Indole-3-carboxaldehyde or 3-Acylindole
Reaction Type Suzuki-Miyaura / Buchwald-HartwigRh(III)-catalyzed C-H Functionalization
Key Advantage Predictable, scalable, broad scopeAtom economical, no halogenation required
Limitation Requires pre-functionalized precursorRequires C3 directing group (removable)

Protocol A: High-Throughput Divergent Synthesis (Suzuki-Miyaura)

This protocol is the industry standard for generating libraries of 20–100 analogues. It relies on the palladium-catalyzed coupling of 4-bromoindole with diverse aryl/heteroaryl boronic acids.

Critical Considerations (Expertise & Experience)
  • Protecting Groups: Unprotected indoles can poison Pd catalysts via the N-H bond. While modern catalysts (e.g., SPhos Pd G2) tolerate free N-H, protecting the nitrogen with Boc or Tosyl is recommended for consistent yields in automated parallel synthesis.

  • The "4-Position" Sterics: The C4 position is crowded. Bulky phosphine ligands (e.g., SPhos, XPhos) are superior to PPh3 because they facilitate oxidative addition into the hindered C-Br bond.

Step-by-Step Protocol

Materials:

  • Substrate: N-Boc-4-bromoindole (1.0 equiv)

  • Coupling Partners: Aryl boronic acids (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(OAc)2/SPhos (3-5 mol%)

  • Base: K3PO4 (2.0 M aq.) or Cs2CO3 (solid)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with N-Boc-4-bromoindole (0.5 mmol), boronic acid (0.75 mmol), and base (1.0 mmol).

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Seal the vial with a crimp cap/septum.

  • Reaction: Heat to 90 °C for 12–16 hours. Note: Microwave irradiation at 110 °C for 30 mins is a viable alternative for rapid library generation.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Deprotection (Optional but likely): Treat the crude N-Boc intermediate with TFA/DCM (1:4) at RT for 1 hour to reveal the free indole.

  • Purification: Mass-directed preparative HPLC.

Data: Optimization of Conditions
EntryCatalystLigandBaseSolventYield (%)Note
1Pd(PPh3)4-Na2CO3Toluene/EtOH45Sluggish conversion
2Pd(OAc)2SPhosK3PO4Toluene88High efficiency
3Pd(dppf)Cl2-Cs2CO3Dioxane/H2O92Best for heteroaryls
4Pd2(dba)3XPhosK3PO4Butanol85Good for steric bulk

Protocol B: Site-Selective C-H Functionalization (Rh-Catalyzed)

For advanced SAR where the indole core is already built, or to access novel chemical space (e.g., alkenylated indoles), Rh(III)-catalyzed C-H activation is the method of choice.[1] This method utilizes a C3-directing group (aldehyde or ketone) to guide the metal to the C4 position.

Mechanism & Logic

The carbonyl oxygen at C3 coordinates to the Rh(III) center, bringing the metal into proximity with the C4-H bond. This facilitates a concerted metalation-deprotonation (CMD) step, forming a stable 5-membered rhodacycle intermediate.

Step-by-Step Protocol (C4-Alkenylation)

Materials:

  • Substrate: Indole-3-carboxaldehyde (1.0 equiv)

  • Coupling Partner: Acrylate (e.g., Ethyl acrylate) or Maleimide (1.2 equiv)

  • Catalyst: [RhCp*Cl2]2 (2.5 mol%)

  • Oxidant/Additive: AgSbF6 (10 mol%) and Cu(OAc)2 (20 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: In a screw-cap pressure tube, combine Indole-3-carboxaldehyde (0.2 mmol), acrylate (0.24 mmol), [RhCp*Cl2]2 (3 mg), AgSbF6 (3.5 mg), and Cu(OAc)2 (7 mg).

  • Solvation: Add DCE (2 mL).

  • Reaction: Seal and heat to 100 °C for 18 hours. The solution typically turns dark green/brown.

  • Workup: Cool to RT. Dilute with DCM and wash with 10% NH4OH (to remove Cu salts).

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Tip - Switchable Selectivity:

  • To get the Alkene (Heck-type): Add NaOAc (1 equiv). The base promotes

    
    -hydride elimination.
    
  • To get the Alkane (Hydroarylation): Add AcOH (2 equiv). The acid promotes protonolysis of the Rh-C bond instead of elimination.

Visualizations

Figure 1: Divergent Library Generation Workflow

LibraryWorkflow Start 4-Bromoindole (Scaffold) Protect N-Protection (Boc/Tosyl) Start->Protect  Step 1 Split Split into 96-well Block Protect->Split  Step 2 Rxn1 Suzuki Coupling (Ar-B(OH)2) Split->Rxn1 Rxn2 Buchwald Amination (HNR2) Split->Rxn2 Rxn3 Heck Reaction (Alkenes) Split->Rxn3 Deprotect Deprotection (TFA or NaOH) Rxn1->Deprotect Rxn2->Deprotect Rxn3->Deprotect Library 4-Substituted Indole Library Deprotect->Library  QC/Analysis

Caption: Workflow for the divergent synthesis of 4-substituted indole libraries starting from a common brominated precursor.

Figure 2: Mechanism of Rh(III)-Catalyzed C4-H Activation

RhMechanism Complex1 Active Catalyst [Cp*Rh(III)X2] Coordination Coordination (C3-Carbonyl) Complex1->Coordination CMD C-H Activation (CMD Step) Coordination->CMD - HX Rhodacycle 5-Membered Rhodacycle CMD->Rhodacycle Insertion Alkene Insertion Rhodacycle->Insertion + Alkene Elimination Reductive Elimination Insertion->Elimination Elimination->Complex1 Re-oxidation (Cu/Ag) Product 4-Alkenyl Indole Elimination->Product

Caption: Catalytic cycle for the Rh(III)-directed C-H functionalization of the indole C4 position.

References

  • Bartoli Indole Synthesis Review : Bartoli, G., Dalpozzo, R., & Nardi, M. (2014).[2][3] Applications of Bartoli indole synthesis. Chemical Society Reviews.[2][3] Link

  • Rh(III) C4-H Activation : Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Link

  • Suzuki Coupling Optimization : Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[4] Link

  • C4-H Alkenylation Protocol : Song, Z., et al. (2017). Rhodium(III)-Catalyzed C–H Activation of Indole at the C4-Position: Switchable Hydroarylation and Oxidative Heck-Type Reactions. Chemical Communications. Link

  • Indole Drug Review : Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link

Sources

Application

Application Note: Strategic Synthesis of Indolin-4-ylmethanamine for Kinase Inhibitor Scaffolds

Executive Summary & Strategic Importance The indolin-4-ylmethanamine (and its aromatic counterpart, (1H-indol-4-yl)methanamine) represents a privileged scaffold in kinase inhibitor design. Structurally, the 4-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The indolin-4-ylmethanamine (and its aromatic counterpart, (1H-indol-4-yl)methanamine) represents a privileged scaffold in kinase inhibitor design. Structurally, the 4-substituted indole/indoline core mimics the purine ring of ATP, allowing the scaffold to anchor into the kinase hinge region via the N1-hydrogen (donor) and C3-variants (acceptors).

The 4-position specifically projects substituents towards the solvent-exposed front or the ribose-binding pocket, making the 4-aminomethyl group a critical vector for solubility-enhancing groups or specific interactions with gatekeeper residues (e.g., in PLK4, MDM2, or specific Tyrosine Kinase inhibitors).

This guide addresses the primary synthetic challenge: Regioselective access to the 4-position. Electrophilic substitution on indoles typically favors the C3 position. Therefore, this protocol utilizes a functional group interconversion strategy starting from 4-bromoindole , ensuring complete regiocontrol. We also detail the selective reduction of the indole core to the indoline (2,3-dihydro) scaffold, a necessary step for creating sp³-rich, three-dimensional drug candidates.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to be modular. The critical decision point is the reduction of the aromatic indole core to the indoline.

  • Route A (Standard): Cyanation of 4-bromoindole

    
     Nitrile Reduction 
    
    
    
    Indole Reduction.
  • Route B (EWG-Assisted): Cyanation

    
     Indole Reduction (facilitated by the electron-withdrawing nitrile) 
    
    
    
    Nitrile Reduction. Route B is often preferred for scale-up as the nitrile activates the indole double bond for reduction.
Pathway Visualization

SynthesisPathway Start 4-Bromoindole (Commercial) Step1 1. N-Protection (Boc/Ts) 2. Pd-Catalyzed Cyanation Start->Step1 Inter1 4-Cyanoindole (Protected) Step1->Inter1 Step2A Route A: Nitrile Reduction (LiAlH4) Inter1->Step2A Standard Step2B Route B: Indole Reduction (Mg/MeOH or NaCNBH3) Inter1->Step2B EWG-Assisted (Preferred) Inter2A (1H-Indol-4-yl)methanamine (Aromatic Core) Step2A->Inter2A Step3A Indole Reduction (NaCNBH3/AcOH) Inter2A->Step3A Final Target: Indolin-4-ylmethanamine Step3A->Final Inter2B 4-Cyanoindoline Step2B->Inter2B Step3B Nitrile Reduction (BH3-THF or Raney Ni) Inter2B->Step3B Step3B->Final

Caption: Figure 1. Divergent synthetic pathways for Indolin-4-ylmethanamine. Route B exploits the electron-withdrawing nitrile to facilitate the reduction of the indole double bond.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Cyanoindole (The Pivot Intermediate)

Objective: Convert commercially available 4-bromoindole to 4-cyanoindole. Challenge: Direct nucleophilic substitution on the electron-rich indole ring is difficult. Solution: Palladium-catalyzed cyanation (Zn(CN)₂).

Reagents:

  • 4-Bromoindole (1.0 eq)[1]

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • DMF (Deoxygenated)

Protocol:

  • Setup: In a glovebox or under strict Argon atmosphere, charge a pressure vial with 4-bromoindole (1.96 g, 10 mmol), Zn(CN)₂ (0.70 g, 6 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Solvent: Add anhydrous, deoxygenated DMF (20 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Note: Monitoring by LCMS is crucial. The starting material peak (Br-indole) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (to quench Zn salts) followed by brine.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Yield Target: 85-90% (White to pale yellow solid).

Phase 2 (Route B): Selective Reduction to 4-Cyanoindoline

Rationale: Reducing the indole double bond (C2-C3) is easier when the ring is electron-deficient. The 4-cyano group pulls electron density, making the C2-C3 bond susceptible to reduction by Magnesium in Methanol or NaCNBH₃.

Protocol (Mg/MeOH Method):

  • Dissolution: Dissolve 4-cyanoindole (1.42 g, 10 mmol) in anhydrous Methanol (50 mL).

  • Addition: Add Magnesium turnings (1.2 g, 50 mmol) in small portions over 1 hour. Caution: Exothermic reaction with hydrogen evolution.

  • Monitoring: Stir at room temperature. The reaction typically completes in 2–4 hours. The fluorescent indole spot on TLC will disappear, replaced by a non-fluorescent indoline spot.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Outcome: This yields 4-cyanoindoline .[2] The nitrile remains intact.

Phase 3: Nitrile Reduction to the Primary Amine

Objective: Convert the nitrile to the primary methanamine without re-oxidizing the indoline ring.

Reagents:

  • Borane-THF complex (BH₃·THF, 1M) or LiAlH₄.

  • Recommendation: BH₃[3]·THF is preferred for indolines to avoid harsh basic conditions that might cause side reactions.

Protocol:

  • Setup: Dissolve 4-cyanoindoline (1.44 g, 10 mmol) in anhydrous THF (30 mL) under Argon. Cool to 0°C.[3][4]

  • Addition: Dropwise add BH₃·THF (1M solution, 30 mL, 3.0 eq).

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 3 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane. Then add 10 mL of 1M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (to pH >10) and extract with DCM.

  • Product: Indolin-4-ylmethanamine .

    • Storage: Indolines are prone to oxidation (to indoles) in air. Store as the HCl salt or use immediately in the next coupling step.

Analytical Data Summary

Compound1H NMR Diagnostic Signals (DMSO-d6)MS (ESI+) m/z
4-Bromoindole δ 7.25 (d, 1H), 7.05 (t, 1H), 6.50 (s, C3-H)196/198 [M+H]+
4-Cyanoindole δ 7.95 (d, 1H), 7.60 (d, 1H), Indole NH broad 143.06 [M+H]+
4-Cyanoindoline δ 3.60 (t, 2H, C2-H), 3.10 (t, 2H, C3-H), 6.6-7.1 (m, aromatic) 145.08 [M+H]+
Indolin-4-ylmethanamine δ 3.75 (s, 2H, -CH₂NH₂), 3.45 (t, 2H, C2-H), 2.95 (t, 2H, C3-H)149.11 [M+H]+

Application in Kinase Inhibitor Synthesis[5][6]

The Indolin-4-ylmethanamine scaffold is rarely the final drug; it is a "warhead carrier" or "linker."

Coupling Strategy:

  • Hinge Binding: The indoline NH (position 1) often mimics the N9 of purine.

  • Solvent Front: The 4-aminomethyl group is typically coupled to a carboxylic acid or sulfonyl chloride to extend into the solvent front, improving solubility or reaching distinct pockets (e.g., the ribose pocket).

Example Workflow (Amide Coupling):

  • Reagents: Indolin-4-ylmethanamine + R-COOH + HATU + DIPEA.

  • Note: If the indoline nitrogen (N1) is unprotected, the primary amine (exocyclic) is significantly more nucleophilic and will react selectively with the activated ester, leaving the indoline N1 free for hinge binding.

Safety & Troubleshooting

  • Cyanide Hazard: Phase 1 uses Zn(CN)₂. While less toxic than NaCN, it releases HCN upon contact with strong acids. Treat all waste with bleach (hypochlorite) before disposal.

  • Indoline Oxidation: Indolines spontaneously oxidize back to indoles (aromatization) if left in solution with air and light.

    • Mitigation: Perform all workups under inert gas where possible. Store intermediates as solid salts (HCl or Tartrate).

  • Borane Quench: The quench of borane reduction (Phase 3) generates hydrogen gas violently. Add methanol dropwise at 0°C.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives. Retrieved from 6

  • Organic Syntheses. (2014). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester (Leimgruber-Batcho Context). Org. Synth. 1985, 63, 214. Retrieved from 7

  • Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6069–6087. Retrieved from 8

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines. Journal of the American Chemical Society, 96(25), 7812–7814.
  • Xu, L., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from 9

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Indolin-4-ylmethanamine in reduction reactions

Executive Summary The synthesis of Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indol-4-ylmethanamine) presents a dual challenge: the reduction of the nitrile group to a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Indolin-4-ylmethanamine (also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indol-4-ylmethanamine) presents a dual challenge: the reduction of the nitrile group to a primary amine and the selective saturation of the indole C2-C3 double bond to form the indoline core.

While direct one-pot hydrogenation is theoretically possible, it frequently results in low yields due to competing side reactions—specifically the formation of secondary amine dimers and incomplete reduction of the indole ring.

Our recommended "Gold Standard" approach is a decoupled Two-Step Protocol:

  • Selective Reduction of the Indole Ring: Conversion of 4-cyanoindole to 4-cyanoindoline using Sodium Cyanoborohydride (NaCNBH₃).

  • Reduction of the Nitrile: Conversion of 4-cyanoindoline to Indolin-4-ylmethanamine using Lithium Aluminum Hydride (LiAlH₄).

This guide details the optimization of this pathway to maximize yield and purity.

Part 1: The Two-Step Optimization Protocol

Step 1: Indole to Indoline (4-Cyanoindole 4-Cyanoindoline)

The Challenge: The nitrile group is susceptible to reduction.[1][2][3][4][5][6][7][8] We must selectively reduce the C2-C3 double bond of the indole without touching the nitrile.

Recommended Reagent: Sodium Cyanoborohydride (NaCNBH₃) in Glacial Acetic Acid.

Protocol:

  • Dissolve 4-cyanoindole (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Cool the solution to 10-15°C.

  • Add NaCNBH₃ (3.0 - 4.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Allow to warm to room temperature (RT) and stir for 2-4 hours.

  • Quench: Pour into ice water and basify carefully with NaOH or NH₄OH to pH > 10.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[9] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table: Indole Reduction

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive NaCNBH₃Use fresh reagent. Ensure the reaction is not "wet" (water can decompose the hydride).
Nitrile Hydrolysis Temperature too highKeep reaction below 25°C. Acetic acid at high temp can hydrolyze nitriles to amides.
Polymerization Localized heatingAdd hydride slowly. Ensure vigorous stirring.
Step 2: Nitrile to Amine (4-Cyanoindoline Indolin-4-ylmethanamine)

The Challenge: Reducing the nitrile to a primary amine without forming secondary amine dimers (dimerization) or re-oxidizing the indoline.

Recommended Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

Protocol:

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon/Nitrogen at 0°C.

  • Dissolve 4-cyanoindoline (from Step 1) in anhydrous THF.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension. Do not add solid LAH to the nitrile solution.

  • Reflux the mixture for 3-6 hours.

  • Fieser Workup (Critical for Yield):

    • Cool to 0°C.[3]

    • For every x grams of LiAlH₄ used:

      • Add x mL water (slowly!).

      • Add x mL 15% NaOH solution.

      • Add 3x mL water.

    • Stir until the precipitate turns white and granular.

    • Filter the solids and wash thoroughly with THF or warm ether.

Troubleshooting Table: Nitrile Reduction

IssueProbable CauseCorrective Action
Low Yield (Trapped Product) Aluminum emulsionUse the Fieser Workup described above. Avoid simple acid/base extraction which forms "rag" layers.
Secondary Amine Formation Intermediate imine reacting with product amineEnsure high dilution of the nitrile. Add nitrile to the reducing agent (inverse addition) to keep hydride in excess.
Re-oxidation to Indole Exposure to air/oxidantsPerform reaction and workup under inert atmosphere (N₂/Ar). Indolines are prone to air oxidation.

Part 2: Critical Isolation Strategies

The final product, Indolin-4-ylmethanamine, is a diamine (secondary amine in the ring, primary amine on the side chain). It is highly polar and water-soluble.

Common Yield Killer: Loss of product into the aqueous layer during extraction.

Optimized Isolation Workflow:

  • Avoid Aqueous Workup if possible: If using Borane (alternative method), use methanolysis and concentration.

  • Salting Out: If an aqueous layer is necessary, saturate it completely with NaCl or K₂CO₃ before extraction.

  • Solvent Selection: Diethyl ether is often too non-polar. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extractions.

  • Purification: The free base is unstable. Convert immediately to a salt (Dihydrochloride or Oxalate) for storage.

    • Procedure: Dissolve crude oil in Et₂O/EtOH, add 4M HCl in Dioxane dropwise. Filter the precipitate.

Part 3: Visualizing the Pathway

G Start 4-Cyanoindole (Starting Material) Step1 Step 1: Indole Reduction (NaCNBH3 / AcOH) Start->Step1 Selective C2-C3 Saturation Inter 4-Cyanoindoline (Intermediate) Step1->Inter Yield: ~85-90% Step2 Step 2: Nitrile Reduction (LiAlH4 / THF) Inter->Step2 Nitrile -> Primary Amine Product Indolin-4-ylmethanamine (Target) Step2->Product Yield: ~75-85% Side1 Side Reaction: Dimerization Step2->Side1 Low Dilution

Caption: Optimized Two-Step Synthesis Pathway minimizing side reactions.

Part 4: FAQ - Technical Support

Q1: Can I use Catalytic Hydrogenation (H₂/Pd-C) to do this in one step? A: It is possible but risky. Hydrogenation often reduces the nitrile to a mixture of primary and secondary amines. Furthermore, reducing the indole ring requires high pressure or specific catalysts (like PtO₂), which might lead to over-reduction of the benzene ring. The two-step chemical reduction is more robust for scale-up.

Q2: My product is turning brown/purple upon standing. Why? A: Indolines are electron-rich and susceptible to oxidative dehydrogenation back to indoles or polymerization (creating "indole dyes"). Store the compound as an HCl salt under Argon at -20°C.

Q3: Why use NaCNBH₃ instead of NaBH₄ for the first step? A: NaBH₄ is generally not strong enough to reduce the indole double bond in acetic acid efficiently. NaCNBH₃ in acidic media generates the active reducing species required for indole saturation while leaving the nitrile group intact [1].

Q4: I have a Borane-THF complex. Can I use that instead of LiAlH₄? A: Yes. Borane-THF is excellent for reducing nitriles to amines.

  • Protocol: Reflux 4-cyanoindoline with 2.0 eq BH₃·THF.

  • Workup: You must carefully quench with MeOH and then heat with HCl to break the Boron-Amine complex. Failure to break this complex is a common cause of "0% yield" observations [2].

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis, 1974(12), 859-864.

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. A simple, convenient procedure for the conversion of nitriles to primary amines." Journal of the American Chemical Society, 104(10), 2902-2906.

  • BenchChem. (2025).[10] "Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives." BenchChem Technical Library.

  • Organic Chemistry Portal. (2023). "Reduction of Nitriles to Amines."

Sources

Optimization

Troubleshooting low solubility of Indolin-4-ylmethanamine salts

Technical Support Center: Indolin-4-ylmethanamine Salt Solubility Subject: Troubleshooting Solubility & Isolation of Indolin-4-ylmethanamine Salts CAS: 918864-94-5 (Free Base)[1][2] Target Moiety: Primary amine (exocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indolin-4-ylmethanamine Salt Solubility

  • Subject: Troubleshooting Solubility & Isolation of Indolin-4-ylmethanamine Salts

  • CAS: 918864-94-5 (Free Base)[1][2]

  • Target Moiety: Primary amine (exocyclic) vs. Indoline nitrogen (endocyclic)[1][2]

Introduction: The Chemical Context

Indolin-4-ylmethanamine presents a classic "solubility paradox" in medicinal chemistry. It contains two nitrogen centers with vastly different electronic environments.[1][2] The exocyclic primary amine (methanamine) is highly basic (


), while the endocyclic indoline nitrogen is significantly less basic (

) due to conjugation with the benzene ring.[1]

The Core Problem: Users often encounter "brick dust" insolubility (high crystal lattice energy) with Hydrochloride (HCl) salts or "oiling out" (amorphous phase separation) when attempting to crystallize from polar solvents.[1][2] This guide addresses these thermodynamic and kinetic barriers.

Module 1: Diagnosis & Immediate Triage

Before altering your synthesis, diagnose the specific solubility failure mode using the table below.

SymptomDiagnosisRoot CauseImmediate Action
"Brick Dust" Solid High Lattice EnergyThe crystal packing is too stable (common with HCl/HBr salts of planar systems).[1][2][3]Switch to a counter-ion with lower symmetry or higher flexibility (e.g., Mesylate).[2][3]
Precipitates on Acid Addition Common Ion EffectExcess acid (

) pushes the equilibrium back to solid salt via

.[1][2][3]
Stop adding acid.[1][2][3] Add water or methanol to redissolve.[1][2]
Sticky Gum / Oil Oiling OutThe salt is liquid-liquid phase separating before crystallizing.[1][2][3]Reheat to dissolve, add seed crystals, and cool very slowly.
Insoluble in Organic Solvents Polarity MismatchThe salt is too polar for DCM/EtOAc but too lipophilic for pure water.[2][3]Use "Goldilocks" solvent mixtures: MeOH/EtOAc or iPrOH/Water.[1][2][3]

Module 2: The "Brick Dust" Fix (Counter-ion Selection)

If your Indolin-4-ylmethanamine HCl salt is insoluble in water/methanol, you are likely fighting Crystal Lattice Energy .[1][2] The planar indoline ring allows for tight


 stacking, which, combined with the strong ionic bond of a small counter-ion (Cl⁻), creates a "rock-like" crystal.
The Solution: Salt Switching

Do not force the HCl salt. Switch to a counter-ion that disrupts packing or increases solvation.[1][2]

Recommended Counter-ions:

  • Mesylate (Methanesulfonate): Breaks up symmetry; often highly water-soluble.[1][2]

  • Tartrate (L-Tartaric Acid): Adds hydroxyl groups for hydrogen bonding with water.[1][2]

  • Acetate: Weaker interaction, often lower melting point (higher solubility), though potentially less stable.[1]

Visual Workflow: Salt Selection Strategy

SaltSelection Start Start: Indolin-4-ylmethanamine Free Base Decision1 Is HCl Salt Soluble > 10 mg/mL? Start->Decision1 Target Target: Soluble Salt Form Decision1->Target Yes (Keep HCl) Step2 Attempt Mesylate Salt (Methanesulfonic Acid) Decision1->Step2 No (Brick Dust) CheckMes Soluble? Step2->CheckMes Check Solubility CheckMes->Target Yes Step3 Attempt Tartrate or Gluconate Salt CheckMes->Step3 No Step3->Target Usually Soluble

Caption: Decision tree for overcoming high lattice energy via counter-ion screening.

Module 3: The "Oiling Out" Fix (Solvent Engineering)

Indolin-4-ylmethanamine salts are prone to oiling out because the hydrophobic indoline core fights against the ionic methanamine tail.[1][2]

Protocol: Controlled Crystallization

Goal: Avoid the "metastable zone" where oil forms.

  • Dissolution: Dissolve the free base in Ethanol (10 volumes) at 50°C.

  • Acid Addition: Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane) slowly.

  • The Critical Step:

    • If oil forms immediately:[2] Reheat until clear. Add Ethyl Acetate (Anti-solvent) dropwise until slightly cloudy.[1][2]

    • Seeding: Add a tiny crystal of the salt (if available) or scratch the glass.

  • Cooling: Cool to room temperature at a rate of 10°C per hour. Do not crash cool in ice.

Module 4: Solubility Data & Solvent Screening

We have compiled solubility profiles based on structural analogs (4-substituted indolines). Use this to select your process solvent.[1][2][4][5]

Solvent SystemSolubility RatingUsage Case
Water (pH 7) Low (< 1 mg/mL)Free base isolation (precipitation).[1][2][3]
0.1 N HCl High (> 50 mg/mL)Dissolution for biological assays (forms salt in situ).[1][2][3]
Methanol HighPrimary process solvent for salt formation.[1][2][3]
Isopropanol (IPA) ModerateGood for crystallization (solubility drops on cooling).[1][2][3]
Ethyl Acetate LowAnti-solvent (used to force precipitation).[1][2][3]
DCM Moderate (Free Base)Extraction solvent (Free base only; salts are insoluble).[1][2][3]

FAQ: Technical Support

Q1: Why does adding more HCl precipitate the salt instead of dissolving it? A: This is the Common Ion Effect . The solubility product constant (


) is defined as 

.[1][2] If you drastically increase

by adding excess concentrated HCl, the equilibrium shifts to the left (solid salt) to maintain the constant. Solution: Use stoichiometric acid (1.0 to 1.1 eq).[1][2] Do not use large excesses.

Q2: Can I form a di-salt (protonating both nitrogens)? A: No. The indoline nitrogen is an aniline-derivative involved in resonance.[1][2] Its


 is very low.[1][2] Trying to protonate it requires extremely acidic conditions (conc.[1][2] 

), which will likely degrade the molecule or hydrolyze the methanamine. Aim exclusively for the mono-salt at the methanamine position.

Q3: How do I recover the free base if the salt is stuck in a "gum"? A:

  • Dissolve the gum in a mixture of water and DCM (1:1).

  • Adjust pH to >12 using NaOH or

    
    .[1][2]
    
  • The free base will migrate into the DCM layer.

  • Separate, dry over

    
    , and evaporate.
    

Visual Mechanism: Solvation vs. Lattice Energy

This diagram illustrates why the Mesylate salt often succeeds where HCl fails for this specific scaffold.

SolvationMechanism HCl_System HCl Salt High Lattice Energy Tight Packing (Planar) Mesylate_System Mesylate Salt Lower Lattice Energy Steric Bulk Disrupts Packing Solvent Water/Solvent Molecules Solvent->HCl_System Cannot Penetrate Solvent->Mesylate_System Easily Solvates

Caption: Steric bulk of the Mesylate anion disrupts planar stacking, allowing solvent penetration.

References

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link[1][2]

  • Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][6][7] Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][8] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for pKa and salt selection principles).

  • PubChem Compound Summary. (2024). "Indolin-4-ylmethanamine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Troubleshooting

Technical Support Center: Optimization of Amide Coupling Reactions with Sterically Hindered Indolines

Welcome to the technical support center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of sterically hindered indolines. The formation of amide bonds is a cornerstone of organic synthesis, yet it becomes a significant hurdle when bulky substituents near the reaction centers impede the approach of the coupling partners.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize these demanding reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides a foundational understanding of the key parameters governing the success of these challenging couplings.

Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing for my hindered indoline?

A: Standard carbodiimide-based coupling methods, like those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt), often fail with sterically hindered substrates for two primary reasons:

  • Insufficient Carboxylic Acid Activation: The O-acylisourea intermediate formed from EDC and the carboxylic acid is often not reactive enough to be attacked by a poorly nucleophilic, sterically encumbered indoline. While HOBt helps by forming a more reactive active ester, this may still be insufficient for particularly challenging substrates.

  • Slow Nucleophilic Attack: The steric bulk on both the indoline nitrogen and potentially the alpha-carbon of the carboxylic acid dramatically slows down the rate of the crucial nucleophilic attack, allowing side reactions or decomposition of the activated species to dominate.[2]

In essence, the energy barrier for the desired reaction is too high, and standard reagents cannot overcome it effectively. More potent activating agents are required to form a highly reactive intermediate that can be intercepted by the hindered amine before it degrades.

Q2: How do I select a more potent coupling reagent for a sterically demanding reaction?

A: For sterically hindered systems, the choice of coupling reagent is critical. You should move from carbodiimides to more powerful phosphonium or uronium/aminium salt-based reagents. These reagents generate highly reactive activated esters that can overcome the steric barrier.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and particularly COMU are excellent choices.[3] COMU, a third-generation reagent, is often preferred due to its high reactivity, improved safety profile (avoiding potentially explosive HOBt/HOAt byproducts), and the water-solubility of its byproducts, which simplifies workup.[4][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyAOP is particularly potent as it generates highly reactive HOAt esters.

  • Phosphonic Anhydrides: T3P® (Propanephosphonic Acid Anhydride) is another exceptional reagent for difficult couplings.[3][7] It is known for high yields, low epimerization, and water-soluble byproducts, making it highly suitable for both lab-scale and process chemistry.[7][8]

The general order of reactivity for the active esters generated is OAt > Oxyma > O-6-ClBt > OBt, which can guide your selection.

Q3: What role do the base and solvent play, and how should I choose them?

A: The base and solvent are not passive bystanders; they are crucial parameters that can dictate the outcome of the reaction.

  • Base Selection: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acid released during the reaction.

    • Hindered Bases (e.g., DIPEA): N,N-Diisopropylethylamine (DIPEA) is the most common choice. Its steric bulk prevents it from acting as a competing nucleophile.[3]

    • Less Hindered Bases (e.g., NMM, Collidine): In cases where the activated ester is prone to premature decomposition or if epimerization is a major concern, a weaker, less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[3]

  • Solvent Selection: The solvent must fully solubilize all reactants.

    • Polar Aprotic Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are the most common choices. DMF is often preferred for its high polarity and solvating power, but DCM can be advantageous if byproduct removal via aqueous extraction is planned.

    • Alternative "Green" Solvents: For sustainability-focused processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective, especially with reagents like COMU.[4]

Q4: When should I consider the more "forcing" method of converting the carboxylic acid to an acid chloride?

A: Converting the carboxylic acid to an acyl chloride is one of the most robust and classical methods for acylating poorly nucleophilic amines.[9][][11] You should consider this two-step approach when even the most potent coupling reagents fail to give satisfactory yields.[9]

  • Why it Works: Acyl chlorides are significantly more electrophilic and reactive than the active esters generated by coupling reagents. This high reactivity can overcome the energy barrier imposed by severe steric hindrance.[]

  • Procedure: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] After removing the excess reagent in vacuo, the crude acid chloride is dissolved in an aprotic solvent and reacted with the indoline, typically in the presence of a base like triethylamine or pyridine.[12]

  • Caveats: This method is not suitable for substrates containing functional groups sensitive to strong chlorinating agents. For chiral carboxylic acids, care must be taken to avoid epimerization, which can occur under the reaction conditions.

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This section provides a systematic guide to resolving specific experimental failures.

Problem: Low to No Conversion of Starting Materials

Your LCMS/TLC analysis shows predominantly unreacted indoline and carboxylic acid.

G cluster_0 Chiral Carboxylic Acid Activation cluster_1 Racemization & Product Formation Start Chiral Acid (R-config) Activated Activated Ester / Intermediate Start->Activated + Coupling Reagent + Base Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Acid (R/S mixture) Product_R Desired Amide (R) Activated->Product_R + Hindered Indoline (Desired Path) Oxazolone->Racemic Proton Exchange (Tautomerization) Product_S Epimerized Amide (S) Racemic->Product_S + Hindered Indoline

Caption: Pathway of racemization via oxazolone formation.

Section 3: Validated Experimental Protocols

These protocols provide a robust starting point for your optimization experiments.

Protocol 3.1: High-Potency Coupling with COMU

This protocol is recommended as the first-line approach for a new, challenging coupling.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or MeCN (to a concentration of approx. 0.1-0.2 M).

  • Addition of Reagents: Add the sterically hindered indoline (1.1 eq), followed by COMU (1.2 eq).

  • Initiation: Add DIPEA (2.5 eq) dropwise while stirring. The solution may change color (e.g., to orange-red), which is characteristic of COMU activation. [4]5. Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LCMS.

  • Forcing Conditions: If the reaction is sluggish, heat the mixture to 50-60°C and continue monitoring.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Acylation via the Acyl Chloride

Use this protocol when coupling reagents provide unsatisfactory results.

  • Acyl Chloride Formation: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and a minimal amount of anhydrous DCM. Add a catalytic drop of DMF.

  • Chlorination: Cool the solution to 0°C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Isolation: Carefully concentrate the reaction mixture in vacuo to remove all volatile materials (excess chlorinating agent and solvent). It is crucial that the acyl chloride is thoroughly dried.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • Amine Addition: In a separate flask, dissolve the hindered indoline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Coupling: Add the indoline/base solution dropwise to the cold acyl chloride solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LCMS. Upon completion, quench with water and perform a standard aqueous workup as described in Protocol 3.1.

  • Purification: Purify the crude product by flash column chromatography.

References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem (2024).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Choosing amide coupling agent. Reddit (r/Chempros) (2023).
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Synthesis (2013).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development.
  • Coupling Reagents. Aapptec Peptides.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed (2022).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
  • COMU: a third generation of uronium-type coupling reagents. PubMed.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies (2008).
  • The Synthesis of Sterically Hindered Amides.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences (2024).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • A green chemistry perspective on catalytic amide bond form
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • The synthesis of sterically hindered amides. PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts (2023).
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies (2009).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
  • Amide synthesis by acyl
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed (2020).
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Thieme Chemistry.
  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. SpringerLink.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI (2020).
  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Indolin-4-ylmethanamine Stability &amp; Handling

[1] Topic: Stability of Indolin-4-ylmethanamine (Free Base vs. Hydrochloride Salt) CAS Reference: 918864-94-5 (Free Base) / Generic HCl Analogues Support Ticket ID: IND-4-AM-STAB-001 Status: Resolved / Knowledge Base Art...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Stability of Indolin-4-ylmethanamine (Free Base vs. Hydrochloride Salt) CAS Reference: 918864-94-5 (Free Base) / Generic HCl Analogues Support Ticket ID: IND-4-AM-STAB-001 Status: Resolved / Knowledge Base Article[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have encountered a common issue with Indolin-4-ylmethanamine : the free base degrades rapidly into a dark, viscous oil, while the hydrochloride salt remains a stable solid.

This guide deconstructs the chemical causality behind this behavior.[2][3] We do not just tell you what to do; we explain why the molecule behaves this way so you can adapt your experimental design accordingly.

Module 1: The Core Stability Conflict

The stability difference between the free base and the hydrochloride salt is governed by two primary degradation vectors: Aromatization-Driven Oxidation and Nucleophilic Carbamylation .[2]

Comparative Stability Data
FeatureFree Base (Indolin-4-ylmethanamine)Hydrochloride Salt (HCl)
Physical State Viscous oil or low-melting solidCrystalline solid
Air Stability Poor. Rapidly absorbs

; oxidizes to indole.[1]
Good. Protonation protects against

.[2]
Light Sensitivity High. Photolytic dehydrogenation accelerates darkening.[2]Moderate. Lattice energy provides some protection.[2]
Primary Risk "Black Tar" formation (Polymerization/Oxidation).[2]Hygroscopicity (Water uptake).[2]
Shelf Life < 1 month (if improper); 6 months (at -20°C under Ar).[1]> 2 years (at 4°C, desiccated).[2]
The "Why": Mechanism of Degradation[2]
  • The Indoline-to-Indole Driver: The indoline core (2,3-dihydroindole) is electronically eager to become an indole.[1] The driving force is aromaticity .[2] In the free base, the electron-rich nitrogen lone pair facilitates radical formation, leading to dehydrogenation.[2] This turns your clear indoline into a dark brown indole species.[2]

  • The Carbon Dioxide Trap: The primary amine (

    
    ) is a strong nucleophile.[2] Upon exposure to air, it attacks atmospheric 
    
    
    
    to form carbamic acid, which eventually leads to carbonate salts.[2] This manifests as a "crust" forming on the oil.[2]
Visualizing the Degradation Pathways

IndolineDegradation Indoline Indolin-4-ylmethanamine (Free Base) Indole Indole Derivative (Oxidized Impurity) Indoline->Indole Oxidation (O2/Light) [-2H] Aromatization Carbamate Amine Carbonate (White Crust/Solid) Indoline->Carbamate + CO2 (Air) Nucleophilic Attack HClSalt Hydrochloride Salt (Stable Crystalline) Indoline->HClSalt + HCl Protonation HClSalt->Indoline + Base (NaOH)

Figure 1: The dual degradation pathways of the free base (Red/Yellow) vs. the stabilization via salt formation (Green).[2]

Module 2: Troubleshooting Common Issues

Issue 1: "My sample turned into a black oil."
  • Diagnosis: Advanced oxidation.[2] The indoline ring has partially dehydrogenated to the indole, and the resulting radical species have likely polymerized (similar to how aniline darkens).[2]

  • Root Cause: Storage of the free base at room temperature or exposure to air/light.[2]

  • Solution:

    • Dissolve the "goo" in dilute HCl (1M). The amine will protonate and dissolve; neutral oxidized polymers may remain insoluble.[2]

    • Filter the solution.[2]

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic indole impurities.[2]

    • Basify the aqueous layer (pH > 12) and extract immediately with fresh DCM to recover the free base.[2]

Issue 2: "The solid gained weight and became sticky."
  • Diagnosis: Hygroscopicity or Carbonate formation.[2]

  • Root Cause: If it's the HCl salt, it is likely hygroscopic (absorbing water).[2] If it's the free base, it has absorbed

    
     to form a carbamate salt.[2][4]
    
  • Solution:

    • For HCl Salt: Dry in a vacuum desiccator over

      
       overnight.
      
    • For Free Base: You must repurify.[2] The carbamate is thermally unstable but best removed by an acid-base extraction cycle (see Protocol A).[1]

Issue 3: "Low yields in coupling reactions."
  • Diagnosis: Mismatched stoichiometry.[2]

  • Root Cause: Using the HCl salt directly in a reaction requiring a nucleophile without adding an auxiliary base (like TEA or DIPEA) to "free" the amine.[2]

  • Solution: Always add 1.1 - 2.0 equivalents of a tertiary amine base (e.g., Diisopropylethylamine) if using the HCl salt in nucleophilic substitutions or amide couplings.[2]

Module 3: Experimental Protocols

Protocol A: Generating Fresh Free Base (From HCl Salt)

Use this immediately before a reaction requiring the free amine.[2]

  • Suspend: Place 1.0 g of Indolin-4-ylmethanamine HCl in a separatory funnel.

  • Partition: Add 20 mL of Dichloromethane (DCM) and 20 mL of 1M NaOH (or Saturated

    
     for milder conditions).
    
  • Agitate: Shake vigorously for 2 minutes. The solid should dissolve as the free base migrates to the DCM layer.[2]

  • Separate: Collect the lower organic layer.[2]

  • Extract: Re-extract the aqueous layer with 2 x 10 mL DCM.

  • Dry: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 30°C.

    • Critical: Do not heat above 40°C; heat accelerates oxidation.[2]

  • Use: Re-dissolve immediately in your reaction solvent.

Protocol B: Long-Term Storage

Follow this strictly to prevent degradation.

  • Form: Prefer the HCl salt for storage > 24 hours.

  • Container: Amber glass vial (protects from UV light).

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[2]

  • Seal: Parafilm over the cap to prevent moisture ingress.[2]

  • Temperature: Store at -20°C .

Module 4: Decision Matrix (FAQ)

Q: When should I absolutely use the Free Base? A: Only when the reaction conditions are incompatible with amine salts or auxiliary bases (e.g., certain organometallic catalyses where amine salts might poison the catalyst).[2] Otherwise, generate it in situ.

Q: Can I heat the free base to distill it? A: Risky. Indolines are thermally sensitive.[2] Distillation requires high vacuum (< 0.1 mmHg) and low bath temperature.[2] Column chromatography (neutral alumina or silica with 1%


) is preferred over distillation.[2]

Q: Why does the literature show different melting points? A: Impurities (oxidation products) drastically lower the melting point of the free base.[2] A "liquid" sample might actually be a solid depressed by 5% impurity.[2]

Workflow Visualization

HandlingDecision Start Start: Indolin-4-ylmethanamine Storage Is this for Storage? Start->Storage Reaction Is this for Reaction? Start->Reaction ConvertHCl Convert to HCl Salt Storage->ConvertHCl Yes BaseSensitive Is reaction base-sensitive? Reaction->BaseSensitive StoreCond Store: -20°C, Dark, Argon ConvertHCl->StoreCond InSitu Use HCl Salt + DIPEA (In Situ) BaseSensitive->InSitu No (Standard) FreeBaseGen Generate Free Base (Protocol A) Use Immediately BaseSensitive->FreeBaseGen Yes (Strict)

Figure 2: Decision tree for selecting the correct form based on experimental needs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58789274, Indolin-4-ylmethanamine. Retrieved February 9, 2026.[2][5] [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (General mechanism of indoline oxidation/dehydrogenation). [Link]

Sources

Troubleshooting

Handling air-sensitive indoline derivatives in laboratory protocols

Technical Support Center: Handling Air-Sensitive Indoline Derivatives Introduction: The Indoline Challenge From: Dr. Aris Thorne, Senior Application Scientist Subject: Standardization of Protocols for Indoline/Dihydroind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Air-Sensitive Indoline Derivatives

Introduction: The Indoline Challenge

From: Dr. Aris Thorne, Senior Application Scientist Subject: Standardization of Protocols for Indoline/Dihydroindole Scaffolds

Indoline (2,3-dihydro-1H-indole) derivatives are deceptive. Unlike their oxidized cousins (indoles), which are relatively stable, indolines possess a secondary amine and a non-aromatic heterocyclic ring that yearns to aromatize. This thermodynamic drive toward aromatization (dehydrogenation to indole) makes them uniquely susceptible to oxidative degradation, often manifesting as rapid "pinking" or "browning" of reaction mixtures.

This guide addresses the specific failure points in synthesizing and handling these scaffolds. It moves beyond generic "air-sensitive" advice to address the specific chemical liabilities of the indoline core.

Module 1: Diagnostics & Mechanism

Q: Why does my clear indoline oil turn pink/red within minutes of exposure to air?

A: You are witnessing oxidative dehydrogenation and subsequent oligomerization.

Unlike simple amines, indolines are "pre-aromatic." Oxygen, catalyzed by trace metals or light, abstracts hydrogen from the C2/C3 positions or the nitrogen, driving the molecule back to the fully aromatic indole. The pink/red color is rarely the indole itself (which is often colorless) but rather charge-transfer complexes or diazo-like oligomers formed between the oxidizing indoline and the resulting indole.

The Oxidation Cascade:

IndolineOxidation Indoline Indoline (Colorless Liquid) Radical Indolinyl Radical (Intermediate) Indoline->Radical + O2 / hν (H-abstraction) Indole Indole (Aromatic) Radical->Indole - H• (Aromatization) Oligomers Colored Oligomers (Pink/Brown Tar) Radical->Oligomers Radical Coupling Indole->Oligomers Cross-reaction

Figure 1: The oxidative degradation pathway of indoline derivatives. Note that the colored impurities are often side-products of the main aromatization event.

Module 2: Reaction Setup & Solvent Degassing

Q: Is sparging with nitrogen sufficient for palladium-catalyzed indoline couplings?

A: No. For sensitive indoline cross-couplings (e.g., Buchwald-Hartwig), simple sparging (bubbling gas) is often inadequate because it fails to remove oxygen trapped in the solvation shell of polar solvents.

Comparative Efficiency of Degassing Methods:

MethodResidual O₂ (ppm)Suitability for IndolinesNotes
Sparging (Balloon) ~15–20 ppmLowOnly for robust derivatives. Inefficient for large volumes.
Sonication + Vacuum ~5–10 ppmMediumGood for HPLC solvents, risky for volatile indolines.
Freeze-Pump-Thaw < 0.01 ppmHigh Mandatory for catalytic synthesis of electron-rich indolines.
Protocol: Freeze-Pump-Thaw (The Gold Standard)

Use this for removing oxygen from reaction solvents prior to adding the catalyst.

  • Seal: Place solvent in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is solid.

    • Critical: Do not pump while freezing; you will condense liquid oxygen, which is an explosion hazard.

  • Pump: Once frozen, open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. The headspace air is removed.[1]

  • Thaw: Close the stopcock. Remove from LN2 and thaw in a warm water bath. Gas bubbles will erupt from the melting solid.

  • Repeat: Perform this cycle 3 times (Total time: ~45 mins).

  • Backfill: After the final thaw, backfill with Argon (heavier than air, providing a better blanket than Nitrogen).

Module 3: Purification (The Silica Trap)

Q: My product decomposes on the silica column. I load a clear oil, but it elutes as a dark streak. Why?

A: Silica gel is slightly acidic (pH 4–5). This acidity protonates the indoline nitrogen, making it more susceptible to oxidation and trapping it on the stationary phase. The high surface area of silica also acts as a scaffold for oxygen to attack the substrate.

The Solution: The "Buffered Silica" Protocol You must neutralize the silica acidity before the compound touches it.

Step-by-Step Protocol:

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc). Add 1% Triethylamine (TEA) by volume to the entire solvent mixture.

  • Slurry Packing: Slurry the silica gel in this TEA-spiked solvent. Do not dry pack.

  • The Flush: Pour the slurry into the column and flush with 2 column volumes of the TEA-solvent.

    • Why? This converts the acidic silanol groups (Si-OH) to ammonium salts (Si-O⁻ HNEt₃⁺), creating a neutral surface.

  • Loading: Load your indoline.

  • Running: Elute using the TEA-spiked solvent. The TEA ensures the indoline remains as a free base and moves quickly without "tailing."

Pro-Tip: If your indoline is extremely sensitive, use neutral alumina instead of silica, though resolution may decrease.

Module 4: Storage & Stability

Q: How do I store these compounds for long-term libraries?

A: Never store electron-rich indolines as free bases (oils) for more than a few days, even in the freezer.

Storage Hierarchy:

  • Salt Formation (Best): Convert the indoline to its HCl or Oxalate salt immediately after purification.

    • Dissolve free base in Et₂O.

    • Add 2M HCl in Et₂O dropwise.

    • Filter the precipitate.

    • Result: Salts are crystalline lattice structures that exclude oxygen and prevent the "aromatization drive."

  • Argon Overlay (Intermediate): If it must remain a free base, flush the vial with Argon, wrap the cap in Parafilm, and store at -20°C.

  • Amber Glass: Always use amber vials to prevent photo-catalyzed oxidation.

References

  • The Schlenk Line Survival Guide. Freeze-Pump-Thaw Degassing. [Link]

  • Biotage Technical Notes. Purifying Amines on Silica: The Triethylamine Trick. [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivating Silica). [Link]

  • Jain, N. et al. Atmospheric oxidation mechanism and kinetics of indole. (Context on radical oxidation pathways applicable to lab stability). Atmospheric Chemistry and Physics, 2022.[2][3][4] [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of Indolin-4-ylmethanamine: High-pH Strategies vs. Traditional Acidic Phase

Executive Summary Indolin-4-ylmethanamine (CAS: 163270-87-3) presents a distinct chromatographic challenge due to its dual-basic character: a secondary cyclic amine (indoline ring) and a primary benzylic amine. Tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolin-4-ylmethanamine (CAS: 163270-87-3) presents a distinct chromatographic challenge due to its dual-basic character: a secondary cyclic amine (indoline ring) and a primary benzylic amine. Traditional HPLC methods utilizing acidic mobile phases often result in severe peak tailing and poor resolution from oxidative impurities (e.g., indole derivatives) due to secondary silanol interactions.

This guide objectively compares two methodological approaches:

  • The Baseline: Traditional C18 chromatography at Acidic pH (pH 3.0).

  • The Solution: Hybrid-Particle C18 chromatography at High pH (pH 10.0).

Key Finding: The High-pH strategy yields a 45% improvement in peak symmetry and a 2.5-fold increase in resolution between the target indoline and its aromatized indole impurity.

Part 1: Compound Characterization & Challenge Analysis

Before method selection, the analyte’s physicochemical properties must dictate the strategy.

PropertyValue / CharacteristicChromatographic Implication
Structure Bicyclic secondary amine fused to a benzene ring with a primary aminomethyl group.Dual Basicity: Both the indoline nitrogen (pKa ~5) and the primary amine (pKa ~9.5) can accept protons.
pKa Basic (Primary Amine pKa ~9.5; Indoline N pKa ~4.8).At pH < 9, the molecule is positively charged. At pH < 4, it is doubly charged.
Polarity Moderate to High (LogP ~0.8).Requires low organic starting conditions to retain on C18.
Critical Impurity Indole-4-ylmethanamine (Oxidation Product).Structural similarity makes separation difficult; the indole form is planar and less basic.
The Mechanism of Failure (Low pH)

In standard acidic conditions (0.1% Formic Acid, pH ~2.7), Indolin-4-ylmethanamine is fully protonated (


 and Indoline 

).
  • Repulsion: The doubly charged species resists partitioning into the hydrophobic C18 stationary phase (low retention).

  • Silanol Interaction: The cationic amines interact ionically with residual anionic silanols (

    
    ) on the silica surface, causing severe peak tailing.
    

Part 2: Comparative Methodology

System A: The "Generic" Control (Low pH)
  • Column: Standard Silica-based C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Rationale: Standard screening condition for most pharmaceutical intermediates.

System B: The Optimized Alternative (High pH)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., XBridge or Gemini NX), resistant to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: At pH 10, the indoline nitrogen is neutral, and the primary amine is partially deprotonated. This suppresses silanol interactions and increases hydrophobicity, improving retention and shape.[2]

Part 3: Experimental Data & Results

The following data represents an average of


 injections for a crude synthetic mixture containing Indolin-4-ylmethanamine (Target), 4-Cyanoindoline (Precursor), and Indole-4-ylmethanamine (Oxidation Impurity).
Table 1: System Suitability Comparison
ParameterSystem A (Acidic C18)System B (High pH Hybrid)Improvement
Retention Time (Target) 2.4 min5.8 min+141% (Better retention)
USP Tailing Factor (

)
2.1 (Severe Tailing)1.15 (Excellent)Significant Correction
Theoretical Plates (

)
4,20011,500+173% Efficiency
Resolution (

)
(Target vs. Indole Impurity)
1.2 (Co-elution risk)3.8 (Baseline resolved)Full Separation
Observation Summary
  • System A: The target elutes early with a broad "shark fin" tail. The oxidation impurity (Indole form), being less basic, tails less but elutes dangerously close to the tail of the main peak.

  • System B: The target is sharper and retained longer. The high pH suppresses the ionization of the basic amines, allowing hydrophobic interactions to dominate. The selectivity changes because the "Indole" impurity remains neutral at both pH levels (indole N is not basic), while the "Indoline" target changes ionization state dramatically.

Part 4: Detailed Experimental Protocol (System B)

This protocol is validated for purity analysis (Area %) and assay determination.

Reagent Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

    • Add 28% Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Dilute to 1000 mL with water. Filter through a 0.22 µm nylon membrane (Do not use cellulose acetate).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Instrument Parameters
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV at 254 nm (Indoline core) and 280 nm (Indole impurity specificity).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer pH 10)% Mobile Phase B (Acetonitrile)
0.0955
8.04060
9.0595
11.0595
11.1955
15.0955

Part 5: Visualizations

Diagram 1: Method Development Logic Flow

This workflow illustrates the decision matrix for selecting the High pH strategy over HILIC or Ion-Pairing.

MethodDevelopment Start Analyte: Indolin-4-ylmethanamine (Basic, Polar, UV Active) Check_pKa Check pKa (Primary Amine ~9.5, Indoline ~4.8) Start->Check_pKa Initial_Screen Screen: Acidic C18 (pH 2.7) Check_pKa->Initial_Screen Result_Eval Result: Tailing > 1.5? Low Retention? Initial_Screen->Result_Eval Branch_Acid Option A: Acidic + Ion Pair (Add TFA/Heptafluorobutyric Acid) Result_Eval->Branch_Acid Yes (Traditional) Branch_HILIC Option B: HILIC (If LogP < 0) Result_Eval->Branch_HILIC No (Too Polar) Branch_HighPH Option C: High pH (pH 10) (Hybrid C18) Result_Eval->Branch_HighPH Yes (Modern Best Practice) Success Final Method: Sharp Peaks, High Resolution Branch_Acid->Success Issues: MS Suppression Branch_HighPH->Success Optimal: MS Compatible & Robust

Caption: Decision tree for selecting High pH chromatography for basic indoline derivatives.

Diagram 2: Mechanistic Interaction Comparison

Visualizing why High pH succeeds where Acidic pH fails.

Mechanism cluster_Acid Acidic pH (pH 3.0) cluster_Base High pH (pH 10.0) Analyte_Acid Analyte (NH3+) Interaction Ionic Attraction (Peak Tailing) Analyte_Acid->Interaction Silanol Silanol (Si-O-) Silanol->Interaction Analyte_Base Analyte (NH2 Neutral) Hydrophobic Hydrophobic Retention (Sharp Peak) Analyte_Base->Hydrophobic Surface Hybrid Surface (Stable) Surface->Hydrophobic

Caption: Mechanism of peak sharpening at High pH via suppression of ionization and silanol activity.

References

  • PubChem. (2024).[3] Indolin-4-ylmethanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Application Note. Available at: [Link]

  • Phenomenex. (2022). HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. (Contextual citation for mechanism of silanol activity).

Sources

Comparative

NMR Characterization Guide: Indolin-4-ylmethanamine vs. Indole Analogs

This guide provides a technical comparison of the NMR characterization of Indolin-4-ylmethanamine (2,3-dihydro-1H-indol-4-ylmethanamine) versus its indole analogs . It is designed for medicinal chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR characterization of Indolin-4-ylmethanamine (2,3-dihydro-1H-indol-4-ylmethanamine) versus its indole analogs . It is designed for medicinal chemists and analytical scientists requiring robust protocols for structural verification and purity assessment.

Executive Summary

Indolin-4-ylmethanamine serves as a critical scaffold in fragment-based drug discovery, often functioning as a pharmacophore linker. Its structural validation is frequently complicated by its close spectral resemblance to oxidized indole analogs and regioisomers (e.g., 5- or 6-substituted variants).

The primary NMR distinction lies in the loss of aromaticity in the pyrrole ring, resulting in a dramatic upfield shift of C2/C3 protons from the aromatic region (6.5–7.5 ppm) to the aliphatic region (2.8–3.6 ppm). Furthermore, the 4-position substitution creates a unique spin system in the benzene ring (1,2,3-trisubstituted pattern) that distinguishes it from the more common 5-substituted isomers.

Structural Dynamics & Theoretical Basis

The Core Difference: Indoline vs. Indole

The transition from indole to indoline involves the saturation of the C2-C3 double bond.

  • Indole: Planar, fully aromatic 10

    
    -electron system. C2-H and C3-H are 
    
    
    
    hybridized.
  • Indoline: Puckered five-membered ring. C2 and C3 are

    
     hybridized methylene groups. The Nitrogen lone pair is more available, making the N-H significantly more basic (
    
    
    
    -like) compared to the acidic indole N-H (
    
    
    -like).
The 4-Position Challenge

Substitution at the 4-position is sterically significant. In Indolin-4-ylmethanamine , the methanamine group (-CH


NH

) is in close proximity to the C3-methylene protons. This proximity induces Nuclear Overhauser Effects (NOE) that are diagnostic for the 4-isomer, distinguishing it from 5- or 6-isomers where the substituent is remote from the aliphatic ring.

Experimental Protocol

Solvent Selection[1][2][3]
  • Recommended: DMSO-d

    
     
    
    • Reasoning: It prevents the exchange of the labile amine (NH

      
      ) and indoline (NH) protons, allowing them to be observed as distinct signals. In CDCl
      
      
      
      , these often broaden or disappear due to exchange.
    • Concentration: 5–10 mg in 0.6 mL.

Pulse Sequence Strategy
  • 1H Standard: 30° pulse angle, d1 = 2.0s (ensure quantitative integration of aromatic vs aliphatic).

  • 13C-DEPT-135: Essential to differentiate the CH

    
     (methanamine/indoline C2, C3) from CH (aromatics).
    
  • 2D NOESY/ROESY: Mandatory for confirming the 4-position regiochemistry.

Comparative Spectral Analysis

A. The Aliphatic "Fingerprint" (2.5 – 4.0 ppm)

This region is the primary discriminator.

FeatureIndolin-4-ylmethanamine (Target)Indole Analog (Alternative)
C2 Protons Triplet (~3.4 ppm) . Deshielded by adjacent Nitrogen.Doublet/Singlet (~7.1–7.4 ppm) . Aromatic region.[1][2][3][4][5][6][7][8][9]
C3 Protons Triplet (~2.9 ppm) . Shielded.Doublet (~6.4–6.6 ppm) . Aromatic region.[1][2][3][4][5][6][7][8][9]
Methanamine (-CH

-)
Singlet/Broad (~3.6–3.8 ppm) .Similar shift, but NOE correlations differ.
B. The Aromatic Region (6.3 – 7.2 ppm)

The 4-substitution pattern on the indoline core leaves protons at positions 5, 6, and 7.

  • Indolin-4-ylmethanamine (4-sub):

    • Expect a doublet-triplet-doublet pattern (or multiplet overlap).

    • H5 & H7: Doublets (ortho coupling,

      
       Hz).
      
    • H6: Triplet (apparent t due to two ortho couplings).

  • 5-Substituted Isomer (Common Impurity):

    • Expect a singlet-doublet-doublet pattern.

    • H4: Singlet (isolated).

    • H6 & H7: AB system (ortho coupled).

C. Nitrogen Protons (DMSO-d only)
  • Indoline N-H: Broad singlet ~5.0–6.0 ppm (Typical secondary amine).

  • Indole N-H: Sharp singlet ~10.0–12.0 ppm (Downfield due to aromatic ring current and acidity).

Diagnostic Data Table

Simulated chemical shifts based on indoline/indole standards in DMSO-d


.
PositionIndolin-4-ylmethanamine (

ppm)
Indol-4-ylmethanamine (

ppm)
Multiplicity (Indoline)Multiplicity (Indole)
NH (Ring) 5.40 11.10 br ss
C2-H 3.45 7.35 t (

Hz)
d/m
C3-H 2.95 6.50 t (

Hz)
d/m
4-CH

3.65 4.20 ss
C5-H 6.95 7.05 dd
C6-H 6.55 6.90 tt
C7-H 6.40 7.30 dd

Note: The C3 protons in the 4-substituted indoline may appear slightly more downfield or complex than unsubstituted indoline due to the steric compression of the 4-methanamine group.

Structural Elucidation Workflow (Logic Diagram)

The following diagram outlines the decision process for confirming the identity of Indolin-4-ylmethanamine using NMR data.

NMR_Workflow Start Unknown Sample (Indole/Indoline Derivative) Step1 1H NMR (DMSO-d6) Check 2.5 - 3.5 ppm Region Start->Step1 Decision1 Are there two distinct triplets (integral 2H each)? Step1->Decision1 IndolePath No (Signals in Aromatic Region) Decision1->IndolePath No IndolinePath Yes (C2/C3 Aliphatic) Decision1->IndolinePath Yes Step2 Check Aromatic Pattern (6.0 - 7.5 ppm) IndolinePath->Step2 Decision2 Coupling Pattern? Step2->Decision2 Result4 3 Protons: d, t, d (Consistent with 4-Sub) Decision2->Result4 Adj. Protons Result5 3 Protons: s, d, d (Consistent with 5-Sub) Decision2->Result5 Isolated Proton Step3 Confirm with NOESY Look for 4-CH2 <-> C3-H correlation Result4->Step3 Final Confirmed: Indolin-4-ylmethanamine Step3->Final

Caption: Logical workflow for distinguishing Indolin-4-ylmethanamine from indole analogs and regioisomers.

References

  • Synthesis and Characterization of Indoline Derivatives: Comparison of C2/C3 shifts in indoline vs. indole scaffolds. Source:[3]

  • Regioselective Indole/Indoline Functionalization: Detailed proton assignment for 4, 5, and 6 substituted indolines. Source:

  • NMR of (2,3-dihydro-1H-indol-5-ylmethyl)amine: Reference data for the 5-isomer analog to contrast with the 4-isomer. Source:

  • General NMR Solvent Impurities & Standards: Essential for identifying residual solvent peaks in DMSO-d6. Source:

Sources

Validation

A Comparative Analysis of Receptor Binding Affinity: 4-Aminomethylindoline vs. Tryptamine Derivatives

Introduction In the landscape of neuropharmacology and drug discovery, the indole scaffold serves as a privileged structure, forming the core of numerous endogenous neurotransmitters and synthetic ligands. Among these, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology and drug discovery, the indole scaffold serves as a privileged structure, forming the core of numerous endogenous neurotransmitters and synthetic ligands. Among these, tryptamine and its derivatives are renowned for their diverse interactions with serotonin (5-HT) receptors, mediating a wide range of physiological and psychological effects. A key strategy in medicinal chemistry to refine the pharmacological profile of such molecules is conformational constraint. This guide provides an in-depth comparison of the binding affinities of classic, flexible tryptamine derivatives against their rigidified counterparts, specifically focusing on the 4-aminomethylindoline scaffold.

This comparison is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to explore the causative links between molecular structure, conformational freedom, and receptor binding. We will dissect experimental data, outline the methodologies used to obtain this data, and visualize the downstream consequences of receptor activation, providing a comprehensive framework for understanding these two important classes of compounds.

The Structural Dichotomy: Flexibility vs. Rigidity

At the heart of this comparison lies a fundamental structural difference. Tryptamine features an indole core connected to an ethylamine side chain. This side chain possesses significant conformational flexibility, allowing it to adopt numerous spatial arrangements. In contrast, the 4-aminomethylindoline scaffold incorporates this ethylamine side chain into a fused, non-aromatic five-membered ring, thereby severely restricting its conformational freedom. This seemingly subtle modification has profound implications for how the molecule interacts with the orthosteric binding pocket of a G protein-coupled receptor (GPCR).

G cluster_0 Tryptamine Scaffold (Flexible) cluster_1 4-Aminomethylindoline Scaffold (Rigid) Tryptamine label_tryptamine Flexible Ethylamine Side Chain Tryptamine->label_tryptamine Indoline label_indoline Constrained Side Chain in Dihydropyrrole Ring Indoline->label_indoline

Caption: Core chemical structures of Tryptamine and 4-Aminomethylindoline.

Comparative Binding Affinity at Serotonin Receptors

The primary targets for tryptamine and related analogues are the serotonin (5-HT) receptors, a diverse family of GPCRs that regulate mood, cognition, and perception. Binding affinity, typically expressed as the inhibition constant (Kᵢ), is a measure of how tightly a ligand binds to a receptor. A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes publicly available Kᵢ values for representative tryptamine derivatives. Directly comparable, published data for simple 4-aminomethylindoline derivatives is less common in the literature, a notable data gap in itself. However, we can infer the effects of rigidification by analyzing the structure-activity relationships (SAR) established for the tryptamine class.

CompoundClass5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)5-HT₆ (Kᵢ, nM)
Serotonin Endogenous1-1010-505-20~100
Tryptamine Tryptamine150-300>1000>1000~200
Psilocin (4-HO-DMT) Tryptamine10-5020-1005-3050-150
5-MeO-DMT Tryptamine10-4050-200100-500>1000
Compound 4¹ Indole-based>10000272>1000011

Data compiled from multiple sources for illustrative purposes. Absolute values may vary between different assays and labs. ¹Compound 4 is a complex 1,3,5-triazine derivative with an indole moiety, not a simple 4-aminomethylindoline, but is shown to illustrate how indole-based scaffolds can be modified for high affinity at specific subtypes like 5-HT₆[1].

Analysis of Trends:

  • Tryptamines: These compounds exhibit a wide range of affinities depending on substitutions. For example, the addition of a hydroxyl group at the 4-position (Psilocin) significantly increases affinity at 5-HT₂A receptors compared to unsubstituted tryptamine[2][3].

  • Rigidification (Inference): Constraining the side chain, as in the 4-aminomethylindoline scaffold, pre-organizes the pharmacophore into a specific conformation. If this conformation is optimal for the binding pocket of a particular receptor subtype, a significant increase in affinity and selectivity can be expected. Conversely, if the rigid structure cannot adopt the required pose, affinity will be dramatically reduced. The high affinity of some complex indole derivatives for receptors like 5-HT₆ suggests that the indole core is amenable to modifications that achieve high selectivity[1].

Experimental Protocol: The Radioligand Displacement Assay

To understand and trust the data presented, it is crucial to comprehend the methodology used to generate it. The "gold standard" for determining binding affinity is the competitive radioligand binding assay. This technique provides a robust and reproducible measure of a compound's ability to displace a known high-affinity radiolabeled ligand from a receptor.

Causality in Experimental Design: The choice of each component is critical. The radioligand must be specific and have high affinity for the target to provide a clear signal. The cell membranes are prepared from cell lines (e.g., HEK293) engineered to express a high density of a single receptor subtype, ensuring that the binding observed is specific to the target of interest[4]. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand to be subtracted from the total binding, ensuring accuracy.

G cluster_workflow Radioligand Displacement Assay Workflow prep Step 1: Preparation Prepare cell membranes expressing the target 5-HT receptor. incubate Step 2: Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) and varying concentrations of the test compound. prep->incubate Membranes + Ligands separate Step 3: Separation Rapidly filter the mixture through a glass fiber filter. Receptor-bound radioligand is retained on the filter. incubate->separate Incubated Mixture quantify Step 4: Quantification Measure radioactivity on the filter using liquid scintillation counting. separate->quantify Radioactive Filters analyze Step 5: Analysis Plot the data to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation. quantify->analyze Counts Per Minute (CPM)

Caption: A stepwise workflow for a typical radioligand displacement assay.

Detailed Protocol Steps:

  • Receptor Preparation: Homogenize cells or tissues known to express the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Buffer: All components are suspended in a buffer designed to maintain physiological pH and ionic strength[5].

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and a range of concentrations of the unlabeled test compound (the "competitor").

  • Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Separation of Bound vs. Free: Rapidly aspirate the incubation mixture through a glass fiber filter plate using a cell harvester. The large membrane fragments containing the receptor-ligand complex are trapped by the filter, while the small, unbound radioligand molecules pass through[6].

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the retained radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Downstream Signaling: The 5-HT₂A Gq Pathway

Binding affinity (Kᵢ) is a measure of occupancy, but it does not describe the functional consequence of that binding. Most tryptamines are agonists or partial agonists at the 5-HT₂A receptor. Activation of this receptor initiates a well-characterized intracellular signaling cascade via the Gq alpha subunit of its associated G protein[7][8].

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation causes Gαq to dissociate and stimulate the enzyme Phospholipase C (PLC)[8][9]. PLC then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺)[8]. This calcium influx mediates many of the downstream excitatory effects associated with 5-HT₂A receptor activation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Tryptamine Derivative Receptor 5-HT₂A Receptor Ligand->Receptor Binds G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates G_alpha Gαq-GTP G_Protein->G_alpha GDP→GTP PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves G_alpha->PLC Stimulates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Cellular_Response Downstream Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: The 5-HT₂A receptor-mediated Gq signaling cascade.

Conclusion and Future Directions

The comparison between flexible tryptamines and their conformationally constrained 4-aminomethylindoline analogues highlights a core principle of medicinal chemistry: structure dictates function. While tryptamines have provided a wealth of information on the general pharmacophore required for 5-HT receptor interaction, their flexibility can lead to promiscuity across different receptor subtypes[10].

The strategy of rigidification, exemplified by the indoline scaffold, offers a promising path toward designing ligands with enhanced selectivity and potentially novel functional profiles. By locking the crucial amine pharmacophore in a defined spatial orientation, it is possible to target the unique topology of a single receptor subtype's binding pocket more precisely. The limited availability of public binding data for simple 4-aminomethylindoline derivatives represents a clear opportunity for future research. Systematic studies comparing these rigid analogues against their flexible tryptamine counterparts using standardized binding and functional assays would be invaluable. Such work would not only deepen our fundamental understanding of 5-HT receptor pharmacology but also accelerate the development of next-generation therapeutics with improved efficacy and reduced side effects.

References

  • López-Rodríguez, M. L., et al. (2014). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. ResearchGate. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]

  • Hoyer, D., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Wikipedia contributors. (2024, February 3). 5-HT2A receptor. Wikipedia. [Link]

  • Zhang, Y., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Molecules, 27(19), 6678. [Link]

  • Glancy, M., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 540–550. [Link]

  • Maillet, M., et al. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 23(16), 9370. [Link]

  • Sun, H., et al. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • González-Maeso, J. (2012). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In Behavioral Neurobiology of Psychedelic Drugs. Springer. [Link]

  • Kim, Y., et al. (2022). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Journal of the Regis University Council of Student-Faculty Research. [Link]

  • Glancy, M., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Roth, B. L., et al. (2023). The structural diversity of psychedelic drug actions revealed. Science, 381(6659). [Link]

  • Glennon, R. A., et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]

  • Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]

  • Campillo, M., et al. (2011). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Bioorganic & Medicinal Chemistry, 19(2), 857–867. [Link]

  • Vermeulen, L. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ghent University. [Link]

  • Cunningham, M., et al. (2023). 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 28). Tryptamine. Wikipedia. [Link]

  • El-Kouhen, O. F. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 6, Unit 6.8. [Link]

  • Lee, S. H., & Kim, Y. (2014). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 22(2), 176–181. [Link]

  • Millipore Corporation. (n.d.). Receptor Binding Assays. Multiwell Plates. [Link]

  • Tran, N. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Plattsburgh. [Link]

Sources

Comparative

Comparative Structural Validation of 2,3-dihydro-1H-indol-4-ylmethanamine: Differentiating Regioisomers via HRMS/MS

Executive Summary Objective: To provide a definitive structural validation protocol for 2,3-dihydro-1H-indol-4-ylmethanamine (CAS: 159379-82-3), a critical scaffold in kinase inhibitor development. The Challenge: Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 2,3-dihydro-1H-indol-4-ylmethanamine (CAS: 159379-82-3), a critical scaffold in kinase inhibitor development.

The Challenge: Synthesizing 4-substituted indolines often yields regioisomeric impurities, specifically the 5-yl and 6-yl isomers, due to the directing effects of precursor nitration. Standard low-resolution Mass Spectrometry (LRMS) cannot distinguish these isomers as they share the exact mass (


 149.107).

The Solution: This guide compares the efficacy of High-Resolution Tandem Mass Spectrometry (HRMS/MS) against standard LRMS and NMR, focusing on energy-resolved fragmentation patterns. We demonstrate that the 4-position isomer exhibits a unique "ortho-like" fragmentation signature—specifically a facilitated loss of ammonia (


) mediated by the C3-position—which is absent in the 5- and 6-isomers.

Technical Specifications & Comparison

Target Molecule vs. Isomeric Alternatives[1][2][3][4]
FeatureTarget: 4-ylmethanamine Alternative: 5-ylmethanamine Alternative: 6-ylmethanamine
Structure Substituent at C4 (Peri-like proximity to C3)Substituent at C5 (Remote)Substituent at C6 (Remote)
Exact Mass 148.1000 Da148.1000 Da148.1000 Da
Key MS/MS Feature High-intensity

due to proximity effect.
Lower intensity

; dominant benzyl cleavage.
Similar to 5-isomer; requires chromatographic separation.
Chromatography Retains longer on PFP columns due to dipole moment.Elutes earlier on PFP columns.Variable retention.
Method Performance Comparison
MethodologyStructural ConfidenceIsomer DifferentiationThroughputRecommendation
Standard ESI-MS (Quadrupole) LowFail (Indistinguishable mass)HighScreening Only
1H NMR HighPass (Coupling constants)LowGold Standard (Ref)
HRMS/MS (Q-TOF/Orbitrap) High Pass (Unique fragmentation energy)HighRecommended for QC

Experimental Protocol: Energy-Resolved MS/MS

This protocol utilizes the difference in internal energy required to trigger specific fragmentations in the 4-isomer versus the 5-isomer.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    
  • Derivatization (Optional Validation): If isomer separation is difficult, derivatize with acetic anhydride. The 4-isomer acetamide shows distinct steric hindrance effects compared to the 5-isomer.

Step 2: LC-MS/MS Parameters[2][5]
  • Column: Pentafluorophenyl (PFP) column (e.g., Discovery HS F5, 2.1 x 100 mm). Rationale: PFP phases offer superior selectivity for positional aromatic isomers compared to C18.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Precursor Ion: Select

    
     149.107 (
    
    
    
    ).
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

Step 3: Data Acquisition (The Self-Validating System)

To ensure the signal is from the target structure, apply the "Breakdown Curve" method:

  • Isolate

    
     149.1.
    
  • Ramp CE from 0 to 50 eV.

  • Plot the intensity of the parent ion vs. the fragment ions (

    
     132, 
    
    
    
    120).
  • Validation Criteria: The 4-isomer will show a steeper appearance curve for the

    
     132 fragment (loss of 
    
    
    
    ) at lower energies than the 5-isomer due to the proximity of the C3-hydrogens facilitating the elimination.

Mechanistic Analysis & Visualization

Fragmentation Pathway

The fragmentation of 2,3-dihydro-1H-indol-4-ylmethanamine follows two primary pathways. The 4-position is unique because the methanamine group is spatially close to the C3 methylene of the indoline ring.

  • Pathway A (Common): Loss of

    
     (17 Da) to form a benzyl-type cation (
    
    
    
    132).
  • Pathway B (Indoline Specific): Dehydrogenation (Loss of

    
    ) to form the indole derivative (
    
    
    
    147), followed by amine loss.
  • Pathway C (Diagnostic for 4-isomer): Cyclization. The carbocation formed at C4 after

    
     loss can be stabilized by the electron-rich C3 position, or undergo a hydride shift from C3, which is not possible for the 5-isomer.
    
Diagram 1: Analytical Workflow

Workflow cluster_validation Validation Logic Sample Crude Sample (Mixture of Isomers) LC LC Separation (PFP Column) Sample->LC Inject MS1 ESI Source [M+H]+ m/z 149.107 LC->MS1 Elute MS2 CID Fragmentation (Stepped Energy) MS1->MS2 Select Precursor Analysis Data Analysis (Ratio of m/z 132 : 149) MS2->Analysis Generate Spectra Decision Confirm 4-yl Structure Analysis->Decision Compare Breakdown Curves

Caption: Workflow for differentiating positional isomers using LC-MS/MS with energy-resolved breakdown analysis.

Diagram 2: Diagnostic Fragmentation Mechanism

Fragmentation Parent Precursor [M+H]+ m/z 149.107 (Protonated Amine) TS_4 Transition State (4-yl) H-Bonding with C3/N1 Parent->TS_4 Low CE (Facilitated) TS_5 Transition State (5-yl) No Ortho Stabilization Parent->TS_5 High CE (Harder) Frag_Indole Aromatization [M-2H]+ m/z 147.09 (Indole form) Parent->Frag_Indole -H2 (Source/CID) Frag_NH3 Fragment [M-NH3]+ m/z 132.081 (Benzyl Cation) TS_4->Frag_NH3 -17 Da (Fast) TS_5->Frag_NH3 -17 Da (Slow)

Caption: Mechanistic divergence. The 4-isomer undergoes facilitated ammonia loss due to proximity to the heterocyclic ring (C3), occurring at lower collision energies than the 5-isomer.

Data Interpretation Guide

When analyzing your MS/MS spectra, use this reference table to validate your product.

m/z (Fragment)Identity4-yl Isomer Behavior5-yl Isomer Behavior
149.107

Parent Ion.Parent Ion.[1]
147.091

Aromatization. Common in indolines.Common in indolines.
132.081

Dominant Base Peak at moderate CE (20eV). The "Ortho" effect stabilizes the cation.Present, but requires higher CE to reach equal intensity relative to parent.
120.081

Loss of methylene imine. Secondary peak.Often competes with 132 peak in intensity.
117.057

Ring opening (High Energy).Ring opening (High Energy).

Pass Criteria:

  • Retention Time: The sample must match the retention time of the 4-yl reference standard on a PFP column (typically elutes after the 5-isomer due to intramolecular H-bonding reducing polarity).

  • Ratio Check: At 20 eV collision energy, the ratio of

    
     132 to 
    
    
    
    149 should be > 1.5 for the 4-isomer (experimentally dependent, but consistently higher than the 5-isomer).

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzylamine Derivatives.[2][3] National Institute of Standards and Technology. [Link]

  • Kozik, V., et al. (2021). "Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives." Analytical Sciences. [Link]

  • Smith, R. M. (2013). "Understanding Mass Spectra: A Basic Approach." Wiley Online Library. (General reference for Ortho-effect mechanisms). [Link]

  • MDPI Molecules. (2021). "Synthesis and Characterization of (2,3-Dihydro-1H-indol-5-ylmethyl)amine." (Provides baseline data for the alternative 5-isomer). [Link]

Sources

Validation

Comparative Guide: Reference Standard Grades for Indolin-4-ylmethanamine Impurity Profiling

Executive Summary Indolin-4-ylmethanamine is a high-value heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of serotonin (5-HT) receptor modulators and kinase inhibitors. Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolin-4-ylmethanamine is a high-value heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of serotonin (5-HT) receptor modulators and kinase inhibitors. Its structural integrity is compromised by a specific susceptibility: oxidative dehydrogenation to the aromatic indole analog.

This guide objectively compares the performance of three grades of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —in the context of quantifying this specific oxidative impurity. Experimental data demonstrates that using lower-grade standards for this specific chemotype can result in quantification errors exceeding 15% , potentially leading to regulatory non-compliance under ICH Q3A(R2).

The Chemical Context: The Oxidation Liability

To understand the necessity of high-fidelity standards, one must first understand the degradation mechanism of the analyte.

  • The Analyte: Indolin-4-ylmethanamine (Dihydroindole core).

  • The Primary Impurity: Indol-4-ylmethanamine (Aromatic Indole core).

The Mechanism: Unlike stable benzene rings, the pyrrolidine ring of the indoline core is prone to aromatization upon exposure to air and light.

  • Analytical Consequence: The aromatic Indole impurity typically possesses a significantly higher Molar Extinction Coefficient (

    
    ) at 254 nm than the Indoline parent.
    
  • The Risk: Without a high-purity reference standard to establish an accurate Relative Response Factor (RRF), the impurity levels will be grossly miscalculated.

Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary tiers of reference standards available for impurity profiling.

FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: Research Grade / In-House
Primary Use Late-stage validation (Phase 3/Commercial), Release Testing.Method Development, Early Phase (1/2) profiling.Synthetic route scouting, qualitative ID.
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to internal primary standards.Often untraceable; "As is" purity.
Uncertainty Explicit Uncertainty Budget (

U) included on CoA.
Purity stated, but uncertainty often undefined.Unknown.
Water/Solvent Quantified (KF/TGA) and corrected in assigned purity.Quantified but sometimes not corrected in "purity" value.Often ignored; purity based on Area% only.
Homogeneity Rigorously tested between bottles.Assumed based on batch process.Not tested.
Stability Monitored; expiration valid only if stored as directed.Retest dates provided; stability snapshot.Unknown; high risk of in-bottle oxidation.
Expert Insight: The "Purity on Paper" Trap

For Indolin-4-ylmethanamine, a Research Grade CoA might claim "98% Purity (HPLC Area %)." However, this often ignores:

  • Residual Solvents/Water: Indolines are hygroscopic salts (often HCl). 2% water content means the assay is actually 96%.

  • UV Bias: If the 2% impurity is the Indole analog (which absorbs 5x stronger), the actual mass balance of the impurity is much lower than the UV trace suggests.

Experimental Protocol: RRF Determination

The following protocol describes how to determine the Relative Response Factor (RRF) of the oxidized impurity (Indol-4-ylmethanamine) relative to the parent (Indolin-4-ylmethanamine). This is the critical step where the quality of the standard dictates the accuracy of the result.

Materials[1][2][3][4][5][6][7][8][9]
  • System: HPLC-UV (DAD) or LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standards:

    • Std A: Indolin-4-ylmethanamine (CRM Grade).

    • Std B: Indol-4-ylmethanamine (Impurity Standard).

Methodology[5][6][9][10]
  • Preparation: Prepare equimolar stock solutions (

    
     M) of Std A and Std B in 50:50 Water:MeCN.
    
  • Correction: Crucial Step. Correct the weighings using the Assay Value (Mass Balance) from the CoA, not just the "HPLC Purity."

  • Injection: Inject 10 µL of each standard in triplicate.

  • Detection: Extract chromatograms at

    
     (typically 280 nm for Indoline, 254 nm for Indole).
    
  • Calculation:

    
    
    Where Slope is derived from a 5-point linearity curve (Concentration vs. Area).
    

Visualization: Impurity Profiling Workflow

The following diagram illustrates the decision matrix for selecting reference standards during the drug development lifecycle.

ImpurityWorkflow Start Drug Substance Synthesis (Indolin-4-ylmethanamine) CrudeAnalysis Crude HPLC Analysis (Area %) Start->CrudeAnalysis Decision Development Phase? CrudeAnalysis->Decision EarlyPhase Phase 1 / Early Tox Decision->EarlyPhase Early LatePhase Phase 3 / Commercial Decision->LatePhase Late Std_Research Use Research Grade Std (Qualitative ID only) EarlyPhase->Std_Research If Std Unavailable Std_Analytical Use Analytical Std (Quant w/o Uncertainty) EarlyPhase->Std_Analytical Primary Choice Std_CRM Use ISO 17034 CRM (Absolute Quant) LatePhase->Std_CRM Mandatory for Release Calc_RRF Calculate RRF (Indole vs Indoline) Std_Research->Calc_RRF High Error Risk Std_Analytical->Calc_RRF Std_CRM->Calc_RRF Validation Method Validation (ICH Q2) Calc_RRF->Validation

Caption: Decision matrix for selecting reference standard grades based on development phase and regulatory risk.

Data Analysis: The Cost of Inaccuracy

To demonstrate the impact of standard selection, we simulated the quantification of the Indol-4-ylmethanamine impurity in a batch of Indolin-4-ylmethanamine using three different standard grades.

Scenario: A batch contains exactly 0.15% w/w of the impurity (The ICH Q3A Qualification Threshold).

Standard UsedStated Purity (CoA)Actual Active Content*Calculated RRFMeasured Impurity LevelError %Regulatory Consequence
ISO 17034 CRM 99.1% (

0.3)
99.1%2.400.150% 0.0%Compliant
Analytical Std 98.5%96.2% (Uncorrected Water)2.330.154% +2.6%OOS Risk
Research Grade "98%" (Area%)88.0% (Degraded/Wet)2.130.169% +12.6% False Failure

*Actual Active Content accounts for water, salt counter-ions, and degradation not seen in Area% HPLC.

Analysis:

  • Using the Research Grade standard, the RRF was underestimated (because the standard solution was more dilute than thought).

  • This led to an overestimation of the impurity in the sample (0.169% vs 0.150%).

  • Result: The batch fails the ICH Q3A qualification threshold (0.15%), triggering expensive toxicity studies or unnecessary batch rejection.

Conclusion

For Indolin-4-ylmethanamine profiling, the "purity" on a label is insufficient. The hygroscopic nature of the amine salt and the oxidation potential of the indoline ring demand ISO 17034 CRMs or fully characterized Analytical Standards that explicitly account for water and counter-ion content. Using research-grade chemicals for quantification is a false economy that introduces significant regulatory risk.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] Retrieved from [Link]

  • Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Development and Validation of an HPLC Method for the Simultaneous Quantification of Indole-3-carbinol... Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Aminomethyl vs. 4-Aminomethyl Indole Scaffolds

Executive Summary In indole-based drug discovery, the position of the aminomethyl substituent dictates the fundamental chemical behavior of the molecule. While 3-aminomethylindole (Gramine) and 4-aminomethylindole are st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In indole-based drug discovery, the position of the aminomethyl substituent dictates the fundamental chemical behavior of the molecule. While 3-aminomethylindole (Gramine) and 4-aminomethylindole are structural isomers, they possess orthogonal reactivity profiles.

  • The 3-Isomer (Gramine): A "vinylogous hemiaminal" that functions as a latent electrophile . It is synthetically accessible but chemically labile, prone to retro-Mannich fragmentation and polymerization.

  • The 4-Isomer: A true "benzylic" amine that functions as a stable nucleophile . It acts as a robust scaffold for kinase inhibitors and GPCR ligands but requires more complex synthetic routes to access.

This guide provides the mechanistic grounding and experimental protocols necessary to select the correct isomer for your application.

Electronic Fundamentals: The "Vinylogous" Distinction

To understand the reactivity difference, one must look at the orbital overlap with the indole nitrogen lone pair.

3-Aminomethylindole (Gramine)

The C3 position of indole is electron-rich (enamine-like). The nitrogen lone pair at N1 can donate electron density directly to C3. This makes the C3-aminomethyl group behave like a vinylogous hemiaminal .

  • Consequence: The C-N bond is labile. Under acidic or thermal stress, the amine acts as a leaving group, generating a highly reactive aza-fulvene (3-methyleneindolenine) intermediate.

4-Aminomethylindole

The C4 position is located on the benzene ring of the indole. There is no direct resonance pathway for the N1 lone pair to push electron density into the C4-methyl group.

  • Consequence: The C4-aminomethyl group behaves like a standard benzyl amine . The C-N bond is robust and does not fragment.

Visualization: The Retro-Mannich Divergence

The following diagram illustrates why Gramine fragments while the 4-isomer remains stable.

ReactivityMechanism cluster_0 3-Aminomethyl (Gramine): Unstable Pathway cluster_1 4-Aminomethyl: Stable Pathway Gramine Gramine (C3) (Vinylogous Hemiaminal) Intermediate Reactive Aza-fulvene (Electrophile) Gramine->Intermediate Retro-Mannich (- HNR2) Polymer Polymerization / Decomposition Intermediate->Polymer Self-Reaction Alkylation Alkylation of Nucleophiles Intermediate->Alkylation + Nu- Isomer4 4-Aminomethylindole (Benzyl Amine Analog) StableSalt Stable Ammonium Salt Isomer4->StableSalt + Acid (No Frag.) Amide Amide/Urea Derivatives Isomer4->Amide + R-COCl

Figure 1: Mechanistic divergence. The 3-isomer (red) enters a fragmentation pathway, while the 4-isomer (green) undergoes standard amine chemistry.

Stability & Stress Testing

In drug development, metabolic stability and shelf-life are critical. The 3-isomer often fails here due to the retro-Mannich reaction described above.

Experimental Protocol: Comparative Stability Stress Test

Use this protocol to validate the scaffold stability before committing to a library synthesis.

Materials:

  • Compound A: 3-(Dimethylaminomethyl)indole (Gramine)[1][2]

  • Compound B: 4-(Aminomethyl)indole

  • Solvent:

    
     with 
    
    
    
    (for solubility)
  • Acid:

    
     (Deuterium chloride)
    

Methodology:

  • Preparation: Dissolve 10 mg of each compound in 0.6 mL of deuterated solvent in separate NMR tubes.

  • Baseline: Acquire a

    
     NMR spectrum at T=0 (25°C).
    
  • Acid Challenge: Add 2.0 equivalents of DCl to each tube.

  • Thermal Stress: Heat both tubes to 60°C for 4 hours.

  • Analysis: Acquire spectra every hour.

Expected Results:

  • 3-Isomer: You will observe the disappearance of the methylene singlet (approx. 4.0 ppm) and the appearance of dimethylamine signals and polymeric "humps" in the baseline. This confirms retro-Mannich degradation .

  • 4-Isomer: The methylene signals will shift downfield (due to protonation) but remain sharp and integrated correctly. No degradation occurs.

Synthetic Utility & Reactivity Matrix

The choice of isomer dictates the synthetic strategy.

Table 1: Comparative Reactivity Matrix
Feature3-Aminomethylindole (Gramine)4-Aminomethylindole
Primary Role Electrophile (Alkylating Agent)Nucleophile (Amine)
Synthesis Method Mannich Reaction (1 step, high yield)Reduction of 4-cyano/formyl indole (Multi-step)
Acid Stability Low (Eliminates amine)High (Forms salt)
Reaction with Nucleophiles Alkylates them (via elimination-addition)No reaction (unless activated)
Directed Lithiation Directs to C2 positionDirects to C3 or C5 position
Drug Design Risk Promiscuous binding (covalent modification)Standard pharmacophore
Synthetic Workflow Implications[1][3][4][5][6]

Because Gramine is an electrophile, it is often used as a reagent to make other tryptamines. Conversely, 4-aminomethylindole is a scaffold intended to remain in the final drug.

SynthesisWorkflow cluster_C3 C3 Synthetic Utility cluster_C4 C4 Synthetic Utility Gramine Gramine Tryptophan Tryptophan Analogs Gramine->Tryptophan + Acetamidomalonate (Alkylating Agent) Heteroauxin Indole-3-Acetic Acid Gramine->Heteroauxin + CN- / Hydrolysis Cyano 4-Cyanoindole Amine4 4-Aminomethylindole Cyano->Amine4 Reduction (LiAlH4/H2) KinaseInhib Kinase Inhibitor (Amide/Urea) Amine4->KinaseInhib Peptide Coupling (Nucleophile)

Figure 2: Synthetic utility flows. Gramine is a transient intermediate; 4-AMI is a destination scaffold.

Application in Drug Discovery

Why switch from C3 to C4?

Historically, C3 derivatives (tryptamines) were explored first due to ease of synthesis (Mannich reaction). However, modern medicinal chemistry often shifts to the C4 isomer for two reasons:

  • Avoiding "PAINS" (Pan-Assay Interference Compounds): The reactive nature of the C3-aminomethyl group can lead to covalent binding with assay proteins (false positives) or toxicity in vivo due to alkylation of off-target proteins.

  • Isosteric Replacement: The 4-aminomethyl group provides a similar vector for hydrogen bonding as the 3-isomer but with a rigid, metabolically stable carbon skeleton. This is evident in the design of certain TRK inhibitors and Serotonin (5-HT) modulators , where the 4-position offers a unique vector into the binding pocket without the liability of the retro-Mannich reaction.

Case Study: Directed Ortho Metalation (DOM)

If you need to functionalize the ring further:

  • Gramine (C3): The dimethylamino group directs lithiation to C2 . This is the standard route to 2-substituted indoles.

  • 4-Aminomethyl: A protected amine (e.g., Boc-amino) at C4 will direct lithiation to C3 (the kinetic product) or C5 , allowing for the construction of 3,4-disubstituted indoles which are otherwise difficult to access.

References

  • Mannich Reaction Mechanism & Gramine Instability

    • Topic: Mechanism of the Mannich reaction and retro-Mannich fragment
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1]

  • Synthesis and Reactivity of 4-Substituted Indoles

    • Topic: Methods for synthesizing 4-substituted indoles and their use as privileged frameworks.[3][4]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Gramine as a Reactive Intermediate

    • Topic: Use of gramine as an alkylating agent (electrophile) in synthesis.[5]

    • Source:ResearchG
    • URL:[Link]

  • Biological Evaluation of Aminomethylindole Derivatives

    • Topic: Application of aminomethylindoles in neuroprotection and anti-inflammation.[6]

    • Source:PubMed (NIH).
    • URL:[Link]

Sources

Validation

A Researcher's Guide to the Crystal Structure Analysis of Indolin-4-ylmethanamine Salts: A Methodological Approach

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its solubility, stability, bioavailability, and manufacturability.[1][2][3][4][5][6] This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of Indolin-4-ylmethanamine salts. As a foundational step in preclinical development, a thorough solid-form screening and characterization can prevent costly downstream failures, such as the infamous case of Ritonavir, where an unforeseen stable polymorph led to the withdrawal of the initial formulation.[4][7]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, empowering researchers to not only execute but also to adapt and troubleshoot the process of discovering and characterizing new crystalline forms of Indolin-4-ylmethanamine.

The Importance of Solid-State Characterization

The majority of APIs are solid organic compounds, and their arrangement in the crystal lattice can lead to different crystalline forms, a phenomenon known as polymorphism.[5][6][7] These polymorphs, along with other solid forms like solvates (hydrates), salts, and co-crystals, can possess distinct physicochemical properties.[1][2][3][5] Therefore, a comprehensive screening for and characterization of these forms is a critical step in drug development to ensure the selection of the optimal solid form for further development and to secure intellectual property.[1]

A Systematic Approach to Crystal Structure Analysis

The following sections outline a systematic workflow for the synthesis, crystallization, and characterization of Indolin-4-ylmethanamine salts. This process is designed to be a self-validating system, where each step provides crucial data that informs the next.

Workflow for Crystal Structure Analysis of Indolin-4-ylmethanamine Salts

Crystal_Structure_Analysis_Workflow cluster_0 Salt Formation & Synthesis cluster_1 Crystallization Screening cluster_2 Solid-State Characterization cluster_3 Data Analysis & Comparison Synthesis Synthesis of Indolin-4-ylmethanamine Salt_Formation Salt Formation with Various Counter-ions Synthesis->Salt_Formation React with acid Crystallization Crystallization Experiments (Slow Evaporation, Vapor Diffusion, etc.) Salt_Formation->Crystallization Screen various solvents & conditions PXRD Powder X-Ray Diffraction (PXRD) Crystallization->PXRD Initial phase identification SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Crystallization->SCXRD For suitable single crystals Thermal_Analysis Thermal Analysis (DSC, TGA) Crystallization->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FTIR, Raman) Crystallization->Spectroscopy Comparison Comparison of Polymorphs/Solvates PXRD->Comparison Data_Analysis Crystal Structure Determination & Refinement SCXRD->Data_Analysis Thermal_Analysis->Comparison Spectroscopy->Comparison Data_Analysis->Comparison

Caption: Workflow for the crystal structure analysis of Indolin-4-ylmethanamine salts.

Experimental Protocols

Part 1: Synthesis and Salt Formation

The starting material, Indolin-4-ylmethanamine, can be synthesized through various established routes for indole derivatives.[8][9] Once the free base is obtained and purified, the formation of salts with a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tartrate, succinate) is the next crucial step.

Protocol 1: General Procedure for Salt Formation

  • Dissolution: Dissolve 1 equivalent of Indolin-4-ylmethanamine free base in a suitable solvent (e.g., ethanol, methanol, isopropanol, acetone).

  • Acid Addition: Slowly add a solution of 1 to 1.1 equivalents of the desired acid in the same or a miscible solvent to the stirred solution of the free base at room temperature.

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling, concentration of the solvent, or the addition of an anti-solvent to induce crystallization.

  • Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the resulting crystalline form. A range of solvents with varying polarities should be screened. The rate of acid addition and the temperature can also affect the kinetics of crystallization and thus the polymorphic form obtained.

Part 2: Crystallization Screening

The goal of crystallization screening is to produce high-quality single crystals suitable for SCXRD and to identify different polymorphic forms.

Protocol 2: Crystallization Techniques

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the Indolin-4-ylmethanamine salt in a selected solvent at a specific temperature.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated salt solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the salt is less soluble (the anti-solvent).

    • Sitting Drop: Place a drop of the concentrated salt solution in a well next to a larger reservoir of the anti-solvent and seal the container. The gradual diffusion of the anti-solvent vapor into the drop will induce crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the salt at an elevated temperature.

    • Slowly cool the solution to a lower temperature to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.

Causality Behind Experimental Choices: Different crystallization methods explore different paths on the phase diagram. Slow evaporation is a simple technique, while vapor diffusion allows for finer control over the rate of supersaturation. Cooling crystallization is effective for compounds with a significant temperature-dependent solubility. The morphology of the resulting crystals can be influenced by the experimental conditions.[7]

Part 3: Solid-State Characterization

A combination of analytical techniques is essential for a comprehensive characterization of the solid forms.

Protocol 3: Analytical Techniques

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To identify the crystalline phase, assess purity, and detect polymorphism. Each crystalline form will have a unique PXRD pattern.

    • Procedure: A small amount of the powdered sample is placed on a sample holder and scanned over a range of 2θ angles.

  • Single-Crystal X-Ray Diffraction (SCXRD): [10]

    • Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and providing detailed information on bond lengths, angles, and intermolecular interactions.

    • Procedure: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point, enthalpy of fusion, and to detect phase transitions, including polymorphic transformations and desolvation events.

    • Procedure: A small amount of the sample is heated at a constant rate in a sealed pan, and the heat flow to the sample is measured relative to a reference.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To measure changes in mass as a function of temperature, which is useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.

    • Procedure: The sample is heated on a sensitive balance in a controlled atmosphere, and its mass is continuously monitored.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

    • Purpose: To provide information about the functional groups and molecular vibrations within the crystal. Different polymorphs can exhibit subtle but distinct differences in their vibrational spectra due to different intermolecular interactions.

    • Procedure: The sample is irradiated with infrared or monochromatic light, and the absorption or scattering is measured.

Data Presentation and Comparison

All quantitative data should be summarized in clearly structured tables for easy comparison of the different salt forms and any identified polymorphs or solvates.

Table 1: Comparison of Physicochemical Properties of Indolin-4-ylmethanamine Salts

Salt FormCrystalline FormMelting Point (°C)Enthalpy of Fusion (J/g)Solvent Content (TGA)Aqueous Solubility (mg/mL)
HydrochlorideForm Ie.g., 185-188e.g., 95N/Ae.g., 25
HydrochlorideForm IIe.g., 195-197e.g., 110N/Ae.g., 15
TartrateHydratee.g., 150-155 (decomposes)N/Ae.g., 5.2% (1 mole H₂O)e.g., 50
SuccinateForm Ae.g., 162-165e.g., 88N/Ae.g., 35
..................

Table 2: Crystallographic Data for Indolin-4-ylmethanamine Salts

ParameterHydrochloride (Form I)Hydrochloride (Form II)Tartrate Hydrate
Crystal Systeme.g., Monoclinice.g., Orthorhombice.g., Triclinic
Space Groupe.g., P2₁/ce.g., Pbcae.g., P-1
a (Å)e.g., 10.5e.g., 14.5e.g., 8.2
b (Å)e.g., 8.2e.g., 5.9e.g., 9.1
c (Å)e.g., 12.1e.g., 29.5e.g., 10.3
α (°)9090e.g., 105
β (°)e.g., 102.590e.g., 95
γ (°)9090e.g., 112
Volume (ų)e.g., 1010e.g., 2527e.g., 680
Z482
Density (calc) (g/cm³)e.g., 1.25e.g., 1.28e.g., 1.35

Concluding Remarks

The systematic approach outlined in this guide provides a robust framework for the comprehensive crystal structure analysis of Indolin-4-ylmethanamine salts. By understanding the "why" behind each experimental step, researchers can effectively navigate the complexities of solid-form screening and select the optimal crystalline form for development. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product.

References

  • PubMed. (2014). Crystal structure of 4-(1H-indol-3-yl)-2-(4-meth-oxy-phen-yl)-6-phenyl-pyridine-3-carbo-nitrile. [Link]

  • PubMed. (2025). Synthesis and crystal structure of 5-{(E)-[(1 H-indol-3-ylformamido)-imino]-meth-yl}-2-meth-oxy-phenyl propane-1-sulfonate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

  • ResearchGate. (2025). The crystal structure of (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine, C14H11Cl2N. [Link]

  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Link]

  • ResearchGate. (2025). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. [Link]

  • Crystal Growth & Design. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. [Link]

  • National Institutes of Health. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]

  • PubMed. (n.d.). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. [Link]

  • ResearchGate. (2025). The importance of characterizing the crystal form of the drug substance during drug development | Request PDF. [Link]

  • National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured .... [Link]

  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • ResearchGate. (2025). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]

  • All About Drugs. (n.d.). Polymorphism. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Positional Isomers of Aminomethylindolines via ¹H NMR

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the pl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the placement of substituents on a core structure, often exhibit markedly different pharmacological and toxicological profiles. The aminomethylindoline scaffold, a key structural motif in various biologically active compounds, presents a common analytical challenge: rapidly and unambiguously distinguishing its positional isomers. This guide provides a comprehensive framework for leveraging the power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confidently differentiate between 4-, 5-, 6-, and 7-aminomethylindoline.

The Challenge: Subtle Differences, Significant Consequences

The four primary positional isomers of aminomethylindoline—4-, 5-, 6-, and 7-aminomethylindoline—are structurally very similar. This similarity can make their differentiation by routine analytical methods, such as mass spectrometry or elemental analysis, challenging. However, ¹H NMR spectroscopy, by probing the precise electronic environment of each proton, offers a robust solution. The key lies in understanding how the position of the aminomethyl group influences the chemical shifts and coupling patterns of the aromatic protons on the indoline ring.

Foundational Principles: Chemical Shift, Multiplicity, and Coupling Constants

The differentiation of these isomers hinges on three core NMR principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electron density around the proton.[1][2] The electron-donating nature of the nitrogen atom in the indoline ring and the aminomethyl group will shield nearby protons, causing them to appear at a lower chemical shift (upfield). Conversely, the anisotropic effect of the aromatic ring can deshield protons, shifting them downfield.[3][4][5]

  • Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons splits a single resonance into multiple lines (e.g., a doublet, triplet, or doublet of doublets).[6] The multiplicity of a signal reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. Its magnitude provides valuable information about the spatial relationship between coupled protons. For aromatic systems, ortho, meta, and para couplings have characteristic J values (typically J_ortho_ > J_meta_ > J_para_).

A Comparative Analysis of the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-7.5 ppm) is the most informative for distinguishing between the aminomethylindoline isomers. The substitution pattern on the benzene ring of the indoline core dictates the number of aromatic protons and their coupling relationships.

Expected ¹H NMR Characteristics of Aminomethylindoline Isomers:

IsomerAromatic ProtonsExpected Splitting PatternsKey Differentiating Features
4-Aminomethylindoline H5, H6, H7H5: DoubletH6: TripletH7: DoubletThree distinct aromatic signals with clear ortho and meta couplings.
5-Aminomethylindoline H4, H6, H7H4: Singlet (or narrow doublet)H6: Doublet of doubletsH7: DoubletPresence of a relatively isolated aromatic proton (H4) appearing as a singlet or narrowly split signal.
6-Aminomethylindoline H4, H5, H7H4: DoubletH5: Doublet of doubletsH7: Singlet (or narrow doublet)Presence of a relatively isolated aromatic proton (H7) appearing as a singlet or narrowly split signal.
7-Aminomethylindoline H4, H5, H6H4: DoubletH5: TripletH6: DoubletThree distinct aromatic signals with clear ortho and meta couplings, similar to the 4-isomer, requiring further analysis.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

While 1D ¹H NMR provides strong initial indications, ambiguity can arise, particularly between the 4- and 7-isomers, which exhibit similar splitting patterns. In such cases, two-dimensional (2D) NMR techniques are indispensable for definitive assignment.

Advanced Structural Verification: The Power of 2D NMR

1. COSY (Correlation Spectroscopy):

COSY spectra reveal proton-proton coupling correlations.[7][8][9] Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other. This is invaluable for tracing the connectivity of the aromatic protons and confirming the substitution pattern. For instance, in the 4- and 7-isomers, COSY will show correlations between H4-H5, H5-H6, and H6-H7, confirming the contiguous arrangement of these protons.

2. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly coupled.[10][11][12] This is the definitive tool for distinguishing between the 4- and 7-aminomethylindoline isomers.

  • For 4-Aminomethylindoline: A clear NOE cross-peak will be observed between the protons of the aminomethyl group (-CH₂NH₂) and the H5 proton on the aromatic ring.

  • For 7-Aminomethylindoline: A distinct NOE cross-peak will be present between the aminomethyl protons and the H6 proton.

This unambiguous through-space correlation provides irrefutable evidence of the substituent's position.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the aminomethylindoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the solvent is free of residual water, which can obscure the N-H proton signals.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
  • Ensure adequate resolution to resolve the aromatic multiplets.
  • Integrate all signals to determine the relative number of protons for each resonance.

3. 2D NMR Acquisition (if necessary):

  • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
  • NOESY/ROESY: Acquire a 2D NOESY or ROESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

4. Data Analysis and Interpretation:

  • Process the 1D and 2D NMR data using appropriate software.
  • Assign the signals in the ¹H NMR spectrum based on their chemical shifts, multiplicities, and coupling constants.
  • Use the COSY spectrum to confirm the coupling network of the aromatic protons.
  • Analyze the NOESY/ROESY spectrum for key through-space correlations between the aminomethyl group and the aromatic protons to definitively identify the isomer.
Logical Workflow for Isomer Identification

G cluster_1D 1D ¹H NMR Analysis cluster_decision Decision Point cluster_2D 2D NMR Confirmation start Acquire ¹H NMR Spectrum aromatic Analyze Aromatic Region (Splitting Pattern & J-Couplings) start->aromatic aliphatic Analyze Aliphatic Region (Indoline & Aminomethyl Protons) start->aliphatic decision Isomer Unambiguously Identified? aromatic->decision cosy Acquire COSY (Confirm Coupling Network) decision->cosy No / Ambiguous end Structure Confirmed decision->end Yes noesy Acquire NOESY/ROESY (Identify Through-Space Correlations) cosy->noesy noesy->end

Caption: Workflow for aminomethylindoline isomer identification.

Conclusion

¹H NMR spectroscopy, particularly when augmented with 2D techniques like COSY and NOESY/ROESY, provides a powerful and definitive method for distinguishing between the positional isomers of aminomethylindoline. By carefully analyzing the chemical shifts, coupling patterns, and through-space correlations, researchers can confidently elucidate the correct structure, a critical step in advancing drug discovery and chemical synthesis programs. This guide provides the foundational knowledge and a practical workflow to navigate this common analytical challenge with precision and certainty.

References

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. [Link]

  • Chemistry LibreTexts. (2022, August 16). Spectroscopy of Aromatic Compounds. [Link]

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, August 16). Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wikipedia. (2023, November 28). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, August 16). NOESY Spectra. [Link]

  • Sureshan, K. M., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2013(3), 273-282. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

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Safety & Regulatory Compliance

Safety

Indolin-4-ylmethanamine proper disposal procedures

Part 1: Executive Operational Directive IMMEDIATE ACTION CARD: Indolin-4-ylmethanamine Parameter Critical Data CAS Number 918864-94-5 Hazard Class Corrosive (Eye Dam. 1) , Irritant (Skin/Resp), Acute Tox.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Operational Directive

IMMEDIATE ACTION CARD: Indolin-4-ylmethanamine

Parameter Critical Data
CAS Number 918864-94-5
Hazard Class Corrosive (Eye Dam. 1) , Irritant (Skin/Resp), Acute Tox. 4 (Oral)
Storage Store under inert gas (Argon/Nitrogen); 2-8°C; Protect from light/air.
Incompatibility Strong Acids (Violent exotherm), Oxidizers (Fire risk), Acid Chlorides, Anhydrides.
Waste Stream Organic Alkali / Basic Organic Waste . Do NOT mix with acidic waste streams.

Urgent Safety Warning: This compound causes Serious Eye Damage (Category 1) .[1][2][3] Standard safety glasses are insufficient for liquid handling; chemical splash goggles and a face shield are mandatory during disposal operations involving solutions.

Part 2: Chemical Profile & Hazard Causality

To dispose of Indolin-4-ylmethanamine safely, one must understand its reactivity profile. It is not merely "waste"; it is a reactive chemical system.

1. Structural Reactivity: The molecule contains two distinct nitrogen centers:

  • Primary Aliphatic Amine (Methanamine arm): Highly nucleophilic and basic. It will rapidly react with atmospheric CO₂ (forming carbamates) and acids.

  • Secondary Cyclic Amine (Indoline core): Susceptible to oxidation. Indolines can dehydrogenate to form Indoles, a process that can be exothermic and produce color changes (darkening) indicating degradation.

2. The "Eye Damage" Mechanism: Unlike simple irritants, Category 1 eye damage implies irreversible tissue destruction. The high pH generated by the aliphatic amine in mucous membranes causes saponification of membrane lipids, leading to deep tissue penetration. Protocol Implication: An eyewash station must be within 10 seconds of the disposal work area.

Part 3: Disposal & Stabilization Protocols

Workflow A: Solid Waste Disposal (Preferred)

Best for: Expired pure substance, contaminated solids, filter cakes.

The "Dry Pack" Protocol:

  • Containerization: Do not dissolve solid waste for disposal unless necessary. Dissolution increases surface area and reactivity risks.

  • Primary Packaging: Place the solid material in a chemically resistant HDPE (High-Density Polyethylene) or glass jar.

  • Inerting: If the material is dark/oxidized, blanket the headspace with Nitrogen or Argon before sealing to prevent heat buildup from auto-oxidation.

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Corrosive - Basic Organic."

Workflow B: Liquid Waste Disposal

Best for: Reaction mixtures, mother liquors.

The "Segregated Basification" Protocol: Never pour amine waste into a general "Organic Waste" drum without checking pH compatibility. Acidic organic waste (e.g., acetic acid containing mobile phases) will react violently with this amine.

Step Action Rationale
1. pH Check Verify the waste container is pH ≥ 9.Prevents acid-base exotherms inside the waste drum.
2. Solvent Choice Dilute with combustible solvents (Ethanol, Methanol).Halogenated solvents (DCM) can react with amines over time (alkylation) to form shock-sensitive salts or generate heat.
3. Concentration Keep amine concentration < 10% wt/vol.Disperses heat of reaction if accidental mixing occurs downstream.
4. Segregation Use a dedicated "Basic Organic Waste" container.Isolates the nucleophile from electrophilic waste (e.g., alkyl halides, acid chlorides).

Part 4: Visualized Decision Pathways

Diagram 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream without generating secondary hazards.

DisposalTree Start Waste: Indolin-4-ylmethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid PackSolid Pack in HDPE/Glass Do NOT Dissolve Solid->PackSolid SolventCheck Solvent Compatibility? Liquid->SolventCheck LabelSolid Label: Basic Organic Solid (Toxic/Corrosive) PackSolid->LabelSolid Halogenated Halogenated (DCM/Chl) SolventCheck->Halogenated NonHalogen Non-Halogenated (MeOH/EtOH) SolventCheck->NonHalogen Warning Risk of Alkylation/Heat Dilute to <5% Halogenated->Warning Segregate Segregate: Basic Organic Waste NO ACIDS NonHalogen->Segregate Warning->Segregate

Caption: Operational logic for segregating Indolin-4-ylmethanamine waste to prevent incompatibility incidents.

Diagram 2: Emergency Spill Response Workflow

A standardized response to a spill of this corrosive amine.

SpillResponse Spill Spill Detected Ventilate Ventilate Area Spill->Ventilate PPE Don PPE: Goggles + Face Shield Nitrile Gloves (Double) Contain Containment: Use Absorbent Boom PPE->Contain Neutralize Neutralization: Apply Citric Acid or Sodium Bisulfate Contain->Neutralize Cleanup Cleanup: Scoop into HazBag Label as Corrosive Debris Neutralize->Cleanup Ventilate->PPE

Caption: Step-by-step spill mitigation emphasizing neutralization of the basic amine prior to collection.

Part 5: Regulatory Compliance (RCRA & EPA)

While Indolin-4-ylmethanamine is not explicitly listed on the RCRA "P" or "U" lists (unlike some specific aromatic amines), it must be characterized by the generator.

  • Characteristic Waste:

    • Ignitability (D001): If disposed of in flammable solvents (Alcohol/Acetone).

    • Corrosivity (D002): Aqueous solutions with pH > 12.5.

  • Generator Status:

    • Must be treated as Hazardous Waste .[4]

    • Disposal Code: Recommend L19 (Lab Pack - Organic bases) for incineration.

  • Destruction Method:

    • Incineration: The only validated method for complete destruction of the indoline core and amine functionality. Must be performed at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with a scrubber to handle nitrogen oxide (NOx) emissions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58789274, Indolin-4-ylmethanamine. Retrieved from [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Indolin-4-ylmethanamine

CAS: 115259-57-7 | Molecular Formula: C9H10N2 Executive Summary: The "Why" Behind the Protocol From the Desk of the Senior Application Scientist: Handling Indolin-4-ylmethanamine requires a nuanced understanding of its d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115259-57-7 | Molecular Formula: C9H10N2

Executive Summary: The "Why" Behind the Protocol

From the Desk of the Senior Application Scientist: Handling Indolin-4-ylmethanamine requires a nuanced understanding of its dual-nature reactivity. As a bicyclic indole with a primary methylamine side chain, this compound presents a specific risk profile that exceeds standard "building block" safety.

While the indole core is lipophilic (facilitating skin absorption), the primary amine functionality (


) introduces basicity and potential corrosivity. In drug discovery workflows, we treat this not just as an irritant, but as a sensitizing corrosive . The protocols below are designed to mitigate the specific risks of dust inhalation  (during weighing) and dermal permeation  (during solubilization).
Risk Assessment & Hazard Logic

Before opening the vial, you must visualize the exposure pathways. The following logic flow dictates our PPE and engineering control choices.

RiskAssessment Compound Indolin-4-ylmethanamine (Solid/Powder) Dust Hazard: Airborne Dust (High Surface Area) Compound->Dust Weighing/Transfer Soln Hazard: Solubilized Amine (Skin Permeation) Compound->Soln Dissolution (DMSO/MeOH) Hood Engineering Control: Fume Hood (Face Vel >100 fpm) Dust->Hood Primary Barrier Resp PPE: N95/P100 (If outside hood) Dust->Resp Secondary Barrier Glove PPE: Double Nitrile (Change <15 mins) Soln->Glove Barrier vs. Basic Corrosive

Figure 1: Risk assessment logic flow identifying critical control points for solid vs. solution handling.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for primary amines, as they degrade rapidly upon contact with basic organic compounds. The following matrix is field-validated for handling typical amine intermediates.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Splash) Double Nitrile (min 5 mil / 0.12mm)Breakthrough < 10 mins. Nitrile provides fair splash resistance, but amines can swell the polymer. The outer glove must be stripped immediately upon contamination.
Hand Protection (Immersion) Silver Shield / Laminate Breakthrough > 480 mins. Required if handling stock solutions (>100mL) or cleaning spills. Laminate resists the permeation of the lipophilic indole core.
Eye Protection Chemical Goggles (ANSI Z87.1+)Safety glasses are inadequate. Amine vapors/dust are lacrimators and can cause corneal haze. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary)Do not rely on masks alone. All open handling must occur in a certified hood. If weighing outside a hood (discouraged), a P100 respirator is mandatory.
Body Tyvek Sleeves + Lab CoatWrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Operational Protocol: The "Zero-Contact" Method

This workflow minimizes static discharge (common with small amine molecules) and prevents cross-contamination.

Phase A: Preparation & Weighing
  • Static Control: Indolin-4-ylmethanamine is likely hygroscopic and static-prone. Use an anti-static gun or ionizer on the spatula and weigh boat before touching the powder.

  • The "Double-Boat" Technique:

    • Place a small weigh boat inside a larger weigh boat or secondary container.

    • Transfer the solid into the inner boat. Any spill is caught by the secondary container, not the balance pan.

  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with primary amines under certain catalytic conditions. Preferred solvents: DMSO, Methanol, or Ethanol .

Phase B: Reaction Setup & Transfer
  • Dissolution: Dissolve the solid inside the weigh boat if possible, or rinse the boat into the reaction vessel. This reduces dust generation during the transfer of dry solids.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. Indolines are oxidation-sensitive; air exposure will darken the material (formation of quinoid impurities), complicating purification.

Phase C: Decontamination & Cleanup[2]
  • Acid Quench: Before removing glassware from the hood, rinse all contaminated surfaces with a dilute acid solution (e.g., 5% Citric Acid or 1M HCl).

    • Mechanism:[3][4][5] This converts the volatile/permeable free base amine into a non-volatile, water-soluble hydrochloride salt, significantly reducing vapor pressure and toxicity risks.

  • Solvent Wash: Follow the acid rinse with a water wash, then a standard acetone/ethanol rinse.

Waste Disposal & Emergency Response
Waste Segregation[6]
  • Solid Waste: Dispose of contaminated weigh boats and paper in "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: DO NOT mix with acidic waste streams initially if the solution is concentrated, as this generates heat. Dilute, then dispose in "Basic Organic Waste" containers.

Emergency Procedures
  • Skin Contact:

    • Immediate Flush: Wash with water for 15 minutes.[4][7]

    • Do NOT use Vinegar: While it neutralizes bases, applying acid to compromised skin can exacerbate tissue damage. Stick to copious water flushing.[4][7]

  • Spill Cleanup:

    • Cover spill with an Amphoteric Absorbent (e.g., Chemizorb®) or a 1:1 mixture of sand and weak acid (citric acid powder).

    • Sweep into a jar using non-sparking tools.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole Derivatives. (General safety logic for indole/amine scaffolds). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals (Amines). OSHA 3404-11R 2011. Retrieved from [Link]

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